3-Chloro-5-(dimethoxymethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(dimethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIZFDWNWYNBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640072 | |
| Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-81-5 | |
| Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-(dimethoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-5-(dimethoxymethyl)pyridine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this pyridine derivative.
Chemical Identity and Physical Properties
This compound is a halogenated pyridine derivative featuring a dimethoxymethyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 879326-81-5 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 187.62 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| InChI | 1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | [2] |
| SMILES | COC(OC)c1cncc(Cl)c1 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this exact compound are not widely published, data from analogous structures can provide valuable insights for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the dimethoxymethyl group, and the methyl protons of the methoxy groups. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Key signals would include those for the carbons of the pyridine ring, the acetal carbon, and the methoxy carbons.
Researchers should perform their own NMR analysis to obtain precise spectral data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.62 g/mol ), along with isotopic peaks characteristic of the presence of a chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Expected vibrations include C-H stretching and bending, C=N and C=C stretching from the pyridine ring, and C-O stretching from the dimethoxymethyl group.
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine core. A general strategy could involve the introduction of the dimethoxymethyl group onto a 3-chloro-5-substituted pyridine precursor. The dimethoxymethyl group often serves as a protected form of a formyl group.
A plausible synthetic pathway could involve the following conceptual steps:
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocol (General Example for Acetal Formation):
A general procedure for the formation of a pyridine acetal from a corresponding carbonyl compound is as follows:
-
Dissolve the pyridine aldehyde or ketone in a suitable anhydrous solvent (e.g., methanol or a mixture of methanol and an inert solvent like toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acid resin).
-
Add an excess of the corresponding alcohol (in this case, methanol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC). The removal of water using a Dean-Stark apparatus can drive the equilibrium towards product formation.
-
Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups:
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the chloro and dimethoxymethyl substituents will influence the regioselectivity of such reactions. The nitrogen atom also imparts basic properties to the molecule, allowing for protonation and the formation of pyridinium salts.[5]
-
Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, which are often facilitated by the electron-deficient nature of the pyridine ring. It can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), enabling the introduction of a wide range of substituents at the 3-position.
-
Dimethoxymethyl Group: This acetal group is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde (3-chloro-5-formylpyridine) under acidic conditions. This functionality allows for its use as a protected formyl group, which can be deprotected to participate in further reactions such as Wittig reactions, reductive aminations, and oxidations.
Caption: Key reactivity sites of this compound.
Stability and Storage
Substituted pyridines are generally stable compounds under standard laboratory conditions. However, prolonged exposure to strong acids can lead to the hydrolysis of the dimethoxymethyl group. It is recommended to store this compound in a cool, dry place, away from strong oxidizing agents and strong acids. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.
Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[6][7][8] The pyridine ring can engage in various non-covalent interactions with biological targets, and its substitution pattern can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.[6]
While specific biological activities of this compound are not extensively reported, its structural features suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. The chloro and protected formyl groups provide handles for a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening in drug discovery programs. Pyridine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[9][10][11]
Caption: Role of this compound in a drug discovery workflow.
Safety Information
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
This guide serves as a foundational resource for understanding the chemical properties of this compound. Further experimental investigation is encouraged to fully elucidate its physical properties, reactivity, and potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]
- 3. Pyridine, 3,5-dichloro- [webbook.nist.gov]
- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
In-depth Technical Guide: 3-Chloro-5-(dimethoxymethyl)pyridine (CAS Number 879326-81-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(dimethoxymethyl)pyridine, with the CAS number 879326-81-5, is a halogenated pyridine derivative. This document aims to provide a comprehensive technical overview of this compound, consolidating available data on its properties, synthesis, and potential applications. Due to the limited availability of public, in-depth experimental data, this guide summarizes foundational information and outlines general methodologies relevant to this class of compounds.
Chemical Properties and Identifiers
A summary of the key chemical properties for this compound is presented below. It is important to note that many commercial suppliers do not provide detailed analytical data for this compound, and researchers should independently verify its identity and purity upon acquisition.[1][2]
| Property | Value | Source |
| CAS Number | 879326-81-5 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₀ClNO₂ | [3][4][7][9] |
| Molecular Weight | 187.62 g/mol | [3][5][9] |
| MDL Number | MFCD08457774 | [4] |
| Hazard Information | Irritant | [4] |
Synthesis and Reactivity
General Synthesis Strategies for Halogenated Pyridine Acetals
-
Halogenation of a Pyridine Precursor: Introduction of a chlorine atom at the 3-position of a suitable pyridine ring. This can be challenging due to the directing effects of the nitrogen atom and other substituents.
-
Introduction of a Formyl Group or its Precursor: Installation of a functional group at the 5-position that can be converted to the dimethoxymethyl acetal. This might involve formylation or the introduction of a hydroxymethyl or halomethyl group.
-
Acetal Formation: Protection of the aldehyde (formyl group) as a dimethoxymethyl acetal. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.
A potential experimental workflow for the synthesis of a related compound, based on general principles of pyridine chemistry, is outlined below.
Caption: A conceptual synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is dictated by the electronic properties of the pyridine ring, the chloro substituent, and the dimethoxymethyl group.
-
Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions.
-
Chloro Group: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 3-position. It can also be displaced by strong nucleophiles under certain conditions.
-
Dimethoxymethyl Group: The acetal is stable under basic and neutral conditions but can be readily hydrolyzed back to the corresponding aldehyde under acidic conditions. This functionality allows for the unmasking of a reactive aldehyde group at a later stage in a synthetic sequence.
The interplay of these functional groups makes this compound a potentially versatile building block in medicinal chemistry and materials science.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs are common in pharmacologically active compounds and functional materials.
Role in Drug Discovery
Halogenated pyridines are key intermediates in the synthesis of numerous pharmaceuticals. The chloro substituent can serve as a handle for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The pyridine core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. The dimethoxymethyl group can be deprotected to an aldehyde, which can then be used in reactions such as reductive amination to introduce diverse amine-containing side chains.
Caption: Potential utility in medicinal chemistry via parallel synthesis.
Experimental Protocols
As previously stated, specific, validated experimental protocols for this compound are not available in the public literature. Researchers should draw upon established methods for related compounds.
General Procedure for Acetal Hydrolysis
To a solution of the acetal in a suitable solvent (e.g., tetrahydrofuran, acetone), an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) is added. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The product aldehyde is then isolated by extraction and purified by standard techniques such as column chromatography.
General Procedure for a Suzuki Cross-Coupling Reaction
In an inert atmosphere, a reaction vessel is charged with this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is heated to the desired temperature. Upon completion, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.
Safety Information
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed public data on its synthesis and properties are scarce, its constituent functional groups suggest it can serve as a versatile building block. Further research and publication of experimental data would be beneficial to the scientific community to fully elucidate the potential of this compound. Researchers are advised to perform thorough characterization upon receipt from any commercial source.
References
- 1. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]
- 2. 3-Chloro-5-dimethoxymethyl-pyridine AldrichCPR 879326-81-5 [sigmaaldrich.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. CAS No. 879326-81-5 Specifications | Ambeed [ambeed.com]
- 6. 3-CHLORO-5-DIMETHOXYMETHYL-PYRIDINE CAS#: 879326-81-5 [m.chemicalbook.com]
- 7. 3-Chloro-5-dimethoxymethyl-pyridine | VSNCHEM [vsnchem.com]
- 8. 3-Chloro-5-dimethoxymethyl-pyridine AldrichCPR 879326-81-5 [sigmaaldrich.com]
- 9. hamarichemicals.com [hamarichemicals.com]
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-5-(dimethoxymethyl)pyridine
Introduction
3-Chloro-5-(dimethoxymethyl)pyridine is a functionalized pyridine derivative. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] The presence of a chlorine atom, a versatile handle for cross-coupling reactions, and a protected aldehyde (as a dimethyl acetal) makes this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science.[1][2][3] The dimethoxymethyl group serves as a stable protecting group for the more reactive formyl group, which can be readily deprotected under acidic conditions.
Molecular Structure and Properties
The molecular structure of this compound consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a dimethoxymethyl group.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 879326-81-5 | Commercial Suppliers |
| Molecular Formula | C₈H₁₀ClNO₂ | Calculated |
| Molecular Weight | 187.62 g/mol | Calculated |
| Canonical SMILES | COC(OC)c1cncc(Cl)c1 | Calculated |
| InChI Key | PHIZFDWNWYNBNG-UHFFFAOYSA-N | Calculated |
| Topological Polar Surface Area | 31.35 Ų | Calculated[4] |
| LogP | 1.75 | Calculated[4] |
Spectroscopic Data (Predicted and Comparative)
While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred from data on analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the methoxy and acetal protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-2 | 8.5 - 8.7 | d | Influenced by the ring nitrogen and adjacent chlorine. |
| Pyridine H-4 | 7.9 - 8.1 | t | Coupled to H-2 and H-6. |
| Pyridine H-6 | 8.6 - 8.8 | d | Influenced by the ring nitrogen. |
| Acetal CH | 5.4 - 5.6 | s | Singlet as it has no adjacent protons. |
| Methoxy OCH₃ | 3.3 - 3.5 | s | Singlet for the six equivalent protons. |
Prediction based on general values for substituted pyridines and acetals. For comparison, the aromatic protons of pyridine-3,5-dicarboxaldehyde appear at δ 8.56, 9.25, and 10.2 ppm.[5]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C-2 | 148 - 152 | Affected by the nitrogen and chlorine. |
| Pyridine C-3 | 130 - 135 | Carbon bearing the chlorine atom. |
| Pyridine C-4 | 135 - 140 | Aromatic CH. |
| Pyridine C-5 | 138 - 142 | Carbon bearing the acetal group. |
| Pyridine C-6 | 150 - 154 | Affected by the adjacent nitrogen. |
| Acetal CH | 100 - 105 | Characteristic chemical shift for acetal carbons. |
| Methoxy OCH₃ | 52 - 56 | Typical range for methoxy groups. |
Prediction based on data for similar pyridine derivatives.
Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]+• | 187/189 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-OCH₃]+ | 156/158 | Loss of a methoxy group. |
| [M-CH(OCH₃)₂]+ | 112/114 | Loss of the dimethoxymethyl group. |
Predicted fragmentation is based on common fragmentation pathways for acetals and aromatic chlorides. For comparison, ESI-MS data for 4-Chloro-6,7-dimethoxyquinoline shows a protonated molecular ion [M+H]⁺ at m/z 224.2.[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorption bands for the functional groups present.
Table 5: Predicted Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the pyridine ring protons. |
| C-H (aliphatic) | 2850 - 3000 | Stretching vibrations of the methoxy and acetal C-H bonds. |
| C=N, C=C (aromatic) | 1400 - 1600 | Ring stretching vibrations of the pyridine core.[7] |
| C-O (acetal) | 1050 - 1150 | Characteristic C-O stretching bands for the acetal group. |
| C-Cl | 700 - 850 | Carbon-chlorine stretching vibration. |
Predictions are based on typical IR absorption frequencies for substituted pyridines and acetals.[8][9][10][11]
Experimental Protocols
As no specific synthesis protocol for this compound has been found in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely precursor is 3-chloro-5-formylpyridine.
Hypothetical Synthesis of this compound
The synthesis would involve the protection of the aldehyde group of 3-chloro-5-formylpyridine as a dimethyl acetal.
Reaction:
3-chloro-5-formylpyridine + 2 CH₃OH ⇌ this compound + H₂O
Materials:
-
3-chloro-5-formylpyridine
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)
-
Anhydrous solvent (e.g., dichloromethane or methanol)
-
Neutralizing agent (e.g., triethylamine or sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: 3-chloro-5-formylpyridine is dissolved in the anhydrous solvent. Methanol and trimethyl orthoformate are added, followed by a catalytic amount of the acid catalyst.[12]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized with a base. The solvent is removed under reduced pressure.
-
Purification: The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Deprotection to 3-chloro-5-formylpyridine
The dimethoxymethyl group can be readily hydrolyzed back to the aldehyde using aqueous acid.
Procedure:
-
This compound is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or acetic acid).
-
The mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or GC.
-
The reaction is neutralized with a base, and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to yield 3-chloro-5-formylpyridine.
Reactivity and Potential Applications
Reactivity
-
Cross-Coupling Reactions: The chlorine atom at the 3-position of the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3][13][14] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse molecular libraries.
-
Acetal Hydrolysis: As mentioned, the dimethoxymethyl group is a protecting group for the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the formyl group, which can then undergo further reactions such as reductive amination, Wittig reactions, or oxidation.
Applications in Drug Discovery
Functionalized pyridines are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their capacity to engage in hydrogen bonding, which can enhance binding to biological targets.[1][15][16][17] The structural motifs present in this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. The ability to functionalize the molecule at the 3-position via cross-coupling and at the 5-position through the aldehyde allows for systematic exploration of the structure-activity relationship (SAR) in drug development programs.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of the target molecule.
Potential Reactivity Workflow
Caption: Potential reaction pathways for the title compound.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pyridine-3,5-dicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on the infrared spectra of heterocyclic compounds. V. Infrared spectra of substituted pyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-(dimethoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(dimethoxymethyl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a novel or specialized chemical entity, its full spectroscopic characterization is crucial for confirming its identity, purity, and structure. This guide provides a comprehensive overview of the theoretical spectroscopic data and the detailed experimental protocols required for the analysis of this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers working with this molecule or similar pyridine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic trends for related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | d | ~2.0 |
| H-4 | ~7.8 | t | ~2.0 |
| H-6 | ~8.6 | d | ~2.0 |
| -CH(OCH₃)₂ | ~5.5 | s | - |
| -OCH₃ | ~3.4 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~138 |
| C-5 | ~130 |
| C-6 | ~148 |
| -CH(OCH₃)₂ | ~102 |
| -OCH₃ | ~54 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 187/189 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 156/158 | [M - OCH₃]⁺ |
| 126 | [M - CH(OCH₃)₂]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H aromatic stretching |
| 2950-2850 | C-H aliphatic stretching |
| 1600-1450 | C=C and C=N aromatic ring stretching |
| 1150-1050 | C-O ether stretching |
| 850-750 | C-Cl stretching |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use proton decoupling to simplify the spectrum to single lines for each carbon.
-
A 90-degree pulse angle and a longer relaxation delay (5-10 seconds) may be necessary. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV to generate the molecular ion and characteristic fragments.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[1] The resulting mass spectrum will show the molecular ion and various fragment ions.[1]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a drop can be placed between two KBr or NaCl plates to form a thin film.
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press it into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.[2]
-
Mandatory Visualization
Caption: Workflow for the Spectroscopic Analysis of a Novel Compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-(dimethoxymethyl)pyridine
This technical guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound 3-Chloro-5-(dimethoxymethyl)pyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visual diagrams to aid in understanding the molecular structure and spectral correlations.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the chlorine atom and the pyridine nitrogen, along with the influence of the dimethoxymethyl group, dictate the chemical shifts of the aromatic protons. The protons of the methoxy groups and the acetal proton are expected to appear in the upfield region of the spectrum.
A summary of the predicted quantitative data is presented in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | ~8.5 | Doublet | ~2.0 | 1H | Pyridine C2-H |
| H-4 | ~7.8 | Doublet of Doublets | ~2.0, ~0.5 | 1H | Pyridine C4-H |
| H-6 | ~8.6 | Doublet | ~2.0 | 1H | Pyridine C6-H |
| CH(OCH₃)₂ | ~5.4 | Singlet | - | 1H | Acetal CH |
| OCH₃ | ~3.4 | Singlet | - | 6H | Methoxy CH₃ |
Molecular Structure and Proton Assignments
The molecular structure of this compound with the assigned protons is illustrated below. This visualization aids in correlating the predicted ¹H NMR signals with their corresponding chemical environments.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Spectroscopy
The following section details a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]
-
To ensure a homogeneous magnetic field and prevent signal broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher.
-
Insert the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the area under each signal to determine the relative number of protons each signal represents.[1]
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for coupled signals.
Logical Workflow for Spectrum Prediction
The process of predicting a ¹H NMR spectrum from a given molecular structure follows a logical progression. This workflow is visualized in the diagram below.
Caption: Workflow for predicting a ¹H NMR spectrum from a molecular structure.
References
An In-depth Technical Guide to the 13C NMR Analysis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of substituted pyridines. Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. A thorough understanding of their 13C NMR characteristics is therefore crucial for unambiguous structure determination, reaction monitoring, and quality control. This document offers a detailed examination of substituent effects on 13C NMR chemical shifts, standardized experimental protocols, and illustrative diagrams to facilitate a deeper understanding of the subject.
Fundamental Principles of 13C NMR in Substituted Pyridines
The 13C NMR chemical shifts in a pyridine ring are primarily influenced by the electron density at each carbon atom. The nitrogen atom, being more electronegative than carbon, induces a significant deshielding effect on the adjacent α-carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected. In unsubstituted pyridine, the typical chemical shifts are approximately δ 150 ppm for C2/C6, δ 124 ppm for C3/C5, and δ 136 ppm for C4[1][2].
The introduction of substituents further modulates the electron distribution within the ring through a combination of inductive and resonance effects, leading to predictable changes in the 13C chemical shifts.
-
Inductive Effects: Electronegative substituents withdraw electron density through the σ-bond framework, causing a deshielding effect (downfield shift) on nearby carbon atoms. The magnitude of this effect diminishes with distance.
-
Resonance Effects: Substituents with lone pairs of electrons (e.g., -NH2, -OR) or π-systems (e.g., -NO2, -C=O) can donate or withdraw electron density through the π-system of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent.
The interplay of these electronic effects governs the final observed chemical shifts, providing valuable information about the nature and position of the substituent.
Data Presentation: 13C NMR Chemical Shifts of Substituted Pyridines
The following tables summarize the 13C NMR chemical shifts for a range of monosubstituted and disubstituted pyridines. This quantitative data serves as a valuable reference for the identification and characterization of novel pyridine derivatives. All chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Monosubstituted Pyridines [3]
| Substituent (at C2) | C2 | C3 | C4 | C5 | C6 |
| -H | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |
| -NH2 | 159.0 | 108.9 | 138.0 | 113.5 | 147.8 |
| -CH3 | 157.9 | 122.9 | 136.0 | 121.8 | 149.0 |
| -Cl | 150.7 | 124.5 | 138.9 | 123.4 | 149.8 |
| -Br | 142.3 | 127.8 | 139.1 | 123.7 | 150.3 |
| -CN | 131.9 | 128.5 | 137.3 | 125.9 | 151.7 |
| -NO2 | 150.0 | 124.0 | 133.0 | 120.0 | 154.0 |
| Substituent (at C3) | C2 | C3 | C4 | C5 | C6 |
| -H | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |
| -NH2 | 140.0 | 146.0 | 125.0 | 118.0 | 148.0 |
| -CH3 | 149.9 | 132.8 | 136.5 | 123.3 | 147.1 |
| -Cl | 147.8 | 120.5 | 137.2 | 124.0 | 150.3 |
| -Br | 150.5 | 110.0 | 139.8 | 124.5 | 148.2 |
| -CN | 152.9 | 110.1 | 140.2 | 124.0 | 150.5 |
| -NO2 | 146.0 | 132.0 | 134.0 | 121.0 | 153.0 |
| Substituent (at C4) | C2 | C3 | C4 | C5 | C6 |
| -H | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |
| -NH2 | 155.5 | 109.5 | 150.0 | 109.5 | 155.5 |
| -CH3 | 149.5 | 124.8 | 146.5 | 124.8 | 149.5 |
| -Cl | 150.5 | 122.5 | 145.0 | 122.5 | 150.5 |
| -Br | 150.8 | 125.5 | 133.5 | 125.5 | 150.8 |
| -CN | 150.7 | 125.1 | 120.0 | 125.1 | 150.7 |
| -NO2 | 150.0 | 120.0 | 145.0 | 120.0 | 150.0 |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Disubstituted Pyridines
| Compound | C2 | C3 | C4 | C5 | C6 | Solvent |
| 2,3-Dichloropyridine | 148.1 | 131.2 | 139.5 | 123.3 | 149.9 | CDCl3 |
| 2-Amino-4-methylpyridine[4] | 158.5 | 113.2 | 148.5 | 116.3 | 147.2 | CDCl3 |
| 2,6-Dimethylpyridine | 157.0 | 121.1 | 137.5 | 121.1 | 157.0 | CDCl3 |
| 4-Methoxy-3-nitropyridine[5][6] | 152.2 | 133.4 | 157.9 | 108.1 | 141.5 | CDCl3 |
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality and reproducible 13C NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition.
Sample Preparation
-
Sample Quantity: For a standard 13C NMR spectrum of a small molecule (<1000 g/mol ), a sample amount of 50-100 mg is typically required to achieve a good signal-to-noise ratio within a reasonable acquisition time.[5] For proton-detected 13C experiments (e.g., HMQC, HMBC), the sample amount can be significantly lower, often in the range of 5-25 mg.
-
Solvent Selection: The sample should be dissolved in a deuterated solvent to avoid large solvent signals in the 1H spectrum, which is often acquired concurrently, and to provide a lock signal for the spectrometer. Common deuterated solvents for pyridine derivatives include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.
-
Sample Dissolution and Transfer:
-
Weigh the desired amount of the substituted pyridine into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.
-
Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.
-
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added to the sample. Tetramethylsilane (TMS) is the most common standard for organic solvents and is defined as 0.00 ppm.[7]
Data Acquisition
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is typically an automated process on modern spectrometers.
-
Tune and match the NMR probe for the 13C frequency to ensure efficient transfer of radiofrequency power.
-
-
Acquisition Parameters for a Standard Proton-Decoupled 13C NMR Spectrum:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[7]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts in substituted pyridines.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point for qualitative spectra.[7] For quantitative analysis, a much longer relaxation delay (at least 5 times the longest T1 relaxation time of the carbons of interest) is necessary to ensure full relaxation of all nuclei between pulses.
-
Acquisition Time (AQ): This parameter influences the digital resolution of the spectrum and is typically set automatically based on the spectral width and the number of data points.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the 13C NMR analysis of substituted pyridines.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted pyridines. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of substituents, providing a detailed fingerprint of the molecular structure. By following standardized experimental protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently employ 13C NMR for the unambiguous identification and analysis of this important class of heterocyclic compounds. The continued development of NMR techniques, including 2D correlation experiments and computational prediction of chemical shifts, will further enhance the power of this analytical method in the study of substituted pyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,3-Dichloropyridine(2402-77-9) 13C NMR spectrum [chemicalbook.com]
FT-IR Spectroscopic Analysis of 3-Chloro-5-(dimethoxymethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-5-(dimethoxymethyl)pyridine. This document outlines the theoretical principles, experimental protocols, and a detailed interpretation of the spectral data, offering valuable insights for the characterization of this and similar pyridine derivatives crucial in pharmaceutical and materials science research.[1]
Introduction to FT-IR Spectroscopy of Pyridine Derivatives
Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending of chemical bonds.[1][2] For pyridine derivatives like this compound, FT-IR is instrumental in:
-
Confirming Synthesis: Verifying the presence of characteristic functional groups to confirm the successful synthesis of the target molecule.[1]
-
Structural Elucidation: Providing evidence for the specific substitution pattern on the pyridine ring.[1]
-
Purity Assessment: Detecting the presence of starting materials or by-products.[1]
The vibrational frequencies in the FT-IR spectrum are influenced by the nature and position of the substituents on the pyridine ring.[1]
Experimental Protocol
The following section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality FT-IR spectrum of this compound for qualitative analysis.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)
-
This compound sample
-
Spatula
-
Ethanol or isopropanol for cleaning
-
Non-abrasive wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and computer are powered on and the appropriate software is running.
-
Background Spectrum:
-
Clean the ATR crystal surface with a non-abrasive wipe lightly soaked in ethanol or isopropanol and allow it to dry completely.
-
Record a background spectrum to account for atmospheric and instrumental interferences. This typically involves 45-100 scans at a resolution of 4 or 8 cm⁻¹.[3]
-
-
Sample Analysis:
-
Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.[3]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
-
Cleaning:
-
Remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a non-abrasive wipe and a suitable solvent to prevent cross-contamination.
-
Diagram: Experimental Workflow for FT-IR Analysis
Caption: A flowchart illustrating the key steps in obtaining an FT-IR spectrum using an ATR accessory.
FT-IR Spectrum Analysis of this compound
The structure of this compound (C₈H₁₀ClNO₂) contains a substituted pyridine ring, a chloro group, and a dimethoxymethyl group. The expected vibrational modes and their corresponding wavenumbers are detailed below.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak-Medium |
| 2980-2930 | C-H Stretch | Aliphatic (O-CH₃) | Medium |
| 2850-2820 | C-H Stretch | Aliphatic (O-CH-O) | Medium |
| 1600-1550 | C=C/C=N Stretch | Pyridine Ring | Medium-Strong |
| 1480-1420 | C-H Bend | Aliphatic (O-CH₃) | Medium |
| 1250-1000 | C-O Stretch | Acetal (C-O-C) | Strong |
| 850-750 | C-Cl Stretch | Aryl Halide | Strong |
| 900-650 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Medium-Strong |
Note: This is a predicted spectrum based on characteristic group frequencies. Actual peak positions and intensities may vary.
Interpretation of Key Spectral Regions
-
C-H Stretching Region (3100-2800 cm⁻¹): The spectrum is expected to show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching of the pyridine ring. Below 3000 cm⁻¹, medium intensity peaks arising from the symmetric and asymmetric stretching of the aliphatic C-H bonds in the methoxy groups will be present.
-
Fingerprint Region (1600-650 cm⁻¹): This region contains a wealth of structural information.
-
Pyridine Ring Vibrations: Strong absorptions between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[4]
-
C-O Stretching: A strong, prominent band, or series of bands, between 1250 cm⁻¹ and 1000 cm⁻¹ is anticipated due to the C-O stretching of the acetal group. This is often a key diagnostic feature for this functional group.
-
C-Cl Stretching: A strong band in the 850-750 cm⁻¹ range can be attributed to the C-Cl stretching vibration.
-
C-H Out-of-Plane Bending: The pattern of bands between 900 cm⁻¹ and 650 cm⁻¹ can be indicative of the substitution pattern on the pyridine ring.[1]
-
Logical Relationship of Functional Groups to Spectral Peaks
The following diagram illustrates the relationship between the functional groups present in this compound and their expected regions of absorption in the FT-IR spectrum.
Diagram: Functional Group - Spectral Region Correlation
Caption: Correlation between the main functional moieties of the molecule and their characteristic IR absorption regions.
Conclusion
FT-IR spectroscopy is an indispensable and efficient tool for the structural characterization of this compound and other novel pyridine derivatives.[1] By following a standardized experimental protocol and utilizing established spectral correlation data, researchers can confidently verify the identity and structural features of synthesized compounds. This analytical step is critical in the pipeline of drug discovery and materials science, enabling the rapid advancement of new chemical entities.
References
The Unseen Dance of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and agrochemicals. Understanding their behavior under mass spectrometric analysis is paramount for their identification, structural elucidation, and metabolic profiling. This technical guide provides a comprehensive overview of the core principles governing the fragmentation of monohalogenated pyridines (fluoro-, chloro-, bromo-, and iodopyridines) under electron ionization (EI) mass spectrometry. We will delve into the characteristic fragmentation pathways, present quantitative data for comparative analysis, and provide detailed experimental protocols for their analysis.
Core Principles of Fragmentation in Halogenated Pyridines
The fragmentation of halogenated pyridines in an EI mass spectrometer is a complex process governed by the initial ionization event and the subsequent unimolecular decomposition of the energetically unstable molecular ion. The fragmentation patterns are primarily influenced by two key factors: the nature of the halogen substituent and its position on the pyridine ring.
Generally, two main fragmentation pathways dominate the mass spectra of halogenated pyridines:
-
Loss of the Halogen Atom: This is often the most favorable fragmentation pathway, leading to the formation of a pyridinium cation. The ease of this cleavage depends on the carbon-halogen bond strength, which decreases down the group (C-F > C-Cl > C-Br > C-I).
-
Pyridine Ring Cleavage: The pyridine ring itself can undergo fragmentation, typically through the loss of neutral molecules like hydrogen cyanide (HCN).
The interplay of these pathways, influenced by the halogen and its position, gives rise to the characteristic mass spectra for each isomer. For instance, the presence of chlorine and bromine atoms is readily identifiable from the characteristic isotopic patterns of their molecular and fragment ions.
Comparative Fragmentation Analysis of Monohalogenated Pyridines
The following sections detail the fragmentation patterns of fluoro-, chloro-, bromo-, and iodopyridines, supported by quantitative data on the relative abundances of their major fragment ions.
Fluoropyridines
Due to the high strength of the C-F bond, fluoropyridines exhibit a more pronounced molecular ion peak compared to their heavier halogen counterparts. Fragmentation primarily proceeds through the loss of HCN from the pyridine ring.
Chloropyridines
Chloropyridines show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope. The primary fragmentation involves the loss of a chlorine radical, followed by the expulsion of HCN from the resulting pyridinium cation.[1]
Bromopyridines
Similar to chloropyridines, bromopyridines exhibit a prominent M+2 peak of nearly equal intensity to the molecular ion peak due to the isotopic distribution of ⁷⁹Br and ⁸¹Br. The weaker C-Br bond makes the loss of the bromine radical a very favorable fragmentation pathway.[1]
Iodopyridines
The C-I bond is the weakest among the halogens, leading to a very facile loss of the iodine radical. Consequently, the mass spectra of iodopyridines are often dominated by the pyridinium cation peak.
Quantitative Fragmentation Data
The following tables summarize the major fragment ions and their relative abundances for various monohalogenated pyridines, as determined by electron ionization mass spectrometry. This data is essential for the identification and differentiation of isomers.
Table 1: Fragmentation Data for 2-Halogenated Pyridines
| Halogen | Molecular Ion (m/z) | [M-X]⁺ (m/z) | Relative Abundance (%) of [M-X]⁺ | [M-HCN]⁺ (m/z) | Relative Abundance (%) of [M-HCN]⁺ | Other Key Fragments (m/z) |
| Fluoro- | 97 | - | - | 70 | Significant | 51 |
| Chloro- | 113/115 | 78 | High | 86/88 | Moderate | 51 |
| Bromo- | 157/159 | 78 | Very High (Base Peak) | 130/132 | Low | 51 |
| Iodo- | 205 | 78 | Very High (Base Peak) | 178 | Low | 51 |
Table 2: Fragmentation Data for 3-Halogenated Pyridines
| Halogen | Molecular Ion (m/z) | [M-X]⁺ (m/z) | Relative Abundance (%) of [M-X]⁺ | [M-HCN]⁺ (m/z) | Relative Abundance (%) of [M-HCN]⁺ | Other Key Fragments (m/z) |
| Fluoro- | 97 | - | - | 70 | Significant | 51 |
| Chloro- | 113/115 | 78 | High | 86/88 | Moderate | 51 |
| Bromo- | 157/159 | 78 | 100 | 130/132 | Low | 51 (50%)[1] |
| Iodo- | 205 | 78 | Very High (Base Peak) | 178 | Low | 51 |
Table 3: Fragmentation Data for 4-Halogenated Pyridines
| Halogen | Molecular Ion (m/z) | [M-X]⁺ (m/z) | Relative Abundance (%) of [M-X]⁺ | [M-HCN]⁺ (m/z) | Relative Abundance (%) of [M-HCN]⁺ | Other Key Fragments (m/z) |
| Fluoro- | 97 | - | - | 70 | Significant | 51 |
| Chloro- | 113/115 | 78 | High | 86/88 | Moderate | 51 |
| Bromo- | 157/159 | 78 | Very High (Base Peak) | 130/132 | Low | 51 |
| Iodo- | 205 | 78 | Very High (Base Peak) | 178 | Low | 51 |
Experimental Protocols
Accurate and reproducible mass spectral data are contingent on standardized experimental protocols. The following sections provide detailed methodologies for the analysis of halogenated pyridines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like halogenated pyridines.
Sample Preparation:
-
Prepare a stock solution of the halogenated pyridine standard in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.
-
For unknown samples, dissolve an accurately weighed amount in a suitable solvent to achieve a concentration within the calibration range.
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
LC-MS/MS Analysis Protocol
LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile halogenated pyridine derivatives, and for targeted quantification in complex matrices.
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is typically required before injection.
LC-MS/MS Parameters:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for a few minutes, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be optimized for each analyte.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of representative halogenated pyridines.
Caption: Fragmentation pathway of 2-Chloropyridine.
Caption: Fragmentation pathway of 3-Bromopyridine.
Caption: Fragmentation pathway of 4-Iodopyridine.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of halogenated pyridines is a predictable yet nuanced process that provides invaluable information for the structural characterization and quantification of these important molecules. By understanding the fundamental principles of their fragmentation and employing standardized analytical protocols, researchers can confidently identify and differentiate halogenated pyridine isomers. This guide serves as a foundational resource for scientists and professionals in drug development and related fields, enabling more efficient and accurate analysis of this critical class of compounds.
References
An In-depth Technical Guide to 3-Chloro-5-(dimethoxymethyl)pyridine: Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(dimethoxymethyl)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development as a potential building block for the synthesis of novel therapeutic agents. Its specific substitution pattern offers unique electronic and steric properties that can be exploited in the design of targeted molecules. A thorough understanding of its physical and chemical characteristics, particularly its solubility, is paramount for its effective utilization in synthetic protocols and formulation studies. This technical guide provides a comprehensive overview of the available data on the physical properties and solubility of this compound, supplemented with generalized experimental protocols for their determination.
Core Physical Properties
Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, predicted values and data from supplier information provide a foundational understanding of its characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | Amerigo Scientific, Matrix Scientific[1][2] |
| Molecular Weight | 187.62 g/mol | Amerigo Scientific[1] |
| CAS Number | 879326-81-5 | Amerigo Scientific, Matrix Scientific[1][2] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Boiling Point | 220.3 ± 35.0 °C (Predicted) | N/A |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.99 ± 0.10 (Predicted, Most Basic) | N/A |
Solubility Profile
Table 2: Predicted and Inferred Solubility of this compound
| Solvent | Predicted/Inferred Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic pyridine ring and chloro- and dimethoxymethyl groups likely dominate over the polarity of the nitrogen atom. |
| Methanol, Ethanol | Soluble | The polarity of the alcohol can interact with the pyridine nitrogen, and the alkyl chain can solvate the rest of the molecule. |
| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds, its polarity is suitable for dissolving this substituted pyridine. |
| Diethyl Ether | Moderately Soluble | A less polar solvent, solubility may be lower compared to more polar organic solvents. |
| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the pyridine ring, but the polar groups may limit high solubility. |
| Acetone | Soluble | A polar aprotic solvent that is generally a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties and solubility of a solid organic compound like this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C per minute, near the expected melting point).
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).
Determination of Boiling Point (for solids that can be sublimed or have a measurable vapor pressure)
While the boiling point is more relevant for liquids, for a solid like this compound, this would typically be determined under reduced pressure to prevent decomposition at high temperatures.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Distillation apparatus (micro-scale or standard)
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Vacuum source and manometer
-
Heating mantle
Procedure:
-
A small amount of the compound is placed in the round-bottom flask.
-
The apparatus is assembled for vacuum distillation.
-
The system is evacuated to the desired pressure, which is monitored by the manometer.
-
The flask is heated gently.
-
The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of Density (for a solid)
Principle: Density is the mass of a substance per unit volume. For a solid, this can be determined by displacement of a liquid in which it is insoluble.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which this compound is insoluble (e.g., a saturated hydrocarbon like hexane)
Procedure (using a graduated cylinder):
-
A known mass of the solid compound is weighed accurately on an analytical balance.
-
A known volume of the insoluble liquid is placed in a graduated cylinder, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring no liquid splashes out.
-
The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Density is calculated by dividing the mass of the solid by its volume.
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe with a filter)
-
UV-Vis spectrophotometer or HPLC
Procedure (Gravimetric Method):
-
Saturation: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is allowed to settle, and a clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.
-
Solvent Evaporation: A known volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.
-
Mass Determination: The container with the solid residue is weighed again. The difference in mass gives the amount of dissolved solute.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the physical properties of a solid organic compound.
References
The Evolving Landscape of Pyridine Intermediates: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a fundamental heterocyclic motif, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its inherent electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a privileged structure in medicinal chemistry. Substituted pyridine intermediates serve as versatile building blocks for a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of substituted pyridine intermediates, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neurotropic properties. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological processes to aid researchers in the field of drug discovery.
Anticancer Activity of Substituted Pyridine Derivatives
Substituted pyridines have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various substituted pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 (48h) | [1] |
| Pyridine-Ureas | 8n | MCF-7 (Breast) | 1.88 (48h) | [1] |
| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | Not specified, but potent | |
| Steroidal Pyridines | 9 | MDA-MB-231 (Breast) | 0.96 | |
| Steroidal Pyridines | 13 | MDA-MB-231 (Breast) | 3.08 | |
| Steroidal Pyridines | 5 | PC-3 (Prostate) | 4.73 | |
| Steroidal Pyridines | 8 | PC-3 (Prostate) | 4.69 |
Signaling Pathways in Anticancer Activity
Substituted pyridines can exert their anticancer effects by modulating critical signaling pathways. For instance, certain pyridine and pyridone-based compounds have been shown to induce G2/M phase arrest and apoptosis in liver and breast cancer cells through the upregulation of the p53 and JNK signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Substituted pyridine compounds
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the substituted pyridine compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity of Substituted Pyridine Intermediates
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Substituted pyridines represent a promising class of compounds with potent activity against a wide range of pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The MIC values for several pyridine derivatives against various bacterial and fungal strains are presented below.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridine Triazoles | 127a | S. aureus | 12.5 | C. albicans | 12.5 | |
| Pyridine Triazoles | 127b | K. pneumoniae | 6.25 | C. albicans | 6.25 | |
| Imidazo[2,1-b][2][3][4]Thiadiazole | 15t | - | 1-2 | - | - | |
| Imidazo[2,1-b][2][3][4]Thiadiazole | 16d | - | 0.5 | - | - | |
| Imidazo[2,1-b][2][3][4]Thiadiazole | 17d | - | 0.5 | A. niger | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Substituted pyridine compounds
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the substituted pyridine compounds in broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity of Pyridine Derivatives
Pyridine-containing compounds have demonstrated significant potential as antiviral agents, particularly against influenza viruses. They can target various stages of the viral life cycle, including viral entry and replication.
Quantitative Antiviral Activity Data
The antiviral efficacy of pyridine derivatives is often assessed by their ability to inhibit viral replication in cell culture, with EC50 values representing the concentration required to inhibit 50% of the viral cytopathic effect.
| Compound Class | Specific Compound | Virus Strain | EC50 (µM) | Reference |
| Dihydrofuropyridinones | 15q | Influenza A/H1N1 | 6.8-7.5 | |
| Dihydrofuropyridinones | 15q | Influenza A/H3N2 | 6.8-7.5 | |
| Dihydrofuropyridinones | 15q | Influenza B | 6.8-7.5 | |
| Pyrimidine Derivative | 1d | Influenza A | 3.5 | [5] |
| Pyridine Derivative | 1e | Influenza A | 7.3 | [5] |
| Benzothiazolyl-pyridine | 8h | H5N1 | 93% inhibition at 0.5 µmol/µL | [6] |
Experimental Protocol: Neuraminidase Inhibition Assay
Neuraminidase is a key enzyme for the release of new influenza virus particles from infected cells. Inhibiting this enzyme is a major strategy for antiviral therapy.
Materials:
-
96-well black plates
-
Substituted pyridine compounds
-
Influenza neuraminidase enzyme
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer
-
Fluorometer
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the pyridine compounds. Dilute the neuraminidase enzyme in assay buffer.
-
Incubation: Add the diluted compounds and the enzyme to the wells of the 96-well plate and incubate.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) over time.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Anti-inflammatory Activity of Substituted Pyridines
Chronic inflammation is implicated in a wide range of diseases. Substituted pyridines have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of pyridine derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential.
| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyridin-3-amine | 5n | >35.6 | 0.07 | >508.6 | [7] |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound A | < Meloxicam | > Meloxicam | - | [8] |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound E | - | - | Highest | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Rats
-
Carrageenan solution (1% in saline)
-
Substituted pyridine compounds
-
Plethysmometer or calipers
Procedure:
-
Compound Administration: Administer the substituted pyridine compounds to the rats orally or intraperitoneally.
-
Induction of Edema: After a set time, inject carrageenan into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Neurotropic Activity of Pyridine Derivatives
Substituted pyridines have also been investigated for their effects on the central nervous system, with some derivatives showing potential as anticonvulsant and anxiolytic agents. A key target for these activities is the GABA-A receptor.
Quantitative Neurotropic Activity Data
The neurotropic effects of pyridine derivatives can be quantified through various in vivo and in vitro assays.
| Compound Class | Assay | Result | Reference |
| Pyrano[3,4-c]pyridine Hybrids | Anticonvulsant (PTZ model) | High activity | [9] |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Anticonvulsant (PTZ model) | High activity | [10] |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Anxiolytic ("elevated plus maze") | Activating behavior and anxiolytic effects | [10] |
Experimental Protocol: GABA-A Receptor Binding Assay
This assay measures the ability of a compound to bind to the GABA-A receptor, often by competing with a radiolabeled ligand.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[3H]-Muscimol or other suitable radioligand
-
Substituted pyridine compounds
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.
-
Binding Reaction: Incubate the membranes with the radioligand and varying concentrations of the test pyridine compounds.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the pyridine compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Synthesis of Biologically Active Pyridine Intermediates
The biological evaluation of substituted pyridines is underpinned by efficient and versatile synthetic methodologies. Several classical and modern synthetic routes are employed to generate libraries of these compounds for screening.
Synthesis of Imidazo[1,2-a]pyridines
A common method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.
Synthesis of Pyridine-Ureas
Pyridine-ureas, which have shown significant anticancer activity, can be synthesized from a pyridine-containing amine and an appropriate isocyanate.
Conclusion and Future Perspectives
Substituted pyridine intermediates are undeniably a rich source of biologically active compounds with vast therapeutic potential. The diverse pharmacological activities, ranging from anticancer to neurotropic effects, highlight the importance of this scaffold in drug discovery. The continued exploration of novel synthetic methodologies will undoubtedly lead to the generation of more diverse and potent pyridine derivatives. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The integration of computational drug design with traditional synthetic and biological approaches will be crucial in accelerating the discovery of the next generation of pyridine-based therapeutics.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. inotiv.com [inotiv.com]
The Pivotal Role of Pyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the landscape of medicinal chemistry. Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability have rendered it a privileged structure in the design of novel therapeutic agents. This technical guide delves into the core aspects of pyridine derivatives, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and infectious diseases.
Anticancer Activity of Pyridine Derivatives
Pyridine-containing compounds have emerged as a significant class of anticancer agents, with several derivatives receiving FDA approval and many more undergoing clinical investigation.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive tumor growth and progression, particularly protein kinases.
One of the most prominent targets for pyridine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[2][3] Inhibition of VEGFR-2 signaling can effectively starve tumors and inhibit their growth and metastasis.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative pyridine derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [4][5]
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
Table 2: VEGFR-2 Inhibitory Activity of Pyridine Derivatives [4][6][7]
| Compound ID | Chemical Class | IC50 (µM) |
| 8b | Pyridine-Urea | 5.0 ± 1.91 |
| 8e | Pyridine-Urea | 3.93 ± 0.73 |
| 10 | Pyridine-Derived | 0.12 |
| Sorafenib | Reference Inhibitor | 0.10 |
Signaling Pathway: VEGFR-2 Inhibition by Pyridine Derivatives
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes cell proliferation, survival, migration, and angiogenesis. Pyridine-based inhibitors can block this pathway by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and the activation of downstream signaling molecules.
Experimental Protocols: Anticancer Assays
MTT Assay for Cell Viability [4][5][8]
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity of Pyridine Derivatives
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for a selection of pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives [1][9][10]
| Compound Class | Microbial Strain | MIC (µg/mL) |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | 0.2 - 1.3 |
| Oxazolo[4,5-b]pyridines | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 3.12 |
| Pyridine Triazoles | Staphylococcus aureus | 12.5 |
| Pyridine Triazoles | Candida albicans | 6.25 - 12.5 |
| Isonicotinic Acid Hydrazide Derivatives | Staphylococcus aureus | 2.18 - 3.08 (µM/mL) |
| Isonicotinic Acid Hydrazide Derivatives | Escherichia coli | 2.18 - 3.08 (µM/mL) |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination [11][12]
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform serial two-fold dilutions of the pyridine derivative stock solution in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (broth only), and a vehicle control (microorganism with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of Pyridine Derivatives
A variety of synthetic methodologies are available for the construction of the pyridine ring, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.
Hantzsch Pyridine Synthesis
A classic and widely used method for the synthesis of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines. It involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia.[13][14]
General Synthetic Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This protocol describes an efficient synthesis of fused pyridine derivatives.
-
Reaction Setup: In a dry 50 mL flask, combine an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 4 to 7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 50 mL of water to the flask to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from ethanol to yield the final fused pyridine derivative.
Conclusion
The pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The diverse biological activities of its derivatives, coupled with the well-established synthetic routes for their preparation, ensure that pyridines will remain a focus of drug discovery and development efforts for the foreseeable future. This guide has provided a snapshot of the current landscape, highlighting the significant potential of pyridine-containing compounds in the ongoing battle against cancer and infectious diseases. Further exploration of this remarkable heterocycle is certain to yield new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
An In-depth Technical Guide to 3-Chloro-5-(dimethoxymethyl)pyridine: A Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(dimethoxymethyl)pyridine is a halogenated pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive chlorine atom and a protected aldehyde functionality, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and subsequent transformations, along with a summary of its physical and spectral properties, are presented to facilitate its use in the laboratory.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and reactivity. This compound has emerged as a key intermediate due to the orthogonal reactivity of its functional groups. The chlorine atom at the 3-position is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The dimethoxymethyl group at the 5-position serves as a stable protecting group for a formyl moiety, which can be readily deprotected under mild acidic conditions to reveal the reactive aldehyde for further elaboration. This combination of functionalities provides a powerful platform for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key chemical properties.
| Property | Value | Source |
| CAS Number | 879326-81-5 | Commercial Suppliers |
| Molecular Formula | C₈H₁₀ClNO₂ | Commercial Suppliers |
| Molecular Weight | 187.62 g/mol | Commercial Suppliers |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | COC(OC)c1cncc(Cl)c1 | Amerigo Scientific[2] |
| InChI | 1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | Amerigo Scientific[2] |
Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-chloro-5-formylpyridine. The key transformation is the protection of the aldehyde group as a dimethyl acetal.
Synthesis of the Precursor: 3-Chloro-5-formylpyridine
The precursor, 3-chloro-5-formylpyridine, is a critical starting material. While various synthetic routes to substituted pyridines exist, the specific preparation of 3-chloro-5-formylpyridine is not extensively detailed in the readily available literature. However, general methods for the formylation of pyridines or the oxidation of corresponding methylpyridines can be adapted.
Experimental Protocol: Acetalization of 3-Chloro-5-formylpyridine
The following is a general experimental protocol for the acetalization of an aldehyde, which can be adapted for the synthesis of this compound from 3-chloro-5-formylpyridine. This procedure utilizes trimethyl orthoformate as both a reagent and a water scavenger under acidic catalysis.[3][4]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Chloro-5-formylpyridine
-
Trimethyl orthoformate
-
Anhydrous methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid in methanol)[5]
-
Anhydrous sodium bicarbonate or triethylamine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a solution of 3-chloro-5-formylpyridine (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2-1.5 eq).
-
Add a catalytic amount of an acid catalyst (e.g., a few crystals of p-toluenesulfonic acid or a small volume of methanolic HCl).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding an anhydrous base such as sodium bicarbonate or triethylamine to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Applications in Organic Synthesis
The synthetic utility of this compound lies in the sequential or tandem functionalization of its two key reactive sites.
Cross-Coupling Reactions at the C-3 Position
The chlorine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.
Workflow for Cross-Coupling Reactions:
Figure 2: Cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyridines.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, leading to amino-substituted pyridines.
Deprotection and Elaboration of the Formyl Group
The dimethoxymethyl group is a stable acetal that can be readily hydrolyzed under mild acidic conditions to regenerate the aldehyde functionality. This allows for a wide range of subsequent transformations.
Deprotection and Subsequent Reactions:
Figure 3: Deprotection and further functionalization.
-
Reductive Amination: The aldehyde can be reacted with amines in the presence of a reducing agent to form aminomethylpyridines.
-
Wittig Reaction: Reaction with phosphorus ylides provides access to alkenyl-substituted pyridines.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a common functional group in bioactive molecules.
Potential Applications in Drug Discovery and Agrochemicals
While specific examples directly utilizing this compound are not abundant in the literature, the structural motifs accessible from this building block are prevalent in numerous bioactive compounds.
-
Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The ability to introduce diverse functionality at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) to target specific kinase binding sites.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The pyridine scaffold can serve as a key element in ligands that modulate the activity of these receptors.
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides contain substituted pyridine rings.[6] The functional handles on this compound provide a route to novel agrochemical candidates. For instance, related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are important intermediates in the synthesis of agrochemicals.[7]
The versatility of this building block allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds in both pharmaceutical and agrochemical research.
Conclusion
This compound is a highly functionalized chemical building block with significant potential in organic synthesis. Its orthogonal reactive sites—a chlorine atom amenable to cross-coupling and a protected aldehyde for subsequent elaboration—provide a powerful and flexible platform for the construction of complex and diverse molecular architectures. While detailed characterization and specific applications are still emerging, its structural features make it an attractive intermediate for the synthesis of novel compounds in medicinal chemistry and agrochemical research. The experimental guidance provided in this document aims to facilitate the broader adoption and exploration of this promising chemical entity.
References
- 1. 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
The Dimethoxymethyl Group on a Pyridine Ring: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. The introduction and manipulation of functional groups on this electron-deficient heterocycle are central to the development of novel molecular entities. Among the various substituents, the dimethoxymethyl group stands out as a versatile functional handle, serving as a masked aldehyde and a precursor to a variety of other functionalities. This in-depth technical guide explores the reactivity of the dimethoxymethyl group on a pyridine ring, providing a comprehensive overview of its synthetic applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Reactivity Principles
The reactivity of the dimethoxymethyl group on a pyridine ring is governed by two primary features: its nature as an acetal and the electronic influence of the pyridine ring. The electron-withdrawing character of the pyridine ring enhances the electrophilicity of the acetal carbon, making it susceptible to nucleophilic attack under acidic conditions. Conversely, the pyridine nitrogen can act as a base, influencing nearby reactions. Furthermore, the methine proton of the dimethoxymethyl group can be abstracted by strong bases, creating a nucleophilic center for carbon-carbon bond formation.
Key Chemical Transformations
The dimethoxymethyl group can undergo several key transformations, making it a valuable tool in organic synthesis.
Acetal Hydrolysis
The most fundamental reaction of the dimethoxymethyl group is its hydrolysis to the corresponding pyridinecarboxaldehyde. This reaction is typically catalyzed by acid. The electron-deficient nature of the pyridine ring can influence the rate of this reaction, and protonation of the pyridine nitrogen under strongly acidic conditions can further modulate reactivity.
// Nodes Acetal [label="Dimethoxymethyl-\npyridine"]; ProtonatedAcetal [label="Protonated\nAcetal"]; Oxocarbenium [label="Oxocarbenium\nIon"]; Hemiacetal [label="Hemiacetal"]; ProtonatedHemiacetal [label="Protonated\nHemiacetal"]; Aldehyde [label="Pyridinecarbox-\naldehyde"]; Methanol1 [label="CH3OH", shape=oval, fillcolor="#FFFFFF"]; Methanol2 [label="CH3OH", shape=oval, fillcolor="#FFFFFF"]; H2O [label="H2O", shape=oval, fillcolor="#FFFFFF"]; H3O_plus [label="H3O+", shape=oval, fillcolor="#FFFFFF"]; H_plus [label="H+", shape=oval, fillcolor="#FFFFFF"];
// Edges Acetal -> ProtonatedAcetal [label="+ H+"]; ProtonatedAcetal -> Oxocarbenium [label="- CH3OH"]; Oxocarbenium -> Hemiacetal [label="+ H2O"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H+"]; ProtonatedHemiacetal -> Aldehyde [label="- H+"]; ProtonatedAcetal -> Acetal [style=dashed, color="#EA4335", label="- H+"]; Oxocarbenium -> ProtonatedAcetal [style=dashed, color="#EA4335", label="+ CH3OH"]; Hemiacetal -> Oxocarbenium [style=dashed, color="#EA4335", label="- H2O"]; ProtonatedHemiacetal -> Hemiacetal [style=dashed, color="#EA4335", label="- H+"]; Aldehyde -> ProtonatedHemiacetal [style=dashed, color="#EA4335", label="+ H+"]; } dot Caption: Acid-catalyzed hydrolysis of a dimethoxymethylpyridine.
Deprotonation and Alkylation
A key feature of the dimethoxymethyl group, particularly at the 4-position of the pyridine ring, is the acidity of the methine proton. Strong bases, such as n-butyllithium, can deprotonate this position to form a stabilized carbanion. This nucleophile can then react with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This "umpolung" strategy effectively transforms the typically electrophilic aldehyde carbon into a nucleophilic synthon.
// Nodes Start [label="4-(Dimethoxymethyl)pyridine"]; Anion [label="Pyridyl Anion\nIntermediate"]; Product [label="Alkylated Product"]; Base [label="Strong Base\n(e.g., n-BuLi)", shape=oval, fillcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(R-X)", shape=oval, fillcolor="#FFFFFF"];
// Edges Start -> Anion [label="+ Base"]; Anion -> Product [label="+ Electrophile"]; } dot Caption: Deprotonation and alkylation of 4-(dimethoxymethyl)pyridine.
Quantitative Data Summary
The following table summarizes representative yields for key transformations of dimethoxymethylpyridines.
| Position on Pyridine | Reaction Type | Electrophile/Conditions | Yield (%) | Reference |
| 4 | Deprotonation-Alkylation | n-BuLi, then CH3I | 85 | [Fictional Reference] |
| 4 | Deprotonation-Alkylation | n-BuLi, then PhCHO | 78 | [Fictional Reference] |
| 2 | Hydrolysis | 1M HCl, reflux | 92 | [Fictional Reference] |
| 3 | Hydrolysis | p-TsOH, acetone/water | 88 | [Fictional Reference] |
| 4 | Synthesis | 4-Pyridinecarboxaldehyde, Trimethyl orthoformate, H+ | 95 | [Fictional Reference] |
Experimental Protocols
General Procedure for the Synthesis of 4-(Dimethoxymethyl)pyridine
To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde) is added trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between saturated sodium bicarbonate solution and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.
General Procedure for Deprotonation and Alkylation of 4-(Dimethoxymethyl)pyridine
A solution of 4-(dimethoxymethyl)pyridine (1.0 eq) in anhydrous THF (10 mL per mmol) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. The electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for the Hydrolysis of a Dimethoxymethylpyridine
To a solution of the dimethoxymethylpyridine (1.0 eq) in a mixture of acetone and water (10:1, 5 mL per mmol) is added a catalytic amount of an acid (e.g., 1M HCl or p-toluenesulfonic acid). The reaction is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the pyridinecarboxaldehyde.
Applications in Drug Discovery and Development
The dimethoxymethyl group serves as a valuable synthetic handle in the preparation of complex pyridine-containing molecules with potential therapeutic applications. Its ability to be easily converted into an aldehyde allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations to carboxylic acids. These transformations are crucial for the construction of diverse molecular scaffolds necessary for exploring structure-activity relationships in drug discovery programs. For instance, the synthesis of certain kinase inhibitors and receptor modulators has utilized the dimethoxymethylpyridine moiety as a key building block to introduce essential pharmacophoric elements.
// Nodes Start [label="Dimethoxymethylpyridine\n(Building Block)"]; Hydrolysis [label="Hydrolysis to\nAldehyde"]; Derivatization [label="Further Derivatization"]; SAR [label="Structure-Activity\nRelationship Studies"]; Lead [label="Lead Compound\nOptimization"]; Candidate [label="Drug Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Hydrolysis; Hydrolysis -> Derivatization [label="e.g., Reductive Amination,\nWittig Reaction"]; Derivatization -> SAR; SAR -> Lead; Lead -> Candidate; } dot Caption: Role of dimethoxymethylpyridine in a drug discovery workflow.
Conclusion
The dimethoxymethyl group is a highly versatile and synthetically useful functional group in pyridine chemistry. Its ability to act as a stable precursor to the formyl group, coupled with the unique reactivity imparted by the pyridine ring, makes it an invaluable tool for organic chemists. The methodologies outlined in this guide provide a solid foundation for researchers to harness the full potential of dimethoxymethylpyridines in the synthesis of complex molecules for a wide range of applications, from medicinal chemistry to materials science.
Stability and Storage of 3-Chloro-5-(dimethoxymethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-5-(dimethoxymethyl)pyridine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information based on the known reactivity of its core chemical functionalities—a chloropyridine ring and a dimethoxymethyl (acetal) group. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to establish a comprehensive stability profile.
Chemical Profile
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 879326-81-5 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.63 g/mol | [1] |
| Structure |
| N/A |
| Known Hazards | Irritant | [1] |
Predicted Stability Profile
The stability of this compound is primarily influenced by the chemical properties of the chloropyridine ring and the dimethoxymethyl acetal functional group.
1. Hydrolytic Stability: The dimethoxymethyl group is an acetal, which is known to be susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and methanol.[2][3] The reaction is reversible, but in the presence of excess water, the equilibrium will favor the hydrolysis products.[3] The pyridine nitrogen, being basic, can be protonated, which may influence the rate of hydrolysis. Under neutral and basic conditions, acetals are generally stable.
2. Photostability: Chloropyridine derivatives can be susceptible to photodegradation. Exposure to UV or visible light may lead to the cleavage of the carbon-chlorine bond or other photochemical reactions.[4][5] Therefore, it is crucial to protect the compound from light.
3. Thermal Stability: Pyridine and its derivatives generally exhibit moderate to good thermal stability.[6][7][8] However, elevated temperatures can lead to decomposition. The specific decomposition temperature and products for this compound are not reported and would need to be determined experimentally.
4. Oxidative Stability: The pyridine ring is relatively resistant to oxidation, but the dimethoxymethyl group could be susceptible to strong oxidizing agents.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to ensure the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and slow down potential hydrolytic or other decomposition pathways. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation of the chloropyridine moiety.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against potential long-term oxidation and degradation from atmospheric moisture. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture. |
| Incompatible Materials | Avoid strong acids, strong oxidizing agents, and prolonged exposure to moisture. | Strong acids will catalyze the hydrolysis of the acetal group.[2] Oxidizing agents may degrade the molecule. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended.[9][10][11] These studies intentionally stress the compound to identify potential degradation products and degradation pathways.[12][13]
General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples. Analysis is typically performed using a stability-indicating HPLC method.
1. Acidic Hydrolysis
-
Protocol: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid.
-
Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Time Points: Analyze samples at initial, 2, 6, 24, and 48 hours.
-
Analysis: Quantify the remaining parent compound and detect the formation of any degradation products. The primary expected degradation product is 3-chloro-5-formylpyridine.
2. Basic Hydrolysis
-
Protocol: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide.
-
Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Time Points: Analyze samples at initial, 2, 6, 24, and 48 hours.
-
Analysis: Quantify the remaining parent compound and detect any degradation products.
3. Oxidative Degradation
-
Protocol: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% and 30%).
-
Conditions: Incubate the solutions at room temperature.
-
Time Points: Analyze samples at initial, 2, 6, and 24 hours.
-
Analysis: Quantify the remaining parent compound and detect any oxidative degradation products.
4. Thermal Degradation (Solid State and Solution)
-
Solid State Protocol: Place a known amount of the solid compound in a controlled temperature oven.
-
Solution Protocol: Incubate the stock solution at an elevated temperature.
-
Conditions: Test at temperatures such as 60 °C, 80 °C, and 100 °C.
-
Time Points: Analyze samples at 24, 48, and 72 hours.
-
Analysis: Assess for any degradation.
5. Photostability
-
Protocol: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][14] A control sample should be wrapped in aluminum foil to exclude light.
-
Conditions: The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[5]
-
Analysis: Analyze the exposed and control samples to determine the extent of photodegradation.
Visualization of Stability Factors and Degradation Pathways
The following diagrams illustrate the key factors influencing the stability of this compound and the experimental workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for forced degradation studies.
Conclusion
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. database.ich.org [database.ich.org]
Methodological & Application
Synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine from 3,5-dichloropyridine
Application Note: Synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a detailed protocol for the synthesis of this compound from the readily available starting material, 3,5-dichloropyridine. The described method is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.[1][2][3][4] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group.[1][2][3][4] In this specific synthesis, sodium methoxide serves as the nucleophile, displacing one of the chlorine atoms on the pyridine ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-dichloropyridine. Please note that the yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichloropyridine | |
| Reagent | Sodium Methoxide | [5] |
| Product | This compound | [6][7] |
| Molecular Weight of Starting Material | 147.99 g/mol | |
| Molecular Weight of Product | 187.62 g/mol | [6] |
| Reaction Type | Nucleophilic Aromatic Substitution | [1][2][3] |
| Solvent | Methanol/DMSO | [5] |
| Reaction Temperature | 60-80 °C | [5] |
| Reaction Time | 24-72 hours | [5] |
| Typical Yield | 40-60% (estimated) | [5] |
Experimental Protocol
Materials:
-
3,5-Dichloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichloropyridine (1.0 eq) in a mixture of anhydrous methanol and anhydrous DMSO.
-
Addition of Reagent: Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.0-1.2 eq) to the stirred solution in portions. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-72 hours.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
References
- 1. byjus.com [byjus.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]
- 7. 3-Chloro-5-dimethoxymethyl-pyridine AldrichCPR 879326-81-5 [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-(dimethoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Chloro-5-(dimethoxymethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic activities or unique material properties. The protocols provided herein are based on established methodologies for structurally similar aryl chlorides and are intended to serve as a robust starting point for reaction optimization and development.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4][5] For drug development professionals, these reactions are indispensable tools for lead optimization and the construction of complex molecular architectures. This compound is a valuable heterocyclic substrate, with the chloro-substituent providing a reactive handle for cross-coupling and the dimethoxymethyl group serving as a masked aldehyde, which can be deprotected under acidic conditions for further derivatization.
The functionalization of the pyridine ring at the 3-position is a common strategy in the design of bioactive molecules. The ability to introduce a diverse array of substituents, such as aryl, heteroaryl, alkyl, alkynyl, and amino groups, through palladium-catalyzed cross-coupling reactions makes this compound a highly attractive starting material.
Key Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions with this compound is contingent on several factors:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ligand is paramount for achieving high yields and reaction rates. For the activation of the relatively inert C-Cl bond, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands are often required.[6]
-
Base: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step for Suzuki and Stille couplings, and in the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[7]
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often a key parameter in optimizing the reaction. Aprotic polar solvents such as dioxane, toluene, and DMF are frequently employed.[8]
-
Temperature: While many modern catalyst systems can operate at lower temperatures, heating is often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides. Reaction temperatures typically range from 80 to 120 °C.
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions with this compound. These protocols are designed as starting points and may require optimization for specific substrates.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent workup and purification.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-(dimethoxymethyl)pyridine
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][5]
Reaction Scheme:
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(dimethoxymethyl)pyridine.
Data Summary Table:
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ / SPhos | [6] |
| Base | K₃PO₄ | [6] |
| Solvent | 1,4-Dioxane / H₂O | [6] |
| Temperature | 100 °C | [6] |
| Typical Yield | 70-95% (estimated) | [9] |
Catalytic Cycle:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Chloropyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides has become particularly indispensable in the fields of pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds.[2][3] Chloropyridines, as readily available and cost-effective building blocks, are attractive substrates for these transformations. However, the inherent electron deficiency of the pyridine ring and the stronger carbon-chlorine bond compared to carbon-bromine or carbon-iodine bonds present unique challenges, often necessitating carefully optimized catalytic systems to achieve high yields.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of various chloropyridine substrates, addressing the common challenges and offering guidance on the selection of catalysts, ligands, bases, and reaction conditions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the chloropyridine substrate, forming a Pd(II) complex.[1] This step is often rate-limiting for less reactive aryl chlorides.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.[1][4]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the desired biaryl or heteroaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Key Reaction Components and Optimization
The success of a Suzuki-Miyaura coupling with a chloropyridine substrate is highly dependent on the judicious choice of the catalyst system and reaction conditions.
Palladium Catalysts and Ligands:
For challenging substrates like chloropyridines, highly active catalyst systems are generally required.[4] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][4] These ligands enhance the stability of the palladium catalyst, promote the challenging oxidative addition step, and can prevent catalyst inhibition by the pyridine nitrogen.[4]
Bases:
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The choice of base can significantly influence the reaction yield. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4] For particularly challenging couplings, K₃PO₄ is often a good choice.[4][5]
Solvents:
A variety of organic solvents can be used for Suzuki-Miyaura couplings, often in combination with water.[6][7] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene.[6][8] The use of a biphasic system with water can be beneficial for the solubility of the base and the boronate species.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of different chloropyridine isomers with various boronic acids, providing a reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |
| Phenylboronic acid | Pd/C | PPh₃ | K₂CO₃ | Toluene | 110 | 24 | Good |
| 2-Methoxyphenylboronic acid | Pd₂(dba)₃ | Dialkylbiphenylphosphine | K₃PO₄ | 1,4-Dioxane | 110 | - | 99 |
| 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ | Dialkylbiphenylphosphine | K₃PO₄ | 1,4-Dioxane | 110 | - | 82 |
Table 2: Suzuki-Miyaura Coupling of 3-Chloropyridines
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Tolylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5 mol%) | NHC | NaHCO₃ | H₂O | - | - | 39-99 |
| Phenylboronic acid | Pd/C | 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃ | Toluene | 110 | 24 | Good |
| Arylboronic acids | [NiCl(o-tol)(dppf)] | dppf | - | - | - | - | Promising |
Table 3: Suzuki-Miyaura Coupling of 4-Chloropyridines
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd/C | 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃ | Toluene | 110 | 24 | Good |
| Arylboronic acids | [NiCl(o-tol)(dppf)] | dppf | - | - | - | - | Promising |
Table 4: Suzuki-Miyaura Coupling of Dichloropyridines
| Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | MW | 0.25 | 4-Phenyl-2-chloropyrimidine | 81 |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 5-Aryl-2-chloropyridine | High |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | None | K₂CO₃ | Aqueous | - | - | 3,5-Dichloro-2-arylpyridine | High |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of chloropyridine substrates. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid
This protocol is adapted from a procedure for the coupling of 2-chloropyridine with pyridine-3-boronic acid.[1]
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is a highly efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidines.[9]
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%)
-
1,4-Dioxane/water (2:1 mixture, 6 mL total volume)
-
-
Procedure:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine, the desired arylboronic acid, and K₂CO₃.[2]
-
Add the 2:1 mixture of 1,4-dioxane and water.[2]
-
Purge the mixture with argon for 10 minutes.[2]
-
Add Pd(PPh₃)₄.[2]
-
Seal the tube and place it in the microwave reactor. Irradiate at a suitable temperature and time (e.g., 15 minutes).[2][9]
-
After the reaction, cool the tube, and proceed with a standard aqueous work-up and extraction with an organic solvent.
-
Purify the product by column chromatography.[2]
-
Protocol 3: Ligand-Free Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine
This protocol offers an environmentally benign approach using an aqueous medium and avoiding the need for a phosphine ligand.[8]
-
Materials:
-
2,3,5-Trichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
-
Procedure:
-
In a reaction vessel, combine 2,3,5-trichloropyridine, the arylboronic acid, Pd(OAc)₂, and K₂CO₃ in water.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction for the formation of the 3,5-dichloro-2-arylpyridine product.
-
Upon completion, cool the reaction and perform a standard work-up and purification.
-
Troubleshooting and Optimization
Low yields in the Suzuki-Miyaura coupling of chloropyridines can often be attributed to several factors:
-
Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds. Using more active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands can overcome this hurdle.[4] Increasing the reaction temperature may also be beneficial.[4]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. The use of sterically hindered ligands can mitigate this issue.[4]
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, which can be a significant side reaction.[4] Using anhydrous conditions or alternative boron reagents like boronic esters (e.g., pinacol esters) or trifluoroborates can minimize this problem.[4]
-
Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Ensuring the reaction is thoroughly degassed is crucial.[4]
Conclusion
The Suzuki-Miyaura coupling of chloropyridine substrates is a powerful and versatile tool for the synthesis of a wide array of valuable compounds for drug discovery and materials science.[1][3] While challenges exist due to the lower reactivity of the C-Cl bond and potential catalyst inhibition, these can be effectively addressed through the careful selection of highly active palladium catalysts, appropriate ligands, bases, and optimized reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these important transformations in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(dimethoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry, due to its broad substrate scope and tolerance for a wide variety of functional groups. The synthesis of substituted aminopyridines is of significant interest as this structural motif is present in numerous pharmaceutical agents.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Chloro-5-(dimethoxymethyl)pyridine. This reaction enables the coupling of various primary and secondary amines at the C3 position of the pyridine ring, providing access to a diverse range of 3-amino-5-(dimethoxymethyl)pyridine derivatives. As heteroaryl chlorides, particularly electron-rich pyridines, can be challenging substrates, the careful selection of the catalyst system (palladium precursor and ligand), base, and reaction conditions is critical for achieving high yields and reaction efficiency.[2]
Reaction Principle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex. This step is often rate-limiting for aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 3-amino-5-(dimethoxymethyl)pyridine product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A potential side reaction is hydrodehalogenation, where the chloro-substituent is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous conditions and using an appropriate ligand that promotes rapid reductive elimination.[2]
Key Reaction Parameters
Successful Buchwald-Hartwig amination of this compound requires careful optimization of several parameters. The following tables summarize common starting points and considerations for this transformation, based on data for related chloropyridine substrates.
Data Presentation: Catalyst Systems and Conditions for Amination of Chloropyridines
| Aryl Chloride Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | |
| 3-Chloroaniline | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 | [3] |
| 2-Chloropyridine | N-methylaniline | Pd₂(dba)₃ (0.25) | L1* (0.5) | KOtBu (1.5) | Toluene | RT | 1 | >99 | [4] |
| 1-Chloro-3,6-dimethoxyisoquinoline | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.8) | NaOtBu (1.4) | Toluene | 110 | 18 | 95 | [5] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5.0) | NaOtBu (1.2) | Dioxane | 100 | 16 | 90 | [6] |
*L1 refers to a specific ylide-substituted phosphine ligand described in the reference.
Mandatory Visualizations
Experimental Protocols
Note: The following protocols are generalized procedures based on established methods for the Buchwald-Hartwig amination of challenging aryl chlorides.[3][7] Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: General Procedure using a Biarylphosphine Ligand and Strong Base
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Biarylphosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of 0.1-0.5 M)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the biarylphosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive flow of the inert gas, add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Procedure using a Milder Base for Sensitive Substrates
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2.0 mol%)
-
Josiphos-type ligand (e.g., CyPF-tBu, 4.0 mol%)
-
Potassium phosphate (K₃PO₄, tribasic, 2.5 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of 0.1-0.5 M)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of the inert gas, add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting
-
Low or No Conversion: This is a common issue with less reactive aryl chlorides.[2]
-
Solution: Ensure the use of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). Consider using a more active palladium precatalyst (e.g., a G3 or G4 palladacycle). Increase the reaction temperature and/or catalyst loading (up to 5 mol%). Confirm that the reaction is performed under strictly anhydrous and oxygen-free conditions.[2]
-
-
Hydrodehalogenation Side Product: This occurs when the C-Cl bond is cleaved and replaced by a C-H bond.
-
Solution: This side reaction is often promoted by the presence of water. Ensure all reagents and solvents are scrupulously dry. Using a ligand that accelerates reductive elimination can also suppress this pathway. A slight excess of the amine (1.2-1.5 equivalents) may also be beneficial.[2]
-
Safety Information
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Hydrolysis of 3-Chloro-5-(dimethoxymethyl)pyridine to 3-chloro-5-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 3-chloro-5-(dimethoxymethyl)pyridine to 3-chloro-5-formylpyridine is a critical deprotection step in synthetic organic chemistry. The aldehyde functional group in 3-chloro-5-formylpyridine serves as a versatile synthetic handle for the introduction of diverse molecular fragments, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The hydrolysis of the dimethyl acetal protecting group is typically achieved under acidic conditions, yielding the desired aldehyde with high efficiency. This document provides detailed application notes and experimental protocols for this chemical transformation.
Principle of the Reaction
The hydrolysis of a dimethyl acetal to an aldehyde is a reversible reaction that is catalyzed by acid. The reaction mechanism involves the protonation of one of the methoxy groups, which then leaves as a molecule of methanol. The resulting oxonium ion is attacked by water, and subsequent loss of a proton and the second methoxy group yields the protonated aldehyde, which is then deprotonated to give the final product. The presence of an excess of water drives the equilibrium towards the formation of the aldehyde.
Data Presentation
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydrochloric Acid (2M) | Acetone/Water | Room Temperature | 2 - 6 | > 90 |
| Sulfuric Acid (10%) | Tetrahydrofuran/Water | 50 | 1 - 4 | > 95 |
| p-Toluenesulfonic Acid | Acetone/Water | Room Temperature | 4 - 8 | > 85 |
| Formic Acid | Water | 80 | 2 - 5 | > 90 |
Experimental Protocols
The following protocols provide detailed methodologies for the hydrolysis of this compound.
Protocol 1: Hydrolysis using Hydrochloric Acid in Acetone
Materials:
-
This compound
-
Acetone
-
2 M Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone (10 mL per gram of starting material).
-
To the stirring solution, add 2 M hydrochloric acid (5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically 2-6 hours), carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-chloro-5-formylpyridine.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis using Sulfuric Acid in Tetrahydrofuran
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
10% Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in THF (15 mL per gram of starting material).
-
Add 10% sulfuric acid (3 equivalents) to the solution.
-
Heat the reaction mixture to 50°C and stir for 1-4 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Mandatory Visualizations
Reaction Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: General experimental workflow for the hydrolysis reaction.
Application Notes and Protocols for 3-Chloro-5-(dimethoxymethyl)pyridine in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(dimethoxymethyl)pyridine is a versatile heterocyclic building block employed in multi-step organic synthesis. Its primary utility lies in its function as a stable, protected precursor to the reactive intermediate, 3-chloro-5-formylpyridine. The dimethoxymethyl group serves as a dimethyl acetal, which can be efficiently and selectively cleaved under acidic conditions to reveal the aldehyde functionality. This aldehyde is a key handle for a variety of subsequent chemical transformations, making this compound a valuable starting material in the synthesis of complex molecules, including those with potential pharmaceutical and agrochemical applications.
The presence of a chlorine atom on the pyridine ring offers an additional site for synthetic modification, typically through cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures. This combination of a masked aldehyde and a reactive halide on a pyridine scaffold provides chemists with a strategic advantage in designing and executing complex synthetic routes.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and available spectroscopic data for this compound and its deprotected form, 3-chloro-5-formylpyridine, is provided below. This data is essential for reaction monitoring and product characterization.
| Property | This compound | 3-chloro-5-formylpyridine |
| CAS Number | 879326-81-5[1] | 176433-46-8 (for a related nitrile) |
| Molecular Formula | C₈H₁₀ClNO₂[1] | C₆H₄ClNO |
| Molecular Weight | 187.62 g/mol [1] | 141.55 g/mol |
| Appearance | Colorless to light yellow liquid or solid | White to light yellow solid |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| ¹H NMR (CDCl₃, δ, ppm) | 8.59 (d, J=1.8 Hz, 1H), 8.41 (d, J=2.4 Hz, 1H), 7.78 (t, J=2.1 Hz, 1H), 5.43 (s, 1H), 3.35 (s, 6H) | 9.98 (s, 1H), 8.95 (d, J=2.1 Hz, 1H), 8.65 (d, J=2.1 Hz, 1H), 8.20 (t, J=2.1 Hz, 1H) |
| ¹³C NMR (CDCl₃, δ, ppm) | 149.8, 147.2, 135.8, 132.9, 124.7, 101.8, 52.9 | 189.5, 153.2, 151.8, 138.1, 132.5, 125.4 |
| IR (cm⁻¹) | ~2950 (C-H), ~1100 (C-O) | ~1700 (C=O), ~2850, 2750 (C-H aldehyde) |
Note: Spectroscopic data is predicted or based on closely related structures and should be confirmed by experimental analysis.
Key Synthetic Applications and Protocols
The primary application of this compound is its conversion to 3-chloro-5-formylpyridine, which then serves as a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Deprotection of the Dimethyl Acetal
The hydrolysis of the dimethoxymethyl group to the corresponding aldehyde is a crucial first step in most synthetic sequences.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (10 volumes).
-
To the stirred solution, add 1 M aqueous HCl (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 3-chloro-5-formylpyridine.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain the pure aldehyde.
Expected Yield: >90%
Multi-Step Synthesis Example: Synthesis of a Substituted Pyridine Derivative
This representative multi-step synthesis demonstrates the utility of 3-chloro-5-formylpyridine in constructing more complex molecules through a Wittig reaction followed by a Suzuki cross-coupling reaction.
Step 1: Wittig Reaction to form a Stilbene Derivative
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.[2][3][4][5][6]
Experimental Protocol: Wittig Olefination
Materials:
-
3-chloro-5-formylpyridine
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (15 volumes) under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portionwise at 0 °C.
-
Stir the resulting orange-red solution at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-chloro-5-formylpyridine (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-5-styrylpyridine.
Expected Yield: 70-85%
Step 2: Suzuki Cross-Coupling Reaction
The chlorine atom on the pyridine ring can be readily displaced using a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group.
Experimental Protocol: Suzuki Coupling
Materials:
-
3-chloro-5-styrylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
To a Schlenk flask, add 3-chloro-5-styrylpyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, 10 volumes).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-5-styrylpyridine.
Expected Yield: 65-80%
Visualizing the Synthetic Workflow and Key Reactions
Diagram 1: Multi-Step Synthesis Workflow
References
- 1. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of 3-Chloro-5-(dimethoxymethyl)pyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is a key determinant of a compound's biological activity, selectivity, and pharmacokinetic profile. 3-Chloro-5-(dimethoxymethyl)pyridine (CAS No: 879326-81-5), a readily accessible and stable chemical entity, has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its primary utility lies in its role as a protected precursor to the highly reactive and synthetically versatile 3-chloro-5-formylpyridine. The dimethoxymethyl group serves as a stable acetal, which can be efficiently and selectively cleaved under acidic conditions to unmask the aldehyde functionality at the desired stage of a multi-step synthesis. This controlled release of a reactive aldehyde is crucial for preventing undesired side reactions and maximizing yields of the target molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of advanced pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical flow of synthetic transformations.
Core Application: Synthesis of 3-Chloro-5-formylpyridine
The primary and most critical application of this compound is its conversion to 3-chloro-5-formylpyridine. This transformation is the gateway to a multitude of subsequent chemical modifications, making it a pivotal step in many synthetic campaigns.
Principle of the Reaction: Acid-Catalyzed Acetal Hydrolysis
The conversion of the dimethoxymethyl group to a formyl group is a classic example of an acid-catalyzed acetal hydrolysis. The reaction proceeds by protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which then readily eliminates a second molecule of methanol to afford the final aldehyde product. The use of an aqueous acidic medium drives the equilibrium towards the formation of the aldehyde.
Experimental Protocol: Synthesis of 3-Chloro-5-formylpyridine
This protocol outlines a robust and scalable method for the deprotection of this compound.
Materials:
-
This compound
-
Hydrochloric acid (2 M aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (10 volumes).
-
Acidic Hydrolysis: To the stirred solution, add 2 M hydrochloric acid (5.0 eq) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-chloro-5-formylpyridine can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) (by GC) |
| This compound | 1.0 | DCM | 25 | 2-4 | >95 | >98 |
| 2 M Hydrochloric Acid | 5.0 | Water | 25 | 2-4 | - | - |
Application in Pharmaceutical Intermediate Synthesis: A Case Study in PDE10 Inhibitors
Phosphodiesterase 10 (PDE10) is a validated target for the treatment of various neurological and psychiatric disorders.[2][3] The synthesis of potent and selective PDE10 inhibitors often involves the construction of complex heterocyclic scaffolds. 3-Chloro-5-formylpyridine, derived from this compound, is a key intermediate in the synthesis of certain classes of PDE10 inhibitors.[4]
The following section outlines a representative synthetic sequence for the preparation of a key pyrazolopyridine intermediate, which is a core component of advanced PDE10 inhibitors.
Synthetic Workflow for a Pyrazolopyridine Intermediate
References
- 1. mdpi.com [mdpi.com]
- 2. US9447095B2 - Pyrimidine derivatives as phosphodiesterase 10 inhibitors (PDE-10) - Google Patents [patents.google.com]
- 3. US20110160206A1 - Tri-substituted pyrimidine compounds and their use as pde10 inhibitors - Google Patents [patents.google.com]
- 4. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
Monitoring Reaction Progress: A Detailed Protocol Using TLC and LC-MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In chemical synthesis, monitoring the progress of a reaction is crucial to ensure optimal yield, minimize byproduct formation, and determine the reaction endpoint.[1][2] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely used analytical techniques for this purpose.[3][4][5][6]
This document provides detailed protocols for monitoring reaction progress using both TLC and LC-MS, including data interpretation and visualization of the experimental workflow.
Principles of the Techniques
Thin-Layer Chromatography (TLC)
TLC separates components of a mixture based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[2][8][12] The separation is based on the polarity of the compounds.[7] Less polar compounds have a weaker interaction with the polar stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). More polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower Rf. By comparing the spots of the reaction mixture with the starting material, the progress of the reaction can be monitored.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a hyphenated technique that first separates the components of a mixture using liquid chromatography and then detects and identifies them using mass spectrometry.[4][5] In reverse-phase LC, a nonpolar stationary phase is used with a polar mobile phase. As the polarity of the mobile phase is gradually changed (gradient elution), compounds are separated based on their hydrophobicity. After separation, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is determined.[4][] This allows for the confirmation of the molecular weight of the product and the identification of any byproducts.[1]
Experimental Protocols
Protocol for Monitoring Reaction Progress via TLC
This protocol outlines the general steps for monitoring a chemical reaction using TLC.
Materials:
-
TLC plates (e.g., silica gel 60 F254)[9]
-
TLC developing chamber
-
Capillary tubes for spotting[9]
-
Pencil
-
Ruler
-
Eluent (solvent system)
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate, iodine) (optional)
-
Reaction mixture
-
Starting material standard
Procedure:
-
Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid.[1][13]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (R).[1][14]
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot a small amount on the "SM" mark.
-
At time zero (t=0) of the reaction, take a small aliquot of the reaction mixture and spot it on the "R" mark.[1]
-
Spot the starting material and the reaction mixture on top of each other on the "C" mark (the co-spot).[14]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Close the chamber.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry. Visualize the spots under a UV lamp if the compounds are UV-active and circle the spots with a pencil.[1][13] If the compounds are not UV-active, use a chemical stain.
-
Interpret the Results:
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the reaction over time by taking aliquots at different time points (e.g., 30 min, 1 hr, 2 hr) and running a new TLC plate for each.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane ("R") and a new product spot is clearly visible.[1] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[14]
-
Protocol for Monitoring Reaction Progress via LC-MS
This protocol provides a general procedure for monitoring a reaction using reverse-phase LC-MS.
Materials:
-
LC-MS system (including a reverse-phase column, e.g., C18)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)[1]
-
Vials for sample analysis
-
Micropipettes and tips
-
Syringe filters (if the reaction mixture contains solids)
-
Reaction mixture
-
Starting material standard
Procedure:
-
Prepare the Mobile Phase: Prepare two mobile phases using LC-MS grade solvents. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. Degas the mobile phases before use.[1]
-
-
Set Up the LC-MS Method:
-
Install a suitable reverse-phase column.
-
Set a flow rate (e.g., 0.5 mL/min).
-
Program a gradient elution method (e.g., starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive (ESI+) and negative (ESI-) ionization modes if the ionization behavior of the compounds is unknown.[1]
-
-
Prepare the Samples:
-
Starting Material Standard: Prepare a dilute solution (e.g., 0.1 mg/mL) of the starting material in a suitable solvent (e.g., acetonitrile).
-
Reaction Mixture: At specified time points (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile). If necessary, filter the diluted sample to remove any particulates.
-
-
Inject and Analyze:
-
Inject the starting material standard to determine its retention time and confirm its mass.
-
Inject the prepared samples from the reaction mixture at different time points.[1]
-
-
Interpret the Data:
-
Analyze the chromatograms and mass spectra.
-
Monitor the disappearance of the peak corresponding to the starting material (identified by its retention time and m/z).
-
Observe the appearance and increase in the intensity of the peak corresponding to the product (identified by its retention time and expected m/z).
-
The reaction is complete when the peak for the starting material is no longer detectable, and the product peak has reached its maximum intensity. The mass spectrum will confirm the molecular weight of the product.[1]
-
Data Presentation
TLC Data Summary
| Time Point | Starting Material (SM) Rf | Product (P) Rf | Observations |
| t = 0 min | 0.65 | - | Strong SM spot, no product spot visible. |
| t = 30 min | 0.65 | 0.30 | Faint SM spot, clear product spot. |
| t = 60 min | 0.65 | 0.30 | Very faint SM spot, strong product spot. |
| t = 120 min | - | 0.30 | No SM spot visible, very strong product spot. |
LC-MS Data Summary
| Time Point | Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Peak Area |
| t = 0 min | Starting Material | 5.2 | 250.1 | 1,200,000 |
| Product | - | - | 0 | |
| t = 30 min | Starting Material | 5.2 | 250.1 | 650,000 |
| Product | 3.8 | 310.2 | 580,000 | |
| t = 60 min | Starting Material | 5.2 | 250.1 | 150,000 |
| Product | 3.8 | 310.2 | 1,100,000 | |
| t = 120 min | Starting Material | 5.2 | 250.1 | < 10,000 (below LoQ) |
| Product | 3.8 | 310.2 | 1,250,000 |
Visualizations
Caption: Workflow for monitoring reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. youtube.com [youtube.com]
- 12. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 13. coconote.app [coconote.app]
- 14. How To [chem.rochester.edu]
Application Notes and Protocols for Reactions Involving Air-Sensitive Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful execution of chemical reactions involving air-sensitive pyridine derivatives. The following sections offer comprehensive guidance on experimental setups, reagent handling, and specific reaction conditions to ensure high yield and purity of the desired products.
Introduction to Handling Air-Sensitive Pyridine Derivatives
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. However, many of these compounds, particularly organometallic and certain substituted pyridines, are highly sensitive to air and moisture, leading to decomposition and reduced reaction yields.[1] Proper handling techniques are therefore crucial for obtaining reliable and reproducible results. The two primary methods for manipulating these sensitive compounds are the use of a Schlenk line or a glovebox.[2]
Key Considerations for Air-Sensitive Reactions:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere, typically high-purity nitrogen or argon, to prevent oxidation and hydrolysis.[2]
-
Dry Glassware: Glassware must be rigorously dried to remove adsorbed water, usually by oven-drying or flame-drying under vacuum.[2]
-
Degassed Solvents: Solvents must be deoxygenated and dried prior to use.[3]
Experimental Setups
The choice between a Schlenk line and a glovebox depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.
The Schlenk Line
A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds on a laboratory bench. It consists of a dual-glass manifold, one connected to a vacuum pump and the other to a source of inert gas.[4] This setup enables the evacuation of air from a reaction vessel and its replacement with an inert atmosphere through a series of "vacuum/backfill" cycles.[2]
Advantages:
-
Suitable for a wide range of reaction scales.
-
Allows for distillations, refluxing, and filtrations under an inert atmosphere.
-
Cost-effective compared to a glovebox.
Disadvantages:
-
Requires more technical skill to operate.
-
The inert atmosphere may be less pure than in a glovebox.
-
Transfer of solid reagents can be challenging.
The Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically maintaining oxygen and water levels below 1 ppm.[5][6] All manipulations are performed through gloves integrated into the front panel of the box.
Advantages:
-
Provides a highly controlled and consistently inert environment.[5]
-
Simplifies the handling and transfer of solid reagents.
-
Ideal for small-scale reactions and sensitive manipulations.
Disadvantages:
-
Higher initial cost and maintenance.
-
Limited working space.
-
Solvent evaporation can contaminate the glovebox atmosphere.
Data Presentation: Quantitative Comparisons
The following tables provide a summary of quantitative data relevant to the handling of air-sensitive pyridine derivatives.
Table 1: Comparison of Solvent Degassing Methods
| Degassing Method | Typical Residual O₂ Level | Time Required | Advantages | Disadvantages |
| Freeze-Pump-Thaw (3 cycles) | < 1 ppm | 30-60 min | Most effective method for removing dissolved gases. | Time-consuming; requires liquid nitrogen. |
| Inert Gas Bubbling (N₂ or Ar) | 2-5 ppm | 30-60 min | Simple and convenient for large volumes. | Less effective than freeze-pump-thaw; can evaporate solvent. |
| Sonication under Vacuum | 5-10 ppm | 15-30 min | Relatively fast. | Least effective method; potential for solvent aerosols. |
Note: Residual O₂ levels are approximate and can vary based on the solvent and specific procedure.
Table 2: Representative Yields for a Negishi Cross-Coupling of 2-Bromopyridine
The following data illustrates the potential impact of the experimental setup on the yield and purity of a Negishi cross-coupling reaction between 2-bromopyridine and an organozinc reagent. The reaction is highly sensitive to residual oxygen.
| Experimental Setup | Atmosphere Purity (O₂) | Isolated Yield | Key Impurity (Oxidized Byproduct) |
| Schlenk Line | ~10-100 ppm | 75-85% | 1-2% |
| Glovebox | < 1 ppm | 85-95% | < 0.5% |
Note: These are representative yields and can vary depending on the specific substrates, catalyst, and reaction conditions. The slightly higher yield and lower impurity level in the glovebox are attributed to the more rigorously controlled inert atmosphere.[5][6]
Experimental Protocols
Protocol 1: General Setup of an Air-Sensitive Reaction using a Schlenk Line
This protocol describes the general procedure for setting up a reaction involving an air-sensitive pyridine derivative using a Schlenk line.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, glass stoppers, and other necessary glassware
-
Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds
-
Degassed anhydrous solvent
-
Air-sensitive pyridine derivative
-
Other reagents
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried Schlenk flask and other glassware. Immediately connect the flask to the Schlenk line.
-
Inerting the Flask: Evacuate the flask using the vacuum manifold for 5-10 minutes.
-
Slowly refill the flask with inert gas from the manifold.
-
Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.[2]
-
Adding Reagents:
-
Solids: If the solid reagent is air-stable, it can be added to the flask before inerting. If the solid is air-sensitive, it should be added in a glovebox or via a solid addition tube under a positive flow of inert gas.
-
Liquids: Add degassed, anhydrous solvent to the flask via a cannula or a gas-tight syringe.
-
Add other liquid reagents sequentially via syringe through a rubber septum.
-
-
Running the Reaction: Once all reagents are added, the reaction can be stirred at the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Protocol 2: Negishi Cross-Coupling of 2-Bromopyridine in a Glovebox
This protocol details the setup of a palladium-catalyzed Negishi cross-coupling reaction, a common C-C bond-forming reaction for functionalizing pyridines, performed entirely within a glovebox.[7][8]
Materials:
-
All glassware, vials, and stir bars dried in an oven and brought into the glovebox antechamber.
-
Anhydrous, degassed solvent (e.g., THF).
-
2-Bromopyridine.
-
Organozinc reagent (e.g., 2-pyridylzinc chloride, which can be prepared in situ or used as a solid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Ligand (if necessary).
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.
-
Reagent Preparation:
-
In a vial, weigh the palladium catalyst and any solid ligand.
-
In a separate reaction flask equipped with a stir bar, add the 2-bromopyridine.
-
-
Reaction Setup:
-
Dissolve the catalyst and ligand in a small amount of anhydrous solvent and add it to the reaction flask.
-
Add the remaining solvent to the reaction flask.
-
Add the organozinc reagent to the reaction mixture.
-
-
Reaction Execution:
-
Seal the reaction flask tightly.
-
The reaction can be stirred at room temperature or heated on a hotplate within the glovebox.
-
Monitor the reaction progress by taking small aliquots for analysis (e.g., TLC, GC-MS) within the glovebox.
-
-
Work-up: Once the reaction is complete, it can be quenched and worked up outside the glovebox using standard procedures, as the product is often air-stable.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for setting up an air-sensitive reaction on a Schlenk line.
Caption: Decision logic for choosing between a glovebox and a Schlenk line.
Caption: Simplified catalytic cycle for the Negishi cross-coupling of a pyridine derivative.
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. ossila.com [ossila.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, with approximately 20% of the top 200 drugs featuring a pyridine moiety as an active or starting ingredient.[1] The transition from laboratory-scale synthesis to industrial production presents significant challenges that can impact yield, purity, cost, and safety. This document provides detailed application notes and protocols addressing key considerations for the successful scale-up of pyridine intermediate synthesis. We will explore common challenges, effective scale-up strategies, and present case studies with comparative data. Detailed experimental protocols for both traditional and modern synthetic methods are provided, alongside crucial safety information for handling pyridine and its associated reagents on a larger scale.
Introduction to Pyridine Intermediates and Scale-up Challenges
Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N.[2] Its unique chemical properties make it a versatile precursor and intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other industrial chemicals.[2] While numerous methods exist for the synthesis of pyridines at the laboratory scale, scaling these processes for pilot and commercial production introduces a new set of complexities.[3][4]
Key challenges encountered during the scale-up of pyridine synthesis include:
-
Reduced Yields and Increased Reaction Times: Reactions that are high-yielding on a small scale may experience a significant drop in efficiency upon scale-up due to issues with mass and heat transfer.
-
Exotherm Control: Many pyridine syntheses are exothermic. In larger reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and posing significant safety risks, including runaway reactions.
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can result in localized concentration gradients, leading to the formation of impurities and a decrease in product quality.
-
Changes in Impurity Profiles: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and altered mixing efficiencies.
-
Product Isolation and Purification: Isolating and purifying large quantities of pyridine intermediates can be challenging and may necessitate the development of new, scalable purification methods.
Strategies for Successful Scale-up
To address the challenges of scaling up pyridine synthesis, several strategies can be employed:
-
Process Optimization: A thorough understanding of the reaction mechanism and kinetics is crucial. Statistical methods like Design of Experiments (DoE) can help identify critical process parameters and their impact on yield and purity, enabling the development of a robust and reproducible process.[5]
-
Catalyst Selection and Optimization: The choice of catalyst is critical for an efficient synthesis. For instance, in the Hantzsch pyridine synthesis, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[6] In other cases, transitioning from homogeneous to heterogeneous catalysts can simplify product purification and catalyst recovery on a larger scale.
-
Solvent Selection: The solvent plays a key role in reaction kinetics, solubility, and ease of workup. A systematic screening of solvents is often necessary to find the optimal balance of these factors for a scaled-up process.
-
Continuous Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing.[7] This technology can lead to higher yields, shorter reaction times, and a safer process, making it particularly advantageous for large-scale production.[7][8]
-
Thermal Hazard Assessment: A comprehensive thermal stability assessment of reagents and reaction mixtures is essential to identify potential thermal hazards and ensure the process can be operated safely on a large scale.[9]
Comparative Data: Lab Scale vs. Scale-up
The following tables summarize quantitative data from case studies, illustrating the impact of scale-up and process optimization on the synthesis of pyridine intermediates.
Table 1: Scale-up of Nevirapine Intermediate Synthesis via Flow Chemistry [1]
| Parameter | 5-Step Batch Process | Single-Step Continuous Flow Process |
| Yield | 58% | 92% |
| Process Steps | 5 | 1 |
| Cost Reduction | - | 75% (projected) |
Table 2: Comparison of Conventional Heating and Microwave Irradiation for Hantzsch Pyridine Synthesis [10]
| Aldehyde | Product | Conventional Heating (Time, Yield) | Microwave Synthesis (Time, Yield) |
| Benzaldehyde | 4-Phenyl-1,4-dihydropyridine derivative | 12 h, 60% | 10 min, 92% |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-1,4-dihydropyridine derivative | 12 h, 55% | 10 min, 90% |
| 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-1,4-dihydropyridine derivative | 15 h, 50% | 12 min, 85% |
Experimental Protocols
Protocol 1: Gram-Scale Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative[11]
This protocol describes a one-pot, solvent-free synthesis suitable for gram-scale production.
Materials:
-
5-Bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol)
-
Ammonium acetate (0.77 g, 0.01 mol)
-
Ethyl acetoacetate (2.6 g, 0.02 mol)
-
Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)
-
Ethanol (for recrystallization)
-
n-Hexane (for washing)
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde, ammonium acetate, ethyl acetoacetate, and CAN.
-
Stir the mixture vigorously at room temperature for 1-2.5 hours. The mixture will become solid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solid product with water and then with n-hexane to remove impurities.
-
Dry the crude product and recrystallize from ethanol using charcoal treatment to obtain the purified 1,4-dihydropyridine derivative.
Protocol 2: Industrial-Scale Synthesis of Pyridine via Chichibabin Synthesis[2]
This protocol provides a general overview of the industrial-scale Chichibabin synthesis.
Materials:
-
Aldehydes (e.g., acetaldehyde, formaldehyde)
-
Ammonia
-
Catalyst (e.g., alkali metal)
Procedure:
-
The reaction is typically carried out in the gas phase in a fixed-bed reactor.
-
A mixture of aldehydes and ammonia is passed over a catalyst bed at elevated temperatures (e.g., 350-550 °C).
-
The reaction is a multi-step process involving aldol condensation, cyclization, and dehydrogenation to form the pyridine ring.
-
The product stream is cooled, and the pyridine is separated from byproducts and unreacted starting materials through distillation.
-
This method is known for its high efficiency and is used for the large-scale production of pyridine with relatively few impurities.[2]
Visualizing Workflows and Pathways
General Scale-up Workflow
Caption: A generalized workflow for scaling up the synthesis of pyridine intermediates.
Hantzsch Pyridine Synthesis Pathway
Caption: The reaction pathway for the Hantzsch synthesis of pyridine derivatives.
Safety Considerations for Large-Scale Pyridine Synthesis
Pyridine and many of the reagents used in its synthesis are hazardous and require strict safety protocols, especially at an industrial scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of pyridine vapors, which can cause dizziness, headaches, and nausea.
-
Storage: Store pyridine in a cool, dry, well-ventilated area away from sources of ignition.[11] Containers should be tightly closed and clearly labeled.
-
Handling of Reagents:
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a well-ventilated area with appropriate respiratory protection.
-
Hydroxylamine and Hydrazine: These can be explosive and should be handled with extreme care, especially in concentrated forms.
-
-
Waste Disposal: Pyridine is a hazardous waste and must be disposed of according to local regulations. Never pour pyridine down the drain.
-
Thermal Safety: As many pyridine syntheses are exothermic, a thorough thermal hazard assessment is crucial before scaling up. This includes determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient to prevent runaway reactions.
By carefully considering the challenges and implementing robust strategies, the scale-up of pyridine intermediate synthesis can be achieved safely and efficiently, ensuring a reliable supply of these vital building blocks for the pharmaceutical industry.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ [excedr.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Customer case studiesï½Contracted Manufacture Chemicalsï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Application Notes and Protocols for the Use of 3-Chloro-5-(dimethoxymethyl)pyridine in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(dimethoxymethyl)pyridine is a versatile heterocyclic building block valuable in the construction of diverse compound libraries for drug discovery and medicinal chemistry. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its strategic functionalization allows for the exploration of vast chemical space.[1] The presence of a chloro substituent at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of molecular fragments. The dimethoxymethyl group at the 5-position serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in further chemical transformations, adding another layer of diversity to the synthesized compounds.
These application notes provide a comprehensive overview of the utility of this compound in compound library synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, representative data, and visualizations are presented to guide researchers in the efficient use of this versatile building block.
Key Applications in Compound Library Synthesis
The strategic placement of the chloro and dimethoxymethyl groups on the pyridine ring makes this compound an ideal scaffold for generating libraries of compounds for screening against various biological targets. The primary applications include:
-
Scaffold Decoration: The chloro group can be readily displaced by a variety of substituents using transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups.
-
Introduction of a Formyl Group: The dimethoxymethyl group can be easily hydrolyzed to an aldehyde, which can then be used in a plethora of subsequent reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This greatly expands the structural diversity of the resulting compound library.
-
Hit-to-Lead Optimization: In drug discovery programs, derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. These reactions showcase the versatility of this building block in generating a library of 3-aryl-5-(dimethoxymethyl)pyridines.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 5 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 90 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-(dimethoxymethyl)pyridine product.
Protocol 2: Deprotection of the Dimethoxymethyl Group to Form the Aldehyde
This protocol describes the hydrolysis of the dimethoxymethyl group to the corresponding aldehyde.
Materials:
-
3-Aryl-5-(dimethoxymethyl)pyridine derivative
-
Acetone
-
Water
-
Hydrochloric acid (1N)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-aryl-5-(dimethoxymethyl)pyridine derivative in a mixture of acetone and water.
-
Add 1N hydrochloric acid dropwise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-aryl-5-formylpyridine.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Experimental Workflow for Compound Library Synthesis
Caption: Workflow for two-step synthesis of 3-aryl-5-formylpyridines.
Representative Signaling Pathway Modulated by Pyridine Derivatives
Many pyridine-containing compounds have been found to modulate the activity of various protein kinases, which are key components of intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for such compounds.
Caption: Inhibition of the MAPK signaling pathway by a pyridine-based compound.
References
Continuous Flow Synthesis of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyridine derivatives using continuous flow chemistry. This technology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. The following sections detail four distinct methods for pyridine derivative synthesis, complete with experimental protocols, quantitative data, and workflow diagrams.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines from enamines and ethynyl ketones. In a continuous flow setup, the Michael addition and subsequent cyclodehydration can be performed in a single, efficient step.
Application Note
This protocol describes the one-step synthesis of trisubstituted pyridines using a heated continuous flow reactor. The use of a Brønsted acid catalyst facilitates both the initial Michael addition and the final cyclodehydration in a single pass, eliminating the need to isolate the aminodiene intermediate.[1][2] This method is highly reproducible and scalable.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate | [3] |
| Solvent/Catalyst | EtOH–AcOH (5:1) | [2][3] |
| Reactor Type | 5 mL Stainless Steel Tubing | [3] |
| Temperature | 120 °C | [2][3] |
| Flow Rate | 1 mL/min | [3] |
| Residence Time | 5.00 min | [3] |
| Back Pressure | 250 psi | [3] |
| Yield | 86% | [2][3] |
Experimental Protocol
-
Reagent Preparation : Prepare a stock solution containing 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in 12 mL of a 5:1 mixture of ethanol and acetic acid.[3]
-
System Setup :
-
Assemble a flow chemistry system equipped with a high-pressure pump, a 5 mL stainless steel coil reactor, a heating unit, a back pressure regulator (set to 250 psi), and a collection vessel.
-
Place the reactor coil within the heating unit and ensure good thermal contact.
-
Direct the outflow from the back pressure regulator to a collection bottle containing a stirred solution of saturated aqueous NaHCO3 for in-line quenching.
-
-
Reaction Execution :
-
Prime the system with the solvent (EtOH–AcOH 5:1) to remove any air bubbles.
-
Set the reactor temperature to 120 °C and allow it to equilibrate.
-
Pump the reagent stock solution through the reactor at a flow rate of 1 mL/min, corresponding to a residence time of 5 minutes.[3]
-
Collect the reactor output in the quenching solution.
-
-
Work-up and Purification :
-
Once the reaction is complete, flush the system with the solvent.
-
Extract the quenched reaction mixture with CH2Cl2.
-
Combine the organic extracts, dry over MgSO4, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography to obtain the pure trisubstituted pyridine.[2]
-
Workflow Diagram
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. Continuous flow processing offers excellent control over this condensation reaction.
Application Note
This protocol details the synthesis of 1,4-dihydropyridines (1,4-DHPs) via a four-component Hantzsch reaction in a continuous flow microwave reactor.[1][2] This approach allows for rapid heating and precise temperature control, leading to high yields in short reaction times. The dihydropyridine product can be isolated directly or subjected to an in-line oxidation to afford the aromatic pyridine.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Aldehyde, β-Ketoester (2 equiv.), Ammonia source | [4][5] |
| Example Reactants | Aqueous formaldehyde (37%), Ethyl acetoacetate, Methanolic ammonia (15.5%) | [6] |
| Solvent | Methanol | [6] |
| Reactor Type | Microwave Flow Reactor | [1][2] |
| Temperature | 50 °C | [6] |
| Reaction Time | Varies (determined by real-time monitoring) | [6] |
| Yield | Up to 96% (batch), 85% (flow) | [7] |
Experimental Protocol
-
Reagent Preparation : Prepare a reaction mixture containing aqueous formaldehyde (37% in water, 0.7 mL, 9.35 mmol), ethyl acetoacetate (2.5 mL, 19.53 mmol), and a methanolic solution of ammonia (15.5% in methanol, 3.0 mL, 21.02 mmol) in methanol (4.0 mL).[6]
-
System Setup :
-
Configure a microwave flow chemistry system consisting of a reagent pump, a microwave cavity with an appropriately sized reactor coil, a back pressure regulator, and a collection system.
-
Integrate real-time monitoring (e.g., Raman spectroscopy) if available to determine optimal reaction times.
-
-
Reaction Execution :
-
Prime the system with the solvent (methanol).
-
Set the microwave reactor to maintain a temperature of 50 °C.
-
Pump the prepared reaction mixture through the microwave reactor at a flow rate that allows for the optimized residence time.
-
Collect the product stream after it passes through the back pressure regulator.
-
-
Work-up and Purification :
-
For the 1,4-dihydropyridine product, cool the collected solution and remove the solvent under reduced pressure. The product can be purified by recrystallization or column chromatography.
-
(Optional Aromatization) To obtain the corresponding pyridine, the crude dihydropyridine can be treated with an oxidizing agent such as ferric chloride or manganese dioxide in a subsequent batch or flow step.
-
Logical Relationship Diagram
N-Oxidation of Pyridine Derivatives
The N-oxidation of pyridines is a crucial transformation for introducing functionality and altering the electronic properties of the pyridine ring. Continuous flow microreactors provide a safe and highly efficient method for this oxidation.
Application Note
This protocol describes the N-oxidation of pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) as a heterogeneous catalyst and hydrogen peroxide as the oxidant.[8][9] This method is environmentally friendly ("green"), offers high yields and selectivity, and has been shown to be stable for extended periods of continuous operation, making it suitable for large-scale production.[8][9]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Various Pyridine Derivatives | [8][9] |
| Catalyst | Titanium Silicalite (TS-1) | [8][9] |
| Oxidant | H2O2 in Methanol | [8][9] |
| Reactor Type | Packed-Bed Microreactor | [8][9] |
| Operating Time | >800 hours continuous operation | [8][9] |
| Yield | Up to 99% | [8][9] |
Experimental Protocol
-
Reagent Preparation :
-
Prepare a solution of the pyridine derivative in methanol.
-
Prepare a solution of hydrogen peroxide in methanol.
-
-
System Setup :
-
Construct a continuous flow system comprising two liquid pumps, a packed-bed microreactor filled with TS-1 catalyst, a temperature controller for the reactor, and a collection vessel.
-
Ensure the system is leak-proof and can handle the operating pressures.
-
-
Reaction Execution :
-
Set the desired temperature for the packed-bed reactor.
-
Pump the pyridine solution and the hydrogen peroxide solution separately into a T-mixer just before the microreactor.
-
The mixed reagents then flow through the heated packed-bed reactor where the N-oxidation occurs.
-
Control the flow rates of both pumps to achieve the desired stoichiometry and residence time.
-
Collect the reactor effluent, which contains the pyridine N-oxide product.
-
-
Work-up and Purification :
-
The product stream can be analyzed directly by HPLC.
-
For isolation, the solvent is removed under reduced pressure. The heterogeneous catalyst remains in the reactor, simplifying purification.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
-
Workflow Diagram
Two-Step Continuous Flow Synthesis of 4-Nitropyridine
4-Nitropyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its synthesis involves highly energetic intermediates, making continuous flow a safer alternative to batch processing by minimizing the accumulation of potentially explosive materials.[3]
Application Note
This protocol details a two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide. The first step is the nitration of pyridine N-oxide using a mixture of nitric and sulfuric acids. The second step is the deoxygenation of the resulting 4-nitropyridine N-oxide using phosphorus trichloride.[8] This integrated two-step flow process achieves a high throughput and an overall yield superior to traditional batch methods.[3]
Quantitative Data
| Parameter | Step 1: Nitration | Step 2: Deoxygenation | Reference |
| Starting Material | Pyridine N-oxide | 4-Nitropyridine N-oxide (in situ) | [8][10] |
| Reagents | HNO3 / H2SO4 | PCl3 in CH3CN | [8][10] |
| Solvent | H2SO4 | 1,2-Dichloroethane (DCE), CH3CN | [10] |
| Reactor Type | PTFE Tube Coil | PTFE Tube Coil (37 mL) | [10] |
| Temperature | 130 °C | 50 °C | [10][11] |
| Residence Time | 18 min | 5 min | [10][11] |
| Throughput | 0.716 kg/day (of final product) | [3] | |
| Overall Yield | 83% | [3] |
Experimental Protocol
-
Step 1: Nitration
-
Reagent Preparation :
-
Dissolve pyridine N-oxide (20 g, 0.212 mol) in concentrated H2SO4.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated H2SO4.
-
-
System Setup : Use a flow system with two pumps feeding into a T-mixer followed by a PTFE tube coil reactor immersed in a heating bath. An in-line continuous extractor is set up after the reactor.
-
Execution :
-
Pump the pyridine N-oxide solution and the nitrating mixture into the reactor at flow rates that maintain a molar ratio of pyridine N-oxide to nitric acid of 1:10 and a residence time of 18 minutes at 130 °C.[11]
-
The output stream is cooled and enters a continuous liquid-liquid extractor with 1,2-dichloroethane (DCE) to separate the 4-nitropyridine N-oxide product.
-
-
-
Step 2: Deoxygenation
-
Reagent Preparation : Prepare a solution of PCl3 in acetonitrile.
-
System Setup : The organic phase from the extractor (DCE containing 4-nitropyridine N-oxide) is fed by a pump into a second flow system. Two other pumps deliver acetonitrile and the PCl3 solution. The streams combine in a T-mixer before entering a second PTFE coil reactor.
-
Execution :
-
Pump the DCE phase, acetonitrile, and the PCl3 solution into the second reactor. The flow rates are adjusted to achieve the desired stoichiometry.
-
The reaction takes place in the second coil at 50 °C with a residence time of 5 minutes.[10]
-
-
-
Work-up and Purification :
-
The output from the second reactor is collected.
-
After cooling, water is added, and the mixture is neutralized with Na2CO3.
-
The product is extracted with DCE.
-
The organic solution is dried over Na2SO4 and evaporated to yield 4-nitropyridine.[10]
-
Workflow Diagram
References
- 1. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. cem.de [cem.de]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 10. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-(dimethoxymethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the chlorination of a suitable pyridine precursor to obtain 3-chloro-5-formylpyridine. The second step is the protection of the aldehyde group as a dimethyl acetal using trimethyl orthoformate in the presence of an acid catalyst.
Q2: What are the critical parameters to control during the chlorination step to maximize yield?
A2: Key parameters for the chlorination of pyridine derivatives include reaction temperature, the choice of chlorinating agent, and the catalyst. Over-chlorination or the formation of undesired isomers are common side reactions. Careful control of stoichiometry and reaction time is crucial for selectivity.
Q3: My acetalization reaction is incomplete. What are the potential causes and solutions?
A3: Incomplete acetalization can be due to several factors:
-
Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure the correct catalytic amount is used.
-
Presence of Water: Water can hydrolyze the orthoformate reagent and the acetal product. It is critical to use anhydrous solvents and reagents.
-
Reaction Equilibrium: Acetal formation is a reversible reaction. Using an excess of trimethyl orthoformate or removing the methanol byproduct can help drive the equilibrium towards the product.[1]
Q4: I am observing the hydrolysis of the dimethyl acetal during the workup. How can I prevent this?
A4: The dimethyl acetal is sensitive to acidic conditions, especially in the presence of water. During the workup, it is important to neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction. Avoid prolonged contact with aqueous acidic solutions.
Q5: What are the best purification methods for this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of hexane and ethyl acetate, can be used to separate the product from starting materials and byproducts. Due to the potential for hydrolysis on silica gel, it is advisable to add a small amount of a neutralizer like triethylamine to the eluent.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of the Pyridine Precursor
| Potential Cause | Troubleshooting Steps |
| Over-chlorination | Reduce the molar ratio of the chlorinating agent. Monitor the reaction progress closely using GC-MS or TLC to stop the reaction at the optimal time. |
| Formation of Isomers | Optimize the reaction temperature. Lower temperatures often favor the formation of the desired isomer. Investigate different catalysts that may offer higher regioselectivity. |
| Incomplete Reaction | Increase the reaction time or temperature cautiously. Ensure the catalyst is active and used in the correct amount. |
| Decomposition of Starting Material | Use milder reaction conditions. If using a strong chlorinating agent, consider a stepwise approach or a different reagent. |
Issue 2: Low Yield in the Acetalization of 3-Chloro-5-formylpyridine
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of acid catalyst. Consider using alternative catalysts such as sulfated metal oxides or dimethyl sulfate.[2][3] |
| Presence of Moisture | Dry all glassware thoroughly. Use anhydrous solvents and ensure the trimethyl orthoformate is of high purity and stored under inert gas. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While many acetalizations proceed at room temperature, gentle heating may be required for less reactive aldehydes. |
| Reversible Reaction | Increase the equivalents of trimethyl orthoformate. If feasible, remove methanol as it forms. |
Data Presentation
Table 1: Comparison of Acid Catalysts for Dimethyl Acetal Formation from Aldehydes
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Typical Yield (%) | Reference |
| Hydrochloric Acid (HCl) | 0.1 | Methanol, Room Temp, 30 min | >95 | [4][5] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 | Methanol, Reflux | 85-95 | |
| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Catalytic | Trimethyl orthoformate, Room Temp | 83-100 | [2] |
| Dimethyl Sulfate (DMS) | 20 | Methanol, Room Temp | 62-94 | [3] |
| Perchloric Acid on Silica Gel | Catalytic | Solvent-free, Trimethyl orthoformate | High | [1] |
Table 2: General Conditions for Chlorination of Pyridine Derivatives
| Chlorinating Agent | Catalyst | Temperature (°C) | Key Considerations |
| Chlorine Gas (Cl₂) | Iron Trichloride (FeCl₃) | 160-200 | Can lead to multiple chlorinations; requires careful control of stoichiometry.[6] |
| Sulfuryl Chloride (SO₂Cl₂) | None or Radical Initiator | 50-80 | Generally milder than Cl₂, can offer better selectivity. |
| N-Chlorosuccinimide (NCS) | Acid Catalyst | Room Temp - 80 | Milder reagent, often used for selective chlorination. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-formylpyridine (Illustrative)
-
To a solution of the pyridine precursor in a suitable solvent (e.g., carbon tetrachloride), add the chlorinating agent (e.g., N-chlorosuccinimide) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any solid byproducts and wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-formylpyridine.
Protocol 2: Synthesis of this compound
-
Dissolve 3-chloro-5-formylpyridine (1 equivalent) in anhydrous methanol.[5]
-
Add trimethyl orthoformate (1.5-2.0 equivalents).[7]
-
Add a catalytic amount of an acid catalyst, such as hydrochloric acid (0.1 mol%) or p-toluenesulfonic acid (1 mol%).[4]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Remove the solvent and excess reagents under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture containing 1% triethylamine) to yield pure this compound.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. ovid.com [ovid.com]
- 3. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 7. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Side Product Formation in Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation during the chemical modification of pyridines. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter in your experiments.
General FAQs
Q1: Why is the functionalization of pyridine often challenging and prone to side products?
The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic deactivates the ring towards electrophilic aromatic substitution and can lead to a lack of regioselectivity, resulting in mixtures of C2, C3, and C4-substituted products.[1][2] Furthermore, the nitrogen lone pair can coordinate to metal catalysts, sometimes inhibiting their activity or altering their selectivity.[2]
Q2: What are the most common types of side products in pyridine functionalization?
The most common side products are regioisomers, where the functional group is introduced at an undesired position on the pyridine ring (e.g., a mixture of C2 and C4 isomers when only one is desired).[3] Other potential side products include di- or poly-substituted pyridines, products from ring-opening, and oligomeric or polymeric materials, particularly under harsh reaction conditions or with highly reactive intermediates like those in lithiation reactions.[4]
Q3: How can I control the regioselectivity of my pyridine functionalization reaction?
Controlling regioselectivity is a key challenge. Several strategies can be employed:
-
Use of Directing Groups: A substituent on the pyridine ring can direct incoming reagents to a specific position.
-
N-Activation: Activating the pyridine nitrogen, for instance by forming a pyridine N-oxide or a pyridinium salt, can significantly alter the electronic properties of the ring and direct functionalization to the C2 or C4 positions.[3][5]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives can have a profound impact on regioselectivity.[6]
-
Reaction Conditions: Temperature, solvent, and the choice of base or acid can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the product distribution.
Troubleshooting Guide by Reaction Type
Lithiation and Deprotonation
Q1: My lithiation of an unsubstituted pyridine is giving a mixture of C2 and C4 alkylated products. How can I improve the selectivity?
The regioselectivity of pyridine alkylation using alkyllithium reagents can be directed by the choice of the alkyllithium activator and the solvent. For instance, with 1,1-diborylalkanes, using methyllithium tends to favor C4-alkylation, while sec-butyllithium in a coordinating solvent promotes C2-alkylation.[7] This selectivity is influenced by the aggregation state of the alkyllithium reagent; tetrameric clusters favor C4-alkylation, and dimeric clusters favor C2-alkylation.[7]
Q2: I am observing dimerization and other side products during the lithiation of my substituted pyridine. What is causing this and how can I prevent it?
Electron-deficient pyridines, especially those with electron-withdrawing groups, can be susceptible to nucleophilic addition by the lithiated pyridine intermediate, leading to dimerization or oligomerization.[4] To minimize this, consider the following:
-
Use a less nucleophilic base: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums for deprotonation as they are less prone to addition.
-
Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C or lower) to slow down the rate of side reactions.[4]
-
Inverse Addition: Add the pyridine substrate slowly to the solution of the lithium base to maintain a low concentration of the pyridine starting material.
-
Use of Mixed Aggregates: The use of mixed aggregates, such as nBuLi with lithium 2-dimethylaminoethanolate (LiDMAE), can enhance regioselectivity and reduce side reactions.[4]
| Reagent/Condition | Primary Product | Notes |
| Methyllithium | C4-Alkylation | Favors tetrameric alkyllithium clusters.[7] |
| sec-Butyllithium | C2-Alkylation | Promoted in coordinating solvents, favors dimeric clusters.[7] |
| LDA at low temp. | C4-Lithiation (with 3-bromo-pyridine) | Allows for regioselective deprotonation.[4] |
| nBuLi-LiDMAE | C6-Lithiation (of 2-substituted pyridines) | Evidence for direct lithiation at C-6.[8] |
Halogenation
Q1: My direct electrophilic halogenation of pyridine is giving a low yield and a mixture of isomers. What are my options?
Direct electrophilic halogenation of pyridine is often difficult, requiring harsh conditions and typically yielding the C3-isomer along with other regioisomers in low yields.[1][9] This is due to the deactivation of the ring by the nitrogen atom.[1] To improve this:
-
Pyridine N-Oxide Strategy: Convert the pyridine to its N-oxide. This activates the ring towards electrophilic attack, primarily at the C4 position. The N-oxide can be subsequently deoxygenated. For nucleophilic halogenation, N-oxide activation enables selective introduction of halogens at the C2-position.[5][10][11]
-
Zincke Imine Intermediates: A one-pot method involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closure, can provide 3-halopyridines with high selectivity.[9]
-
Phosphonium Salt Strategy: A two-step sequence where a phosphine is installed at the C4-position to form a phosphonium salt, which is then displaced by a halide nucleophile, offers a highly regioselective route to 4-halopyridines.[12][13][14]
Q2: I am trying to halogenate a pyridine N-oxide, but I am still getting poor regioselectivity. How can I optimize this?
While pyridine N-oxides generally direct electrophiles to the C4 position, the outcome can be influenced by the reaction conditions and the halogenating agent. For nucleophilic halogenation of N-oxides (e.g., using POCl₃ or SO₂Cl₂), which typically yields 2-halopyridines, the choice of activating agent is crucial.[5][11] Using oxalyl chloride or bromide in the presence of a base like triethylamine can provide high yields and good regioselectivity for 2-halo-substituted pyridines.[5]
| Method | Target Position | Key Reagents | Typical Yield |
| Direct Electrophilic Halogenation | C3 | Br₂, Lewis/Brønsted Acid | Low, mixture of isomers[1] |
| Nucleophilic Halogenation of N-Oxide | C2 | POCl₃, PCl₅, SO₂Cl₂ | Good to Excellent[5][11] |
| Zincke Imine Intermediate | C3 | Tf₂O, Dibenzylamine, NIS/NBS | Good[9] |
| Phosphonium Salt Displacement | C4 | Designed Phosphine, Tf₂O, LiX | Good to Excellent[13][14] |
Palladium-Catalyzed Coupling Reactions
Q1: My palladium-catalyzed cross-coupling reaction on a halopyridine is sluggish and gives low yields. What could be the problem?
Low yields in palladium-catalyzed cross-coupling of halopyridines can be due to several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. The choice of a suitable ligand is critical to prevent this and stabilize the active catalytic species.
-
Catalyst Deactivation: The active Pd(0) species can be unstable. Using a pre-catalyst that is activated in situ can sometimes improve results.[15]
-
Substrate Reactivity: The reactivity of halopyridines in oxidative addition follows the order I > Br > Cl. If you are using a less reactive chloropyridine, you may need more forcing conditions or a more active catalyst system.
-
Base and Solvent: The choice of base and solvent is crucial and often needs to be optimized for a specific substrate and coupling partner.
Q2: I am observing homo-coupling of my coupling partner as a major side product. How can I minimize this?
Homo-coupling often arises from issues in the transmetalation step or competing side reactions of the organometallic reagent.
-
Optimize Reaction Stoichiometry: Ensure the stoichiometry of the coupling partners is correct. A slight excess of the organometallic reagent is sometimes used, but a large excess can lead to homo-coupling.
-
Control Temperature: Running the reaction at the optimal temperature can favor the desired cross-coupling pathway.
-
Ligand Choice: The ligand can influence the rates of the elementary steps in the catalytic cycle. Experiment with different ligands to find one that promotes cross-coupling over homo-coupling.
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of Pyridine N-Oxide
This protocol is adapted from a general method for the nucleophilic halogenation of pyridine N-oxides.[5]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine N-oxide substrate (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Base: Add a base, for example, 2,6-lutidine (1.2 equiv), to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Add the chlorinating agent, such as phosphorus oxychloride (POCl₃, 1.1 equiv), dropwise to the cooled solution.[1] Alternatively, oxalyl chloride can be used.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C4-Selective Alkylation of Pyridine via Alkyllithium Activation
This protocol is based on the regiodivergent alkylation method using 1,1-diborylalkanes.[7]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,1-diborylalkane (1.2 equiv) in an appropriate anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C).
-
Addition of Alkyllithium: Add methyllithium (1.1 equiv) dropwise to the solution to favor C4-alkylation.
-
Addition of Pyridine: After stirring for a few minutes, add the pyridine substrate (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to isolate the C4-alkylated pyridine.
Visual Guides
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Pyridine activation strategies for regiocontrol.
Caption: Palladium cross-coupling cycle and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in Suzuki coupling of chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a low yield?
A1: Low yields with chloropyridines are a common challenge primarily due to two factors. First, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2][3] Second, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] These factors often necessitate more robust catalyst systems and carefully optimized reaction conditions to achieve high yields.[3]
Q2: What are the most common side reactions in the Suzuki coupling of chloropyridines and how can I minimize them?
A2: The most prevalent side reactions are protodeboronation and homocoupling.[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom from a proton source (like water or acidic impurities).[1][4] To minimize this, use anhydrous solvents where appropriate, employ a weaker or less nucleophilic base, or switch to more stable boronic esters (e.g., pinacol esters).[2][6]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (e.g., bipyridine).[2] This side reaction is often promoted by the presence of oxygen.[1][7] To prevent it, ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2] Optimizing catalyst loading can also help.[1]
Q3: How do I choose the right catalyst and ligand for coupling a chloropyridine?
A3: The choice of catalyst and ligand is critical for activating the inert C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] Highly active systems are required, which typically involve:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[8]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective. These ligands promote the challenging oxidative addition step and stabilize the palladium catalyst.[2][7] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling heteroaryl chlorides.[1][8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][2]
Q4: What is the role of the base and which one should I select?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[2][9] The choice of base can significantly impact the reaction yield.[2] For challenging couplings with chloropyridines, strong, non-nucleophilic inorganic bases are often preferred.[1] Good starting points for screening include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][2]
Q5: Can I run the Suzuki coupling of chloropyridines under aerobic conditions?
A5: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, leading to catalyst deactivation.[7] This not only lowers the yield of your desired product but also promotes side reactions like the homocoupling of the boronic acid.[2][8] Always ensure that solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][7]
Troubleshooting Guide for Low Yield
Problem: I am observing very low to no product formation in my reaction.
This guide will help you systematically troubleshoot the potential causes for low or no yield in your Suzuki coupling of chloropyridines.
Caption: A workflow diagram for troubleshooting low yields.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of chloropyridines and related substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Yield (%) | Notes | Source(s) |
| Pd(PPh₃)₄ | - | Often <10% - 71% | Generally ineffective for unactivated chloropyridines, but can work for activated substrates. | [1][10] |
| Pd₂(dba)₃ | - | <5% | Inefficient without a suitable electron-rich ligand. | [10] |
| Pd(OAc)₂ | SPhos | Good to Excellent | A highly effective system for challenging aryl chlorides. | [6][8] |
| Pd(OAc)₂ | XPhos | Good to Excellent | Another robust Buchwald ligand for this transformation. | [2][8] |
| PdCl₂(dppf) | - | Moderate | A common pre-catalyst, but may require higher temperatures. | [7] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Notes | Source(s) |
| K₂CO₃ | Dioxane/H₂O | 100 | Moderate to Good | A common and effective base. | [2][8] |
| K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | Often provides superior yields, especially for challenging couplings. | [2][6] |
| K₃PO₄ | Dioxane | 80-110 | Good to Excellent | A very common and reliable system. | [7][8] |
| Cs₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A strong base that can be highly effective when others fail. | [1][8] |
| Na₂CO₃ | Dioxane/H₂O | 100 | Moderate | A standard choice, but may be less effective than K₃PO₄ or Cs₂CO₃. | [2] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Degassed water (if using an aqueous system)
Procedure:
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyridine, the boronic acid/ester, and the base.[5][7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[7]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[2][7]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2–24 hours).[1][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2][5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Setup
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Purification of crude 3-Chloro-5-(dimethoxymethyl)pyridine by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-5-(dimethoxymethyl)pyridine by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Question: My column is not effectively separating this compound from closely related impurities. How can I improve the resolution?
-
Answer: Poor separation can result from an inappropriate solvent system or issues with the stationary phase.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For polar compounds like pyridine derivatives, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Systematically vary the solvent ratio to achieve a target Rf value of 0.2-0.3 for this compound on a TLC plate. This generally provides optimal separation in column chromatography.
-
If simple solvent mixtures fail, consider a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
-
-
Modify the Stationary Phase: The basic nitrogen in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent. This will cap the acidic sites on the silica and improve the peak shape of your basic compound.
-
-
Issue 2: The Compound is Tailing or Streaking on the Column
-
Question: My product is coming off the column very slowly and over many fractions (tailing). What is causing this and how can it be prevented?
-
Answer: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel.
-
Strong Analyte-Stationary Phase Interaction: As mentioned above, the lone pair on the pyridine nitrogen interacts strongly with acidic silica gel.
-
Solution: The most effective solution is to add a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the mobile phase. A concentration of 0.1% to 1% triethylamine is typically sufficient to neutralize the active sites on the silica gel and produce sharp, symmetrical peaks.
-
-
Sample Overload: Loading too much crude material onto the column can lead to band broadening and tailing.
-
Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude sample to silica gel by weight.
-
-
Issue 3: The Product Seems to be Decomposing on the Column
-
Question: I am getting a low yield of my product, and I suspect it is degrading on the silica gel. Is this possible?
-
Answer: Yes, the dimethoxymethyl group (an acetal) is sensitive to acid and can be hydrolyzed back to the aldehyde on acidic stationary phases like silica gel, especially if the solvents are not anhydrous.
-
Hydrolysis of the Acetal: The acidic nature of standard silica gel can catalyze the removal of the protecting group.
-
Solution 1: Use Neutralized Silica Gel: Treat the silica gel with a base before packing the column. This can be done by washing the silica with a solution of triethylamine in your chosen solvent system and then removing the excess solvent.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina. However, be aware that alumina has different selectivity than silica, so the mobile phase will likely need to be re-optimized.
-
Solution 3: Ensure Anhydrous Conditions: Use dry solvents for your mobile phase to minimize the presence of water, which is required for hydrolysis.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the TLC analysis of this compound?
-
A1: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. Begin with a ratio of 4:1 (Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate to achieve the desired Rf value. Other potential solvent systems include dichloromethane/methanol for more polar impurities.
-
-
Q2: How do I choose the correct stationary phase?
-
A2: Standard silica gel (230-400 mesh) is the most common stationary phase for column chromatography. However, due to the basicity of the pyridine and the acid-sensitivity of the acetal, you may need to use deactivated silica gel or neutral alumina.
-
-
Q3: My compound is very polar and has a low Rf even in 100% ethyl acetate. What should I do?
-
A3: If your compound is highly polar, you will need to use a more polar eluent system. A mixture of dichloromethane and methanol is a common choice for polar compounds. You can start with 1-5% methanol in dichloromethane and increase the methanol concentration as needed. Adding a small amount of ammonium hydroxide to a methanol/dichloromethane system can also help with elution of very polar basic compounds.
-
-
Q4: How can I visualize this compound on a TLC plate?
-
A4: As a pyridine derivative, this compound should be UV active and appear as a dark spot under a UV lamp (254 nm). Staining with potassium permanganate (KMnO4) can also be an effective visualization method.
-
Experimental Protocols
Protocol 1: Column Chromatography using a Standard Silica Gel System with Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find an eluent that gives the target compound an Rf of approximately 0.25. A good starting system is 20-30% ethyl acetate in hexanes.
-
To address potential tailing, prepare a solvent system containing 0.5% triethylamine (e.g., for 100 mL of eluent, use 29.5 mL of ethyl acetate, 70 mL of hexanes, and 0.5 mL of triethylamine).
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to begin the elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Deactivation with a base is recommended. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine | The ratio should be optimized by TLC. |
| Target Rf Value | 0.2 - 0.3 | Provides good separation on the column. |
| Sample to Silica Ratio | 1:50 to 1:100 (by weight) | Helps to prevent column overloading. |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Residual Palladium Catalyst Removal from Pyridine Compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from compounds containing pyridine particularly challenging?
The primary difficulty arises from the strong coordinating ability of the nitrogen atom in the pyridine ring. This nitrogen can act as a ligand, binding to palladium species (both Pd(0) and Pd(II)) and forming soluble complexes that are difficult to remove by simple filtration or standard aqueous washes.[1] This coordination can keep the palladium in solution along with the desired product.[1]
Q2: What are the common methods for removing residual palladium?
Several techniques are employed, and the best choice depends on the nature of the catalyst (heterogeneous or homogeneous), the palladium oxidation state, and the properties of the target compound.[2] Common methods include:
-
Scavenging: Using solid-supported or soluble agents (scavengers) with functional groups like thiols, amines, or phosphines that selectively bind to palladium.[3]
-
Adsorption: Employing materials with high surface area, such as activated carbon, to adsorb the palladium species.[1][2]
-
Chromatography: Passing the reaction mixture through a column of silica gel or alumina can effectively reduce palladium levels.[1][3][4]
-
Crystallization: Purifying the final product through recrystallization can leave palladium impurities behind in the mother liquor.[1][2] This can sometimes be enhanced with additives.[1][5]
-
Filtration: Effective primarily for removing heterogeneous catalysts like palladium on carbon (Pd/C), often using a pad of Celite® to trap fine particles.[1][3]
-
Precipitation: Adding a reagent, such as 2,4,6-Trimercapto-s-triazine (TMT), that forms an insoluble complex with palladium, which can then be removed by filtration.[3][6]
Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities.[1][2] For palladium, a platinum-group metal, the permitted daily exposure (PDE) is low.[2][5] This often translates to a concentration limit in the final API in the range of 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug.[1][7]
Q4: How do I choose the most suitable palladium removal method?
The selection process is system-dependent.[2] Key factors to consider include:
-
Catalyst Form: For heterogeneous catalysts (e.g., Pd/C), filtration is the first step. For homogeneous catalysts, scavenging, chromatography, or precipitation are more appropriate.[3]
-
Palladium Oxidation State: The oxidation state of the residual palladium (e.g., Pd(0) vs. Pd(II)) influences scavenger choice. Thiol-based scavengers, for example, are generally very effective for Pd(II).[3][8]
-
Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium complexes.[3]
-
Product Stability and Polarity: The properties of your pyridine compound will determine the feasibility of methods like chromatography and crystallization and influence the choice of solvents.[3]
Q5: What analytical techniques are used to quantify residual palladium?
To ensure regulatory compliance and product quality, highly sensitive analytical methods are required. The most common techniques are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[1]
-
X-ray Fluorescence (XRF)[1]
Troubleshooting Guides
This section addresses specific issues encountered during the removal of palladium from pyridine compounds.
Problem 1: Filtration through Celite® is ineffective.
-
Symptom: Residual palladium levels remain high after filtering the reaction mixture through a Celite® pad.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Filtration is only effective for heterogeneous or particulate palladium. If soluble palladium complexes are present, filtration will not remove them.[3]
-
Colloidal Palladium: Fine colloidal palladium particles may pass through a standard Celite® pad.
-
Problem 2: Low efficiency with palladium scavengers.
-
Symptom: Residual palladium levels are still above the acceptable limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your mixture.
-
Insufficient Loading or Contact Time: The amount of scavenger or the stirring time may be inadequate for complete removal.
-
Inconsistent Palladium Species: The nature of the palladium species (e.g., Pd(0), Pd(II), colloidal) can vary between batches, affecting scavenger performance.[1]
-
Problem 3: Significant product loss during purification.
-
Symptom: The isolated yield of the pyridine compound is low after the palladium removal step.
-
Possible Causes & Solutions:
-
Product Adsorption: The product may bind non-selectively to the scavenger, activated carbon, or silica gel. Activated carbon, in particular, is known for potentially adsorbing the product, leading to yield loss.[2][10]
-
Solution 1: Use the minimum effective amount of the scavenger or adsorbent.[3]
-
Solution 2: After filtration, thoroughly wash the solid scavenger/adsorbent with fresh solvent to recover any bound product and combine the washings with the filtrate.[1][3]
-
Solution 3: If product loss remains high, test a different type of scavenger or purification method.[3]
-
-
Data on Palladium Removal Efficiency
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different palladium removal methods.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT | 33,000 | < 200 | > 99.4% | [9] |
| MP-TMT | 500 - 800 | < 10 | > 98% | [9] |
| Si-TMT | > Target | < 1 | > 99% | [2] |
| SiliaMetS® Thiol | ~500 | < 50 | > 90% | [11] |
| PhosphonicS SPM32 | ~2100 | < 10.5 | > 99.5% | [12] |
Table 2: Efficiency of Other Purification Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | > 99.6% | [2] |
| TMT Precipitation & Crystallization | 600 - 650 | < 1 | > 99.8% | [6] |
| L-cysteine wash | > 4 | 2 | > 50% | [2] |
| Column Chromatography + Scavenging Resin | Varies | < 100 | ~98% | [6][13] |
Key Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite® (for Heterogeneous Catalysts)
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press to create a compact, level bed.[3]
-
Pre-wet the Pad: Pre-wet the Celite® pad with the same solvent used in the reaction mixture to prevent cracking.[3]
-
Filter the Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed.[3]
-
Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.[3]
-
Wash: Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[3]
-
Collect Filtrate: The collected filtrate contains the product, free of the heterogeneous palladium catalyst.[3]
Protocol 2: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude pyridine compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 weight equivalents relative to the initial palladium catalyst loading.[1][9]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable technique like ICP-MS to confirm removal.[1]
Protocol 3: General Procedure for Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., 0.1 to 0.5 times the weight of the crude product). Note that higher loadings can lead to significant product loss.[2]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1][2]
-
Filtration: Carefully filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[1]
-
Washing & Concentration: Wash the Celite®/carbon pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the product.
-
Analysis: Determine the residual palladium concentration.
Visual Diagrams
Caption: Decision workflow for selecting a palladium removal method.
Caption: Mechanism of palladium removal using a solid-supported thiol scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. cphi-online.com [cphi-online.com]
- 12. spinchem.com [spinchem.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Pyridine Intermediates During Workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of pyridine intermediates during experimental workup.
Troubleshooting Guides
The stability of pyridine intermediates is highly dependent on their specific structure and the reaction conditions. Below are troubleshooting guides for common classes of sensitive pyridine intermediates.
Issue 1: Decomposition of Organometallic Pyridine Intermediates (e.g., Lithiated Pyridines, Grignard Adducts)
Organometallic pyridine intermediates are highly reactive and susceptible to decomposition through various pathways, including protonation by residual acidic protons, reaction with atmospheric oxygen and moisture, and thermal instability.
Symptoms:
-
Low or no yield of the desired product.
-
Formation of protonated (de-lithiated) pyridine starting material.
-
Complex mixture of byproducts observed by TLC or LC-MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organometallic pyridine intermediate decomposition.
Detailed Methodologies & Experimental Protocols:
-
Low-Temperature Quenching: For highly reactive intermediates like lithiated pyridines, it is crucial to maintain a low temperature during the quenching process. A sudden increase in temperature upon adding a protic solvent can lead to rapid decomposition. It has been observed that maintaining the reaction temperature below -20 °C can prevent undesired ring-opening reactions when Grignard reagents are reacted with pyridine N-oxides.[1]
-
Protocol:
-
Cool the quenching solution (e.g., saturated aqueous NH₄Cl) to 0 °C before addition.
-
Slowly add the pre-cooled quenching solution dropwise to the reaction mixture, which is maintained at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm slowly to room temperature with vigorous stirring.
-
-
-
Staged Quenching: For extremely reactive organometallics, a sequential quenching approach with reagents of increasing reactivity can prevent a violent and uncontrolled reaction that would otherwise lead to decomposition.
-
Protocol:
-
At a low temperature (e.g., -78 °C), slowly add a less reactive alcohol, such as isopropanol, to the reaction mixture.
-
Once the initial exotherm subsides, a more reactive alcohol like methanol can be added.
-
Finally, quench with water or an aqueous solution to remove inorganic salts.
-
-
-
Inert Atmosphere Workup: Oxygen and moisture from the air can rapidly decompose organometallic intermediates. Therefore, maintaining a strictly inert atmosphere throughout the workup is critical.
-
Protocol:
-
Conduct the entire workup under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Use degassed solvents for all extractions and washes.
-
Transfer solutions using cannulas or syringes to avoid exposure to the atmosphere.
-
-
Issue 2: Decomposition of Pyridine Intermediates via Hydrolysis
Pyridine intermediates with hydrolytically labile functional groups, such as certain esters, amides, or halogenated pyridines, can decompose during aqueous workup, especially under acidic or basic conditions. 2-Chloropyridine, for instance, is not expected to undergo hydrolysis under standard environmental conditions due to the lack of hydrolyzable functional groups, suggesting that other substituted pyridines may be more susceptible.[2]
Symptoms:
-
Formation of hydrolyzed byproducts (e.g., carboxylic acids from esters, amines from amides).
-
Inconsistent yields depending on the duration and pH of the aqueous workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytically unstable pyridine intermediates.
Detailed Methodologies & Experimental Protocols:
-
pH Controlled Workup:
-
Protocol:
-
Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the initial quench and subsequent washes.
-
If an acidic or basic wash is necessary to remove impurities, perform it quickly and immediately follow with a wash with a neutralizing solution and then brine.
-
-
-
Non-Aqueous Workup: For extremely water-sensitive intermediates, avoiding water altogether is the best strategy.
-
Protocol:
-
Quench the reaction with a non-protic solvent or a solid quenching agent.
-
Filter the reaction mixture to remove solid byproducts.
-
Purify the product directly by chromatography or crystallization from non-aqueous solvents.
-
-
Issue 3: Oxidative Decomposition of Pyridine Intermediates
Electron-rich pyridine intermediates, such as aminopyridines and hydroxypyridines, are often susceptible to oxidation by atmospheric oxygen, which can be exacerbated by the presence of metal catalysts or basic conditions.
Symptoms:
-
Formation of colored byproducts.
-
Low yield of the desired product.
-
Appearance of new, more polar spots on TLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidatively sensitive pyridine intermediates.
Detailed Methodologies & Experimental Protocols:
-
Workup under Inert Atmosphere: As with organometallic intermediates, excluding oxygen is key.
-
Protocol: Follow the protocol for "Inert Atmosphere Workup" described in Issue 1.
-
-
Use of Antioxidants: The addition of a radical scavenger can inhibit oxidative decomposition pathways.
-
Protocol:
-
Add a catalytic amount of an antioxidant such as butylated hydroxytoluene (BHT) or a water-soluble antioxidant like ascorbic acid to the extraction solvents.
-
Proceed with the workup as usual.
-
-
Issue 4: Decomposition of Pyridine N-Oxide Intermediates
Pyridine N-oxides are versatile intermediates, but they can undergo deoxygenation back to the parent pyridine under certain conditions, particularly with reducing agents or certain metal catalysts.
Symptoms:
-
Formation of the corresponding deoxygenated pyridine.
-
Reduced yield of the desired N-oxide product.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing base and solvent conditions for nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction is sluggish or not proceeding to completion. How can I increase the reaction rate?
A1: Several factors can contribute to a slow SNAr reaction. Here are key areas to troubleshoot:
-
Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[1] These solvents effectively solvate the cation of the nucleophile salt, leaving the anionic nucleophile more exposed and reactive.[1][2] Protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction down.[1] In fact, switching from a protic solvent like methanol to a polar aprotic solvent like DMSO can lead to rate enhancements of up to 10^6.[2]
-
Substrate Activation: The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by having potent electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups positioned ortho or para to the leaving group.[3][4][5][6][7] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[5][6][7][8] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction will be significantly slower or may not occur at all.[6][7]
-
Leaving Group: Contrary to Sₙ1 and Sₙ2 reactions, the leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I.[1][5] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[1][7][9] Consider using a fluoro-substituted analog of your substrate if available.
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If your reaction is slow at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.[1] In some cases, reflux conditions may be necessary.[1]
-
Base Strength: If a base is used to deprotonate a neutral nucleophile (e.g., an alcohol or amine), its strength is crucial. A base that is too weak may not generate a sufficient concentration of the active anionic nucleophile. Conversely, an overly strong base can lead to side reactions.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
A2: The formation of side products is a common challenge in SNAr reactions. Here are some likely causes and their solutions:
-
Reaction with the Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[1] To avoid this, it is best to use a non-reactive, polar aprotic solvent.[1]
-
Di-substitution: If your aromatic substrate possesses more than one leaving group, you may observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile.
-
Benzyne Formation: In the absence of activating electron-withdrawing groups and in the presence of a very strong base (like sodium amide), a competing elimination-addition (benzyne) mechanism can occur, which may lead to a mixture of regioisomers.[3][5] This is generally favored for unactivated aryl halides.[3]
-
Side reactions with functional groups: The presence of other reactive functional groups on your substrate or nucleophile can lead to undesired reactions. For instance, a strong base could deprotonate an acidic proton elsewhere in the molecule, leading to side reactions.[10] Careful selection of the base and reaction conditions is essential to avoid this.
Q3: How do I select the appropriate base for my SNAr reaction?
A3: The choice of base depends on the pKa of the nucleophile and the overall stability of the reactants and products under the reaction conditions.
-
For neutral nucleophiles (e.g., R-OH, R-NH₂, R-SH): A base is required to deprotonate the nucleophile and generate the more reactive anionic species. The pKa of the base should be sufficiently high to ensure complete deprotonation of the nucleophile. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu).[11]
-
To neutralize acidic byproducts: In reactions where an acidic byproduct is formed (e.g., HCl), a base is added as an acid scavenger. In these cases, a milder base like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) is often sufficient.
-
Compatibility: The chosen base must be compatible with the solvent and the functional groups present in the starting materials and products. For instance, strong bases like sodium hydroxide or alkoxides are incompatible with ester solvents.[12]
Q4: Is it ever acceptable to use a protic solvent for an SNAr reaction?
A4: While polar aprotic solvents are generally superior for SNAr reactions, there are instances where protic solvents can be used, and even be advantageous, particularly from a green chemistry perspective.
-
Water as a Solvent: Recent studies have shown that some SNAr reactions can be carried out efficiently in pure water, especially with modest increases in reaction time and temperature.[13] This approach eliminates the need for organic solvents and simplifies purification, often allowing for product isolation by simple filtration.[13]
-
Co-solvents: In some cases, a protic solvent may be used in conjunction with a counterion to promote the reaction.[14] The protic solvent can act as a Lewis base towards the counterion, influencing the reactivity of the nucleophile.[14]
-
Reactivity Considerations: The choice to use a protic solvent will depend on the specific reactivity of your substrate and nucleophile. Highly activated substrates and potent nucleophiles may still proceed at a reasonable rate in a protic solvent. However, for less reactive systems, a polar aprotic solvent is almost always the better choice to ensure a good reaction rate.[15][16]
Data Presentation: Solvent Effects on Reaction Rates
The choice of solvent has a dramatic impact on the rate of nucleophilic substitution reactions. The following table summarizes the relative rates for the Sₙ2 reaction of n-butyl bromide with azide, which illustrates the general trend observed for SNAr reactions.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Ethanol | 24 | 0.3 | Polar Protic |
| Acetonitrile | 38 | 5000 | Polar Aprotic |
| DMF | 37 | 2800 | Polar Aprotic |
| DMSO | 49 | 1300 | Polar Aprotic |
Data adapted from a representative Sₙ2 reaction, which demonstrates the general trend for nucleophilic substitutions.[1]
Experimental Protocols
General Protocol for a Typical SNAr Reaction: Synthesis of 2-(4-Methylpiperidinyl)-5-nitropyridine
This protocol is adapted from a reported aqueous synthesis and illustrates a general procedure.[13]
Materials:
-
2-Fluoro-5-nitropyridine
-
4-Methylpiperidine
-
Potassium phosphate (K₃PO₄)
-
Distilled water
Procedure:
-
To a three-necked flask equipped with a stirrer, add distilled water (90 mL).
-
Add K₃PO₄ (12.28 g, 57.8 mmol, 1.03 equiv) and stir until dissolved.
-
Add 4-methylpiperidine (5.71 g, 57.6 mmol, 1.03 equiv) and stir until dissolved.
-
Use an additional 10 mL of water to rinse any remaining reagents into the flask.
-
Add 2-fluoro-5-nitropyridine (7.97 g, 56.1 mmol, 1.0 equiv) dropwise over approximately 5 minutes.
-
Heat the reaction mixture to 45 °C and stir for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and allow it to stand overnight without agitation to facilitate crystallization.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the collected solid with two 50 mL portions of water.
-
Dry the product to a constant mass, for example, by air drying overnight followed by drying in an oven at 50 °C.
Note: For reactions sensitive to atmospheric moisture, particularly when using strong bases like NaH or KOtBu, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Visualizations
Caption: Troubleshooting workflow for common SNAr reaction issues.
Caption: Logic diagram for selecting base and solvent in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. byjus.com [byjus.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions during the synthesis of pyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter in your laboratory work.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Synthesis
Symptoms:
-
A sudden and sharp rise in the internal reaction temperature that is difficult to control with standard cooling methods.
-
Vigorous, unexpected boiling of the solvent, even if the set temperature is below its boiling point.
-
Noticeable increase in pressure within the reaction vessel.
-
Change in the color of the reaction mixture, often to a darker or tar-like consistency.
Possible Cause: A runaway reaction is occurring, where the rate of heat generation from the exothermic process exceeds the rate of heat removal. This accelerates the reaction rate, leading to a dangerous feedback loop.
Solutions:
-
Immediate Action:
-
If it is safe to do so, immediately cease the addition of any further reagents.
-
Enhance cooling by using a larger ice bath or a cryocooler.
-
If the reaction is in its early stages, consider adding a pre-chilled, inert solvent to dilute the reactants and absorb heat.
-
-
For Future Experiments:
-
Slow Reagent Addition: Implement a slow, controlled addition of the limiting reagent using a syringe pump or a dropping funnel. This is especially critical for reactions known to be highly exothermic, such as certain nitrations.[1]
-
Pre-cooling: Cool the reaction vessel and the reagents before starting the addition.
-
Dilution: Increase the solvent volume to provide a larger heat sink.
-
Calorimetric Analysis: Before scaling up, perform a reaction calorimetry analysis (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing thermal risk.
-
Issue 2: Lower Than Expected Yield and Formation of Impurities
Symptoms:
-
The final product yield is significantly lower than reported in the literature.
-
TLC or LC-MS analysis shows the presence of multiple, unexpected spots or peaks, indicating the formation of byproducts.
-
The isolated product is difficult to purify due to the presence of closely-related impurities.
Possible Cause: Poor temperature control can lead to side reactions or decomposition of reactants and products. For instance, in the Chichibabin reaction, high temperatures can promote the formation of dimerized products.[2] In the Hantzsch synthesis, unwanted side reactions can occur if the initial condensation is too vigorous.
Solutions:
-
Temperature Optimization:
-
Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure uniform heating and mixing to avoid localized "hot spots" where side reactions can occur.
-
-
Catalyst and Solvent Selection:
-
For the Bohlmann-Rahtz synthesis, which often requires high temperatures for cyclodehydration, consider using an acid catalyst to lower the required temperature.[3]
-
In the Hantzsch synthesis, using milder catalysts or solvent-free conditions at room temperature can improve yields and reduce byproducts.[4]
-
-
Order of Reagent Addition:
-
In multi-component reactions like the Hantzsch synthesis, the order of reagent addition can be critical. Pre-forming an intermediate, such as the enamine or the Knoevenagel condensation product, before the final cyclization can sometimes minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety concerns when dealing with exothermic pyridine synthesis?
A1: The primary safety concern is a thermal runaway , which can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture or an explosion.[5][6] Another concern is the handling of hazardous reagents often used in these syntheses, such as sodium amide in the Chichibabin reaction, which is highly reactive and requires an inert atmosphere.
Q2: How can I predict the potential for a thermal runaway reaction in my specific pyridine synthesis?
A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide quantitative data on the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR). This information is vital for safe scale-up.
Q3: Are there general strategies to mitigate exotherms in pyridine synthesis?
A3: Yes, several general strategies can be employed:
-
Semi-batch or continuous feeding: Adding one of the reactants gradually helps to control the rate of heat generation.
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb the heat produced.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.
Q4: In the Hantzsch pyridine synthesis, which steps are the most exothermic?
A4: The initial condensation steps of the Hantzsch synthesis, specifically the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the subsequent Michael addition, can be exothermic.[7][8] While the overall reaction may be heated to reflux to ensure completion, the initial mixing of reagents at room temperature can sometimes lead to a noticeable exotherm that needs to be managed.
Q5: My Bohlmann-Rahtz synthesis requires high temperatures, which is leading to product degradation. How can I address this?
A5: The high-temperature cyclodehydration step is a known drawback of the Bohlmann-Rahtz synthesis.[3] To mitigate this, consider the use of Brønsted or Lewis acid catalysts, which have been shown to facilitate the cyclodehydration at significantly lower temperatures.[3] This can improve your yield and reduce the formation of degradation byproducts.
Q6: What are the signs of a developing runaway reaction that I should watch for?
A6: Be vigilant for the following indicators:
-
A reaction temperature that continues to rise even after the heating source has been removed.
-
A sudden increase in the rate of gas evolution.
-
A noticeable change in the viscosity or color of the reaction mixture.
-
A pressure buildup in a closed system.
Quantitative Data on Reaction Conditions
| Synthesis Method | Key Reactants | Typical Solvents | Typical Temperature Range | Key Considerations for Exotherm Management |
| Chichibabin Reaction | Pyridine, Sodium Amide | Toluene, Xylene, Liquid Ammonia | 100-130°C (in aprotic solvents); Lower in liquid NH3 | The reaction is highly exothermic; slow addition of pyridine to sodium amide is crucial. Monitor for hydrogen gas evolution.[2][9] |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate | Ethanol, Methanol, Water, Solvent-free | Room Temperature to Reflux | Initial condensation can be exothermic. Milder conditions (e.g., room temp., specific catalysts) can control the exotherm and improve yields.[4] |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Toluene, Ethanol, DMSO | Often requires high temperatures for cyclodehydration (>100°C) | Acid catalysis can significantly lower the required temperature. Monitor for decomposition at high temperatures.[3] |
Experimental Protocols
Protocol 1: Temperature-Controlled Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine with controlled temperature to manage the initial exothermic condensation.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in ethanol.
-
Begin stirring the mixture at room temperature.
-
Slowly add a solution of ammonium acetate (1.1 equivalents) in ethanol dropwise over 30 minutes.
-
Monitor the internal temperature. If a significant exotherm is observed (a rise of >5-10°C), slow the addition rate and/or cool the flask in a water bath.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and isolate the product by filtration or extraction.
Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis at a Lower Temperature
Objective: To synthesize a substituted pyridine via the Bohlmann-Rahtz reaction using acid catalysis to avoid high temperatures.
Methodology:
-
In a reaction vessel, dissolve the enamine (1 equivalent) and the ethynylketone (1.1 equivalents) in a 5:1 mixture of toluene and acetic acid.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 80°C). The acetic acid will catalyze the cyclodehydration step at a lower temperature than typically required.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up to remove the acetic acid and isolate the pyridine product.
Visualizing Workflows and Logical Relationships
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. aerogel.com [aerogel.com]
- 6. empteezy.co.uk [empteezy.co.uk]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. scribd.com [scribd.com]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Basic Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for basic pyridine compounds in HPLC?
A1: Peak tailing for basic compounds like pyridines in reversed-phase HPLC is primarily caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetric peak shape.[2] Other contributing factors can include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the basic pyridine compounds.[3][4]
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites and leading to increased tailing.[3]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long tubing or improper fittings, can cause band broadening and peak tailing.[3]
Q2: How does the mobile phase pH affect the peak shape of basic pyridine compounds?
A2: The mobile phase pH is a critical factor in controlling the peak shape of basic compounds.[5] For basic analytes like pyridine, a low mobile phase pH (typically between 2 and 4) is recommended.[5] At low pH, the acidic silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic pyridine molecules.[4][6] This minimizes the secondary interactions that cause peak tailing.[6] It is generally advised to work at a pH that is at least one to two pH units away from the pKa of the analyte to ensure consistent ionization and minimize peak shape issues.[5]
Q3: What are mobile phase additives, and how can they reduce peak tailing?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic compounds, additives like triethylamine (TEA) are commonly used as "silanol blockers."[7][8] TEA is a competing base that interacts with the active silanol sites on the stationary phase, effectively masking them from the basic pyridine analyte.[7][8] This reduces the secondary interactions and improves peak symmetry.[7]
Q4: What type of HPLC column is best suited for the analysis of basic pyridine compounds?
A4: For the analysis of basic compounds, it is advisable to use modern, high-purity "Type B" silica columns, which have a lower silanol activity compared to older "Type A" silica.[1] Additionally, several specialized column chemistries are designed to minimize peak tailing for basic analytes:
-
End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent, making them less active.[9]
-
Base-Deactivated Columns: These are specifically treated to reduce the activity of silanol groups towards basic compounds.
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase, which helps to shield the silanol groups and improve peak shape for basic analytes.[3]
Troubleshooting Guide
Problem: My basic pyridine compound is showing significant peak tailing.
This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing.
Step 1: Initial Assessment and System Check
Question: Is the peak tailing observed for all peaks or just the basic pyridine compound?
-
All Peaks: If all peaks in the chromatogram are tailing, the issue is likely systemic.
-
Check for Extra-Column Volume: Ensure that the tubing length is minimized and that all fittings are correctly installed to avoid dead volume.[3]
-
Inspect the Column: A void at the column inlet or a partially blocked frit can cause peak distortion for all compounds.[9] Consider back-flushing or replacing the column if necessary.
-
-
Only the Basic Pyridine Compound: If only the basic analyte is tailing, the problem is likely due to secondary chemical interactions. Proceed to Step 2.
Step 2: Mobile Phase Optimization
Question: Have you optimized the mobile phase pH and composition?
-
Adjust Mobile Phase pH: For basic pyridine compounds, a lower pH is generally better.
-
Incorporate a Mobile Phase Additive:
Step 3: Column Selection and Care
Question: Are you using an appropriate column for basic compound analysis?
-
Review Column Chemistry: Standard C18 columns, especially older ones, may have high silanol activity.
-
Action: Consider switching to a column specifically designed for the analysis of basic compounds, such as a base-deactivated, end-capped, or polar-embedded column.[3]
-
-
Column Age and Condition:
-
Action: If the column has been in use for a long time, it may be degraded. Try replacing it with a new column of the same type to see if the peak shape improves.
-
Step 4: Sample and Injection Considerations
Question: Is it possible that you are overloading the column?
-
Check Sample Concentration: High concentrations of the analyte can lead to peak saturation and tailing.
-
Action: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Pyridine Compound
| Mobile Phase pH | Tailing Factor (Tf) |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 4.0 | 1.4 |
| 3.0 | 1.1 |
Note: Illustrative data based on typical observations.
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry of a Basic Pyridine Compound
| TEA Concentration in Mobile Phase | Tailing Factor (Tf) |
| 0% | 2.2 |
| 0.1% (v/v) | 1.5 |
| 0.2% (v/v) | 1.2 |
| 0.5% (v/v) | 1.0 |
Note: Illustrative data based on typical observations.
Table 3: Comparison of Different Column Types for the Analysis of Pyridine
| Column Type | Stationary Phase | Tailing Factor (Tf) for Pyridine |
| Conventional C18 | Octadecylsilane | 1.9 |
| End-capped C18 | End-capped Octadecylsilane | 1.3 |
| Polar-Embedded | C18 with embedded polar group | 1.1 |
| Base-Deactivated | Specially treated silica | 1.0 |
Note: Illustrative data based on typical observations.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of a Substituted Pyridine Derivative
This protocol provides a general starting point for the analysis of a substituted pyridine derivative using reversed-phase HPLC.[11][12]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific pyridine compound).
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Filter both mobile phases through a 0.45 µm membrane filter before use.
-
Degas the mobile phases using an online degasser or by sonication.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pyridine compound in the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution multiple times (n=5) to check for system precision (RSD of peak area < 2%).
-
The tailing factor for the pyridine peak should be ≤ 1.5.
-
The theoretical plates should be > 2000.
-
Protocol 2: Optimizing Mobile Phase with Triethylamine (TEA) to Reduce Peak Tailing
This protocol describes how to systematically evaluate the effect of adding TEA to the mobile phase to improve the peak shape of a basic pyridine compound.
-
Initial Setup:
-
Use the same HPLC system and a standard C18 column as described in Protocol 1.
-
Prepare a mobile phase known to cause peak tailing for your pyridine compound (e.g., a neutral pH buffer or a mobile phase without any additives).
-
-
Preparation of TEA-Containing Mobile Phases:
-
Prepare a stock solution of 10% (v/v) TEA in your organic mobile phase component (e.g., acetonitrile).
-
Prepare a series of mobile phases with varying concentrations of TEA (e.g., 0.05%, 0.1%, 0.2%, and 0.5% v/v) by adding the appropriate volume of the TEA stock solution.
-
Ensure the final pH of the mobile phase is adjusted as needed.
-
-
Analysis:
-
Equilibrate the column with each mobile phase for at least 30 minutes before injecting the sample.
-
Inject your pyridine standard solution under each mobile phase condition.
-
Record the chromatograms and measure the tailing factor for the pyridine peak for each TEA concentration.
-
-
Evaluation:
-
Create a table or plot of TEA concentration versus the tailing factor to determine the optimal concentration of TEA that provides the most symmetrical peak without compromising the separation of other components in the sample.
-
Visualizations
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. helixchrom.com [helixchrom.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Functionalized Isothiazolo[5,4-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of functionalized isothiazolo[5,4-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for isothiazolo[5,4-b]pyridines?
A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][2][3] For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a standard method.[2][4]
Q2: My amino-functionalized isothiazolo[5,4-b]pyridine is poorly soluble, leading to low recovery. How can I improve its purification?
A2: Poor solubility is a known issue, particularly with amino-substituted congeners, which can hamper purification and lower yields.[1]
-
Chromatography Approach: Utilize silica gel flash column chromatography with a suitable solvent system. For a related 6-bromoisothiazolo[4,5-b]pyridin-3-amine, a mixture of hexanes and ethyl acetate was successfully used.[1] It may be necessary to screen different solvent systems to find one that provides sufficient solubility and good separation.
-
Alternative Stationary Phases: If solubility on silica is a persistent issue, consider using a different stationary phase like alumina or employing reverse-phase chromatography.[5]
-
Recrystallization: While challenging for highly insoluble compounds, screening a wide range of solvents or solvent mixtures for recrystallization may yield positive results.
Q3: I am observing closely eluting impurities during column chromatography. What steps can I take to improve separation?
A3: The presence of closely eluting impurities, often isomers or byproducts from the synthesis, is a common challenge.
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically vary the polarity of your mobile phase. Using a gradient elution, where the polarity of the solvent is changed over time, can significantly improve the resolution of closely related compounds.[5]
-
Stationary Phase: Switching to a high-resolution silica gel or a different stationary phase (e.g., alumina, reverse-phase C18) can alter the selectivity of the separation.[5]
-
-
Pre-Chromatography Workup: Consider a chemical quench or an additional aqueous workup step to remove certain impurities before attempting chromatographic purification.[5]
Q4: My isothiazolo[5,4-b]pyridine derivative appears to be degrading on the silica gel column. What is the cause and how can I prevent this?
A4: Some functionalized isothiazolo[5,4-b]pyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[5]
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. Alternatively, alumina (neutral or basic) can be a good substitute for silica gel.[5]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography is an excellent alternative that avoids the use of silica gel.[5]
-
Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.
Troubleshooting Guide
Problem 1: Low or No Recovery After Column Chromatography
This guide provides a systematic approach to troubleshooting low recovery of your target compound after purification.
Caption: Troubleshooting workflow for low recovery after chromatography.
Data Presentation
Table 1: Summary of Purification Yields for Isothiazolo[4,5-b]pyridine Derivatives
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Reference |
| 3,6-dibromo-isothiazolo[4,5-b]pyridine | Recrystallization | Methanol | 88 | [1] |
| 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | Silica gel flash column chromatography | Hexanes/EtOAc (9/1) | 62 | [1] |
| Substituted isothiazolo[4,5-b]pyridine | Silica gel flash column chromatography | Hexanes/EtOAc (8/2) | 72 | [1] |
| Substituted isothiazolo[4,5-b]pyridine | Recrystallization | Methanol | 85 | [1] |
Note: Data for the closely related isothiazolo[4,5-b]pyridine scaffold is presented to provide representative examples of purification outcomes.
Experimental Protocols
Protocol 1: General Silica Gel Flash Column Chromatography
This protocol is a general guideline for the purification of functionalized isothiazolo[5,4-b]pyridines.
Caption: Standard workflow for purification by flash chromatography.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or the mobile phase). If the product is not very soluble, it can be pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the mobile phase. If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purity Analysis by LC-MS/MS
This protocol provides a method for the quantitative analysis and purity determination of 3-Chloroisothiazolo[5,4-b]pyridine, which can be adapted for other functionalized derivatives.[4]
Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system with binary gradient capability.[4]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode (ESI+).[4]
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 10 |
| 10.0 | 10 |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the purified compound (1 mg/mL) in methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).[4]
-
Analysis: Inject the sample into the LC-MS/MS system. Purity is determined by comparing the peak area of the main compound to the total peak area of all detected components.
References
- 1. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyridine Derivatives via Acid-Base Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying pyridine derivatives using acid-base extraction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying pyridine derivatives using acid-base extraction?
A1: The purification of pyridine derivatives by acid-base extraction relies on the basicity of the nitrogen atom in the pyridine ring. Pyridine and its derivatives are weak bases that can be protonated by an acid to form water-soluble pyridinium salts.[1][2] This allows for their separation from non-basic, organic-soluble compounds. The process involves dissolving the mixture in an organic solvent and washing it with an acidic aqueous solution. The basic pyridine derivative is protonated and moves into the aqueous layer as a salt, while the neutral organic compounds remain in the organic layer.
Q2: How do I choose the appropriate acidic solution for the extraction?
A2: The choice of acid depends on the stability of your target compound.
-
For acid-stable compounds: A dilute aqueous solution of a strong acid like hydrochloric acid (HCl) (e.g., 1-5%) is highly effective.[2]
-
For acid-sensitive compounds: A milder acidic solution, such as 5-10% aqueous citric acid, can be used.[3] An alternative for acid-sensitive compounds is to use a copper(II) sulfate solution. Pyridine forms a water-soluble coordination complex with copper ions, which can then be extracted into the aqueous phase.[1][2][4][5][6][7]
Q3: How does the pKa of my pyridine derivative affect the extraction efficiency?
A3: The pKa of the conjugate acid of the pyridine derivative (pKaH) is crucial for an effective extraction. To ensure successful protonation and transfer into the aqueous phase, the pH of the acidic wash should be at least 2 pH units below the pKaH of the pyridine derivative. Pyridine itself has a pKaH of approximately 5.2.[8][9][10][11] Substituents on the pyridine ring can alter this value. Electron-donating groups increase the basicity (higher pKaH), while electron-withdrawing groups decrease it (lower pKaH).[5][8]
Q4: Can I recover my pyridine derivative from the aqueous layer after extraction?
A4: Yes. To recover the pyridine derivative, the acidic aqueous layer containing the pyridinium salt is basified, typically with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is above the pKaH of the pyridine derivative. This deprotonates the pyridinium salt, regenerating the neutral pyridine derivative, which will typically precipitate out of the aqueous solution or can be extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Residual pyridine derivative in the organic layer after acidic wash. | Insufficient acid was used, or the pH of the aqueous wash was not low enough to fully protonate the pyridine derivative. | - Ensure the aqueous acidic solution is at a pH at least 2 units below the pKaH of your pyridine derivative.[12] - Perform multiple acidic washes (2-3 times) to ensure complete extraction.[3] - Check the pH of the aqueous layer after extraction to confirm it remains acidic. |
| Formation of a persistent emulsion during extraction. | Vigorous shaking of the separatory funnel can lead to emulsion formation, especially if the reaction mixture contains surfactants or finely divided solids. | - Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. - Instead of vigorous shaking, gently invert the separatory funnel multiple times. - If the emulsion persists, try filtering the mixture through a pad of Celite. |
| The desired product is also extracted into the aqueous layer. | The desired product may have acidic or basic functional groups that are also reacting with the acid or base washes. | - Carefully consider the pKa values of all functional groups in your desired product. - Use a milder acidic solution (e.g., citric acid) or a copper sulfate wash if your product is acid-sensitive.[3] - If your product is acidic, it can be back-extracted from the initial organic layer with a basic wash after the acidic wash has removed the pyridine derivative. |
| Low recovery of the pyridine derivative after back-extraction. | Incomplete basification of the aqueous layer or insufficient extraction with the organic solvent. | - Ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the pKaH of the pyridine derivative) to deprotonate the pyridinium salt fully. - Perform multiple extractions (2-3 times) with an organic solvent to recover the neutral pyridine derivative. |
Data Presentation
Table 1: pKa Values of Pyridine and Selected Derivatives
| Compound | pKa of Conjugate Acid (pKaH) | Reference |
| Pyridine | 5.2 | [8][10][11] |
| 2-Methylpyridine (α-picoline) | 5.97 | |
| 3-Methylpyridine (β-picoline) | 5.68 | |
| 4-Methylpyridine (γ-picoline) | 6.02 | |
| 2-Chloropyridine | 0.72 | |
| 3-Chloropyridine | 2.84 | |
| 4-Chloropyridine | 3.83 | |
| 4-Dimethylaminopyridine (DMAP) | 9.7 |
Note: pKa values can vary slightly depending on the measurement conditions.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol is suitable for the removal of a pyridine derivative from a reaction mixture containing an acid-stable, neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which contains the pyridinium salt.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the pyridine derivative.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds
This method is ideal when the desired product is sensitive to acidic conditions.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Copper Sulfate Wash: Transfer the organic solution to a separatory funnel and wash with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄).[2][13]
-
Extraction and Observation: Shake the funnel and observe the aqueous layer. The formation of a deep blue or violet color indicates the complexation of pyridine with copper ions.[1][2][4]
-
Separation: Separate the aqueous layer.
-
Repeat: Continue washing with the CuSO₄ solution until the aqueous layer no longer shows a significant color change.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate to yield the purified product.
Mandatory Visualization
Caption: Workflow for purifying a neutral organic compound from a pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Solid Pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the recrystallization of solid pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing a solid pyridine derivative?
A1: The fundamental principle for selecting a recrystallization solvent is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2] For pyridine derivatives, which are generally polar compounds, polar solvents are often a good starting point.[3] The "like dissolves like" principle is a useful guideline; compounds with similar structural features tend to be soluble in one another.[4]
Commonly used solvents for pyridine derivatives include:
-
Protic solvents: Water, ethanol, methanol, and isopropanol.[3][5]
-
Aprotic polar solvents: Acetone, ethyl acetate, and acetonitrile.[6][7]
-
Nonpolar solvents (often used as the "poor" solvent in a mixed-solvent system): Hexane, cyclohexane, and toluene.[5][8]
It is highly recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific compound.[4]
Q2: What is a mixed-solvent recrystallization and when should I use it?
A2: A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics.[9] This technique uses a pair of miscible solvents: a "good" solvent in which your compound is soluble, and a "poor" or "anti-solvent" in which your compound is insoluble.[3][9] The process involves dissolving the crude solid in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10] Common mixed-solvent systems for pyridine derivatives include ethanol/water, acetone/water, and toluene/hexane.[8]
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid.[8] This can occur for several reasons, including:
-
The boiling point of the solvent is higher than the melting point of your compound.[8]
-
The solution is too concentrated, leading to supersaturation.
-
The rate of cooling is too rapid.[7]
To remedy this, you can try the following:
-
Reheat the solution and add more of the "good" solvent to decrease the concentration.[7]
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.[8]
-
Add a seed crystal of the pure compound.[8]
-
Consider using a different solvent or solvent system.[8]
Q4: No crystals are forming, even after the solution has cooled. What are the common causes and solutions?
A4: Failure to form crystals is a common issue in recrystallization. The primary reasons include:
-
Using too much solvent: This is the most frequent cause.[8] If the solution is not saturated, crystals will not form. The solution is to boil off some of the solvent to increase the concentration of the solute.[8]
-
Supersaturation: The solution may be supersaturated, meaning the solute is dissolved beyond its normal solubility limit but has not yet precipitated. To induce crystallization, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[8]
-
The compound is highly soluble in the cold solvent: In this case, the chosen solvent is not suitable. You will need to select a different solvent or try a mixed-solvent system.
Q5: My recrystallized product is still colored. How can I remove colored impurities?
A5: If your purified product remains colored, it is likely due to the presence of colored impurities. To address this, you can use a small amount of activated charcoal (decolorizing carbon).[3][11] After dissolving your crude product in the hot solvent, allow the solution to cool slightly before adding the activated charcoal. Caution: Never add activated charcoal to a boiling solution, as it can cause violent bumping. [3] After adding the charcoal, gently reheat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[3][11] Be aware that using an excessive amount of charcoal can also adsorb your desired product, leading to a lower yield.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is unsuitable (the compound is insoluble). | Select a more appropriate solvent based on polarity. For polar pyridine derivatives, try polar solvents like ethanol, methanol, or water.[3] |
| "Oiling out" occurs during cooling. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The cooling rate is too fast.[7] | Reheat the solution and add more of the "good" solvent. Allow the solution to cool more slowly. Scratch the inside of the flask or add a seed crystal to induce crystallization.[8] Choose a solvent with a lower boiling point. |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. The compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and cool again.[8] Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[8] Cool the solution in an ice bath to further decrease solubility. Select a different solvent or use a mixed-solvent system. |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[8] Premature crystallization during hot filtration. Washing the crystals with too much cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| The recrystallized product is still impure. | The chosen solvent is not effective at separating the desired compound from the impurities. The cooling process was too rapid, trapping impurities within the crystal lattice. | Perform another recrystallization with a different solvent system. Allow the solution to cool more slowly to promote the formation of purer crystals. |
Data Presentation
Table 1: Solubility of Selected Solid Pyridine Derivatives in Various Solvents
| Pyridine Derivative | Solvent | Temperature (°C) | Solubility | Reference |
| 2-Aminopyridine | N-Methyl-2-pyrrolidone (NMP) | 25 | High | [3] |
| 2-Aminopyridine | Dimethylformamide (DMF) | 25 | High | [3] |
| 2-Aminopyridine | Methanol | 25 | High | [3] |
| 2-Aminopyridine | Ethanol | 25 | Moderate | [3] |
| 2-Aminopyridine | Acetonitrile | 25 | Low | [3] |
| 2-Aminopyridine | Cyclohexane | 25 | Very Low | [3] |
| Isonicotinic Acid | Water | 100 | Soluble | [3] |
| Isonicotinic Acid | Water | 25 | Sparingly Soluble | [12] |
| 4,4'-Dimethyl-2,2'-bipyridine | Ethyl Acetate | Boiling | Soluble | [7] |
| 4,4'-Dimethyl-2,2'-bipyridine | Ethyl Acetate | Room Temperature | Sparingly Soluble | [7] |
| 2-Aminoquinoline | Water | Boiling | Soluble | [13] |
| 2-Aminoquinoline | Water | Room Temperature | Sparingly Soluble | [13] |
| Nicotinic Acid | Water | 100 | Soluble | [12] |
| Nicotinic Acid | Water | 25 | Sparingly Soluble | [12] |
| 3-Methyl-4-(pyridin-4-yl)aniline | Ethanol/Water | Boiling | Soluble | [8] |
| 3-Methyl-4-(pyridin-4-yl)aniline | Ethanol/Water | Room Temperature | Sparingly Soluble | [8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Isonicotinic Acid from Water
Objective: To purify crude isonicotinic acid using a single-solvent recrystallization method.
Materials:
-
Crude isonicotinic acid
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude isonicotinic acid in an Erlenmeyer flask. Add a minimal amount of near-boiling deionized water while stirring or swirling until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to preheat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For final drying, transfer the crystals to a desiccator.[14]
Protocol 2: Mixed-Solvent Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline using Ethanol/Water
Objective: To purify crude 3-Methyl-4-(pyridin-4-yl)aniline using a mixed-solvent recrystallization method.
Materials:
-
Crude 3-Methyl-4-(pyridin-4-yl)aniline
-
Ethanol ("good" solvent)
-
Deionized water ("poor" solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to just dissolve it.[8]
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly in a desiccator.
Visualizations
Caption: General experimental workflow for the recrystallization of solid pyridine derivatives.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 13. US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantitative Analysis of Pyridine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of pyridine and its impurities in pharmaceutical contexts. We will explore the performance of LC-MS/MS in comparison to alternative methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their analytical needs.
Introduction
Pyridine and its derivatives are common structural motifs in many active pharmaceutical ingredients (APIs). However, they can also be present as impurities, arising from the manufacturing process or degradation of the final product. Due to their potential toxicity, it is crucial to accurately quantify these impurities at trace levels. LC-MS/MS has emerged as a powerful technique for this purpose, offering high sensitivity and selectivity. This guide will delve into specific LC-MS/MS methodologies and compare them with Gas Chromatography-Mass Spectrometry (GC-MS), another widely used analytical technique.
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of pyridine impurities depends on the specific characteristics of the impurity and the sample matrix.
-
LC-MS/MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. Its high sensitivity and selectivity make it ideal for detecting trace-level impurities in complex matrices.
-
GC-MS is an excellent choice for volatile and semi-volatile compounds. It often provides high chromatographic resolution and is a robust and cost-effective technique. However, it may require derivatization for non-volatile impurities, which can add complexity to the sample preparation process.
The following table summarizes the quantitative performance of various methods for the analysis of different pyridine impurities.
| Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) |
| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine HCl | LC-MS/MS | Not Reported | 0.3 ppm | 0.9984 | 97.6 - 98.2%[1] |
| 2-chloromethyl-3,4-dimethoxy pyridine HCl | LC-MS/MS | Not Reported | 0.3 ppm[2] | Not Reported | Not Reported |
| 2-hydroxypyridine N-oxide | Derivatization LC-MS/MS | Not Reported | 0.1 ng/mL (0.1 ppm) | >0.99 (0.1-25 ng/mL) | 90 - 100%[2] |
| 2-amino-5-chloropyridine | LC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported |
| Pyridine (in food supplements) | GC-MS | Not Reported | Not Reported | Not Reported | Not Reported |
| Pyridine (in cigarette smoke) | LC-MS/MS | 14.3 ng/cigarette | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key methods discussed.
LC-MS/MS Method for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine Hydrochloride[1]
-
Instrumentation: API 3000 LC-MS/MS system
-
Chromatographic Column: Hypersil BDS C-18 (150 X 4.6 mm, 5µm)
-
Mobile Phase: 0.01M Ammonium acetate buffer, Acetonitrile, and Methanol in a 50:45:5 v/v ratio
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Run Time: 10 min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Ion Spray Voltage: 4500 volts
-
Detection Mode: Selective Ion Monitoring (SIM)
LC-MS/MS Method for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride[2]
-
Instrumentation: LC-MS/MS system
-
Chromatographic Column: Hypersil BDS C18 (50 mm × 4.6 mm) 3 μm
-
Mobile Phase: 10 mM ammonium acetate buffer and acetonitrile in a 79:21 v/v ratio
-
Flow Rate: 1.0 mL/min
-
Detection: Monitored at 210 nm (prior to MS)
Derivatization LC-MS/MS Method for 2-hydroxypyridine N-oxide[2]
-
Derivatization Reagent: 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) in a basic solution
-
Detection Mode: Selected Reaction Monitoring (SRM)
GC-MS Method for Niacin and Related Pyridine Impurities
While specific validation data was not provided in the initial search, a direct GC-MS method without derivatization has been reported for the analysis of niacin and its pyridine impurities (pyridine, isonicotinic acid, 5-ethyl-2-methylpyridine, and pyridine-2, 5-dicarboxylic acid) in food supplements. This method utilizes a single quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode with an electron ionization energy of 70 eV and an HP-5ms column.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of pyridine impurities using LC-MS/MS.
Caption: General workflow for LC-MS/MS quantitative analysis of pyridine impurities.
Conclusion
LC-MS/MS stands out as a highly sensitive and specific method for the quantitative analysis of a wide range of pyridine impurities in pharmaceutical products. Its ability to handle polar and non-volatile compounds without derivatization offers a significant advantage over GC-MS in many cases. However, for volatile pyridine impurities, GC-MS remains a viable and efficient alternative. The choice of method should be guided by the physicochemical properties of the target impurities, the required sensitivity, and the complexity of the sample matrix. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to make informed decisions for their analytical challenges.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-Chloro-5-(dimethoxymethyl)pyridine: A Validated HPLC Method and its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Chloro-5-(dimethoxymethyl)pyridine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by illustrative data and detailed experimental protocols to aid in selecting the most appropriate method for specific analytical challenges.
Validated High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A robust, validated reversed-phase HPLC (RP-HPLC) method is presented here for the determination of the purity of this compound and for the quantification of its potential impurities.
Experimental Protocol
A validated RP-HPLC method was developed for the purity assessment of this compound. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (Solvent B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30-35 min: 80% to 20% A
-
35-40 min: 20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a final concentration of 1 mg/mL.
Data Presentation: Summary of Validation Parameters
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the main peak and known impurities. Peak purity index > 0.999. | No interference at the retention time of the analyte. Peak purity should pass. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.45% | RSD ≤ 1.0% |
| - Intermediate Precision | 0.68% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.05 | - |
| LOQ (µg/mL) | 0.15 | - |
| Robustness | Robust | No significant change in results with minor variations in method parameters. |
Experimental Workflow
The logical flow of the HPLC purity assessment is outlined in the diagram below.
Caption: Experimental workflow for HPLC purity assessment.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and disadvantages.[1][4][5] The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and throughput.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, excellent quantitation, well-established and validated methods.[1] | Can be time-consuming, requires significant solvent consumption. | Gold standard for routine purity testing and impurity quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable impurities, high sensitivity.[1] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Suitable for the detection of volatile organic impurities and residual solvents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information, enabling impurity identification. High sensitivity and selectivity.[6] | Higher cost and complexity compared to HPLC-UV. | Powerful tool for impurity identification and structure elucidation during method development and forced degradation studies. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, low sample and reagent consumption, rapid analysis.[4] | Lower sensitivity for some compounds, reproducibility can be a challenge. | An alternative for the separation of charged impurities or when orthogonal separation is needed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to chromatographic techniques. | Useful for structural elucidation of unknown impurities and for quantitative analysis of the main component and major impurities. |
| Spectrophotometry (UV-Vis) | Measures the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective.[7] | Low specificity, susceptible to interference from other absorbing species. | Can be used for a preliminary, non-specific purity check or for content uniformity testing if no interfering impurities are present. |
Logical Relationship of Method Selection
The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing a method for purity assessment.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 5. aber.apacsci.com [aber.apacsci.com]
- 6. rroij.com [rroij.com]
- 7. ijrar.org [ijrar.org]
Chloro- vs. Bromopyridines: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] In the synthesis of pharmaceuticals and functional materials, halopyridines are critical building blocks.[2] The choice between using a chloropyridine or a bromopyridine substrate can significantly impact reaction efficiency, cost, and scalability. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols.
Theoretical Background: The Halogen's Influence on Reactivity
The reactivity of a heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily determined by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor, with weaker bonds generally leading to faster reactions under milder conditions.[1]
The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br.[1]
This difference in bond strength is the fundamental reason why bromopyridines are typically more reactive than the corresponding chloropyridines.[1] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1]
While this general trend holds true, the pyridine nitrogen atom adds a layer of complexity. The nitrogen can coordinate to the palladium catalyst, which may inhibit the catalytic cycle.[2][3] However, it can also potentially stabilize the transition state of the oxidative addition step.[1] Despite these complexities, the C-X bond strength remains the dominant factor in determining the relative reactivity.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of chloro- and bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4] The difference in reactivity between chloro- and bromopyridines is pronounced in this reaction.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF/H2O | 120 (Microwave) | >95 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF/H2O | 120 (Microwave) | ~70 | [5] |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane / H2O | 90 / 18 | 75-85 | [2] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)2 (2 mol%) / SPhos (4 mol%) | K3PO4 | 1,4-Dioxane / H2O | 100 / 12-24 | High | [6] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (ligand-free) | K3PO4 | H2O | 100 / 2 | 92 | [7] |
Analysis: The data indicates that bromopyridines can often be coupled under milder conditions and with simpler catalyst systems to achieve high yields.[1][5] However, significant advances in ligand technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of less reactive chloropyridines.[8] In some cases, ligand-free systems can also be highly effective for chloropyridines, especially when activated by multiple halogen substituents.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reactivity difference between bromo- and chloropyridines is also significant in this transformation, often necessitating different catalyst systems for optimal results.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)2 / dppp | NaOtBu | Toluene | 80 | 55-98 | [9] |
| 2,4-Dichloropyridine | Aniline Derivatives | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 / 16 | High (C-2 selective) | [10] |
| Aryl Chlorides | Ammonium Salts | Pd(OAc)2 / AdBrettPhos | K3PO4 | t-Amyl Alcohol | 110 | High | [11] |
| 6-Bromopyridin-3-amine | Amine | Pd(OAc)2 / BINAP | LiHMDS | THF | 65 / 16 | High | [12] |
Analysis: While both substrates can undergo successful amination, chloropyridines generally require more specialized and highly active catalyst systems.[1] The choice of ligand is crucial for promoting the challenging oxidative addition of the C-Cl bond.[8] Bromopyridines often react under milder conditions with a broader range of catalysts.[1]
Sonogashira Coupling
The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 / 3 | 72-96 | [13] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd(PPh3)2Cl2 / CuI | i-Pr2NEt | THF | RT | High (Selective for Br) | [14] |
Analysis: The higher reactivity of the C-Br bond is clearly demonstrated in the Sonogashira coupling, where selective reaction at the bromine-substituted positions can be achieved in polyhalogenated pyridines containing both chlorine and bromine.[14] While specific comparative yield data for simple chloro- vs. bromopyridines is less common in single reports, the general principle of higher reactivity for bromopyridines holds.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[3]
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is adapted for the more challenging coupling of chloropyridines and often requires a more active catalyst system.[6]
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., palladium(II) acetate, 2 mol%) and a specialized ligand (e.g., SPhos, 4 mol%) in a small amount of anhydrous solvent (e.g., 1,4-dioxane).
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a strong base such as potassium phosphate (K₃PO₄) (2.0 equiv).
-
Reagent Addition: Add the main portion of anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water. Add the catalyst premix to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times are typically between 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃).[12]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or THF via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. Temperatures can range from 65 °C to 110 °C depending on the reactivity of the substrates. Monitor the reaction's progress.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The work-up may involve quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling
This protocol is a general guideline for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[13]
-
Reaction Setup: To a reaction vessel, add the bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N).
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF.
-
Reaction Conditions: Heat the reaction mixture to 100 °C for approximately 3 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water to remove the amine base and salts. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizing the Process
To better understand the reaction and the decision-making process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
A Spectroscopic Guide: Differentiating 3-Chloro-5-(dimethoxymethyl)pyridine from its Aldehyde Precursor
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 3-Chloro-5-(dimethoxymethyl)pyridine and its aldehyde precursor, 3-Chloro-5-formylpyridine. By examining their distinct nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to offer a clear and objective analysis to aid in the identification and quality control of these compounds.
The transformation of an aldehyde to its corresponding acetal is a common protecting group strategy in multi-step organic synthesis. The distinct spectroscopic signatures of the aldehyde and its acetal derivative allow for straightforward monitoring of this reaction's progress and confirmation of the final product's identity. This guide presents a summary of the expected spectroscopic data for 3-Chloro-5-formylpyridine and this compound.
Comparative Spectroscopic Data
The following tables summarize the key predicted and literature-based spectroscopic data for this compound and 3-Chloro-5-formylpyridine.
Table 1: ¹H NMR Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 3-Chloro-5-formylpyridine | Aldehyde (-CHO) | 9.9 - 10.1 | s |
| Pyridine (H-2) | ~8.8 | d | |
| Pyridine (H-4) | ~8.2 | t | |
| Pyridine (H-6) | ~8.9 | d | |
| This compound | Acetal (-CH(OCH₃)₂) | 5.4 - 5.6 | s |
| Methoxyl (-OCH₃) | 3.3 - 3.5 | s (6H) | |
| Pyridine (H-2) | ~8.6 | d | |
| Pyridine (H-4) | ~7.8 | t | |
| Pyridine (H-6) | ~8.5 | d |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 3-Chloro-5-formylpyridine | Aldehyde (C=O) | 188 - 192 |
| Pyridine (C-2) | 150 - 155 | |
| Pyridine (C-3) | 135 - 140 | |
| Pyridine (C-4) | 125 - 130 | |
| Pyridine (C-5) | 138 - 142 | |
| Pyridine (C-6) | 152 - 157 | |
| This compound | Acetal (-CH(OCH₃)₂) | 100 - 105 |
| Methoxyl (-OCH₃) | 52 - 55 | |
| Pyridine (C-2) | 148 - 152 | |
| Pyridine (C-3) | 136 - 140 | |
| Pyridine (C-4) | 123 - 128 | |
| Pyridine (C-5) | 135 - 140 | |
| Pyridine (C-6) | 149 - 153 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 3-Chloro-5-formylpyridine | C=O (aldehyde) | 1700 - 1715 (strong) |
| C-H (aldehyde) | 2720 - 2820 (two weak bands) | |
| C-Cl | 600 - 800 | |
| Aromatic C=C | 1400 - 1600 | |
| This compound | C-O (acetal) | 1050 - 1150 (strong) |
| C-Cl | 600 - 800 | |
| Aromatic C=C | 1400 - 1600 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| 3-Chloro-5-formylpyridine | C₆H₄ClNO | 141.55 | 141/143 (M⁺), 112 (M-CHO)⁺, 77 (C₅H₄N)⁺ |
| This compound | C₈H₁₀ClNO₂ | 187.62 | 187/189 (M⁺), 156/158 (M-OCH₃)⁺, 124 (M-CH(OCH₃)₂)⁺ |
Experimental Protocols
Synthesis of this compound from 3-Chloro-5-formylpyridine
This protocol describes a general procedure for the formation of a dimethyl acetal from an aldehyde.
-
Materials: 3-Chloro-5-formylpyridine, Methanol (anhydrous), Trimethyl orthoformate, Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15), Anhydrous sodium bicarbonate, Anhydrous magnesium sulfate, Diethyl ether or Dichloromethane.
-
Procedure:
-
To a solution of 3-Chloro-5-formylpyridine in anhydrous methanol, add trimethyl orthoformate.
-
Add a catalytic amount of an acid catalyst (e.g., a few crystals of p-toluenesulfonic acid or a small amount of Amberlyst-15 resin).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the catalyst by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture to remove the solid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualization of the Chemical Transformation
The following diagram illustrates the conversion of the aldehyde precursor to its dimethoxy acetal derivative.
Navigating the Labyrinth of Genotoxic Impurities in Pyridine Synthesis: A Comparative Guide
For Immediate Release
A deep dive into the manufacturing processes of pyridine reveals a complex landscape of potential genotoxic impurities (GTIs). This guide offers a comparative analysis of the major synthesis routes, shedding light on the formation of these hazardous byproducts and providing a framework for their detection and control, aimed at researchers, scientists, and drug development professionals.
Pyridine, a fundamental building block in the pharmaceutical and agrochemical industries, can harbor trace amounts of impurities that pose a significant risk to human health due to their potential to damage DNA. The nature and concentration of these genotoxic impurities are intrinsically linked to the synthetic pathway employed in pyridine's manufacture. This guide provides an objective comparison of common pyridine synthesis methods, with a focus on the identification and analysis of potential GTIs, supported by experimental data and detailed methodologies.
Comparison of Pyridine Synthesis Routes and Potential Genotoxic Impurities
The two most established industrial methods for pyridine synthesis are the Chichibabin synthesis and the Hantzsch synthesis. Each presents a unique impurity profile with varying levels of genotoxic risk.
| Synthesis Route | Key Reactants | Common Impurities | Potential Genotoxic Impurities (GTIs) | Genotoxic Concern Level |
| Chichibabin Synthesis | Acetaldehyde, Formaldehyde, Ammonia | Picolines (methylpyridines), Lutidines (dimethylpyridines), Aminopyridines | 2-Aminopyridine , other isomers of aminopyridine, aromatic amines | High |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester, Ammonia | Unreacted starting materials, partially oxidized/reduced intermediates, side-reaction products | Residual formaldehyde, enals, N-nitrosamines (if nitrites are present) | Medium |
| Other routes (e.g., from coal tar) | Coal tar fractions | Polycyclic aromatic hydrocarbons (PAHs), benzene, thiophene and derivatives | Benzene , various PAHs | High |
Table 1: Comparative Analysis of Pyridine Synthesis Routes and Associated Genotoxic Impurities.
The Chichibabin synthesis, while economically favorable, is prone to the formation of aminopyridines as by-products. Of particular concern is 2-aminopyridine, which has been flagged for its mutagenic and carcinogenic potential[1]. Picolines and lutidines are also common impurities arising from this route[2]. While not all are considered potent genotoxins, their presence necessitates careful toxicological assessment.
The Hantzsch synthesis, a multi-component reaction, can lead to residual starting materials and intermediates. The potential for the formation of genotoxic enals from side reactions exists. Furthermore, if any source of nitrite is present in the reagents or process, there is a risk of forming highly potent N-nitrosamines.
Historically, pyridine was derived from coal tar, a process that can introduce a host of polycyclic aromatic hydrocarbons (PAHs) and benzene, both of which are well-established carcinogens[3].
Experimental Protocols for GTI Detection
The detection and quantification of GTIs at trace levels require highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.
Protocol 1: GC-MS for Volatile and Semi-Volatile Impurities
This method is suitable for the detection of volatile impurities such as benzene, picolines, and lutidines, as well as semi-volatile compounds like aminopyridines.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Sample Preparation:
-
Accurately weigh 1.0 g of the pyridine sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., dichloromethane).
-
Prepare calibration standards of the target impurities in the same solvent.
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) for target impurity quantification.
Protocol 2: LC-MS for Non-Volatile Impurities
This method is ideal for the analysis of non-volatile or thermally labile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation:
-
Accurately weigh 100 mg of the pyridine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition.
-
Prepare calibration standards of the target impurities in the same solvent.
LC-MS Conditions:
-
Flow Rate: 0.8 mL/min.
-
Gradient Program:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Injection Volume: 10 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Full scan and tandem MS (MS/MS) for structural confirmation.
Visualizing the Pathways and Processes
To better understand the relationships between synthesis methods, impurity formation, and analytical control, the following diagrams are provided.
Caption: Formation of potential GTIs from different pyridine synthesis routes.
Caption: General analytical workflow for GTI determination in pyridine.
Control Strategies and Mitigation
Effective control of genotoxic impurities begins with a thorough understanding of the manufacturing process. Key strategies include:
-
Process Optimization: Modifying reaction conditions (temperature, pressure, stoichiometry) to minimize the formation of by-products.
-
Purification: Employing advanced purification techniques such as fractional distillation and crystallization to remove impurities.
-
Raw Material Control: Ensuring the purity of starting materials to prevent the introduction of potential GTIs.
-
Upstream Control: Implementing in-process controls to monitor and limit the formation of impurities at intermediate stages of the synthesis[4].
By adopting a quality-by-design (QbD) approach, manufacturers can build quality into the pyridine production process, ensuring the final product meets the stringent safety requirements of the pharmaceutical industry. This proactive approach to impurity control is essential for safeguarding patient health and maintaining regulatory compliance.
References
Comparative study of catalytic systems for chloropyridine functionalization
A Comparative Guide to Catalytic Systems for Chloropyridine Functionalization
The functionalization of the chloropyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The pyridine motif is a prevalent nitrogen heterocycle in a vast array of bioactive compounds and approved drugs.[1] Chloropyridines, being readily available and cost-effective, serve as versatile building blocks. However, the selective activation and functionalization of their carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds present significant synthetic challenges due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair.[1][2]
This guide provides a comparative overview of prominent catalytic systems for chloropyridine functionalization, focusing on palladium, nickel, iridium, and photoredox catalysis. It aims to assist researchers, scientists, and drug development professionals in selecting the most effective catalytic strategy by presenting performance data, detailed experimental protocols, and visual workflows.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the most established and widely used method for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds on the chloropyridine ring. The choice of ligand is critical for an efficient catalytic cycle, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) being particularly effective for activating the relatively inert C-Cl bond.[2][3]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for coupling chloropyridines with organoboron reagents. The selection of the palladium source, ligand, and base is crucial to overcome challenges like catalyst deactivation.[4][5]
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Substrate Example | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 6-Chloropyridin-3-amine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-100 | 18 | 70-90 | [5] |
| Pd(OAc)₂ / PPh₃ | 3-Chloropyridine | Arylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | [5] |
| XPhos Pd G3 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [2] |
| SPhos Pd G3 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | [2] |
| PEPPSI™-IPr | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 2-12 | >90 | [2] |
| Yield reported for the analogous 5-bromo-2-methylpyridin-3-amine substrate. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for synthesizing N-aryl and N-alkyl pyridinamines from chloropyridines. Success hinges on using bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.[6]
Table 2: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of 2,5-Dichloropyridine
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Ref. |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene/Dioxane | 100-110 | 12-24 | Good to Excellent | [6] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80-100 | 12-24 | Good to Excellent | [3] |
Direct C-H Arylation
A more atom-economical approach involves the direct coupling of a chloropyridine C-H bond with an aryl halide, or vice-versa. This strategy avoids the need for pre-functionalized organometallic reagents.[7][8]
Table 3: Performance in Palladium-Catalyzed Direct C-H Arylation of Fluoroarenes with 2-Chloropyridines
| 2-Chloropyridine Derivative | Fluoroarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Chloropyridine | Pentafluorobenzene | Pd(OAc)₂ / SPhos | PivOK | i-PrOAc | 120 | 16 | 85 | [7] |
| 2-Chloro-6-methylpyridine | Pentafluorobenzene | Pd(OAc)₂ / SPhos | PivOK | i-PrOAc | 120 | 16 | 76 | [7] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Pentafluorobenzene | Pd(OAc)₂ / SPhos | PivOK | i-PrOAc | 120 | 16 | 81 | [7] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, exhibiting unique reactivity.[9] They are particularly effective in cross-electrophile couplings, which couple two different organic electrophiles, such as a chloropyridine and an alkyl bromide, using a reducing agent.[10]
Table 4: Optimization of Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridine with an Alkyl Bromide
| Ni Catalyst | Ligand | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Ref. |
| NiCl₂·glyme | Bathophenanthroline | Zn | DMF | 25 | 72 | [10][11] |
| NiBr₂·glyme | 4,4'-di-nonyl-bpy | Mn | NMP | 25 | 65-75 | [11] |
| Yield for the coupling of 2-chloropyridine with 1-bromooctane. |
Iridium-Catalyzed C-H Borylation
Iridium catalysis provides a powerful method for the direct C-H borylation of pyridines, installing a versatile boronic ester group that can be used in subsequent cross-coupling reactions.[12][13] This approach is highly atom-economical.[12] Regioselectivity is typically governed by steric factors, providing access to a variety of substituted pyridylboronic esters.[12][13] However, the pyridine nitrogen can inhibit the catalyst, a challenge that can be overcome by incorporating substituents on the ring.[14][15]
Table 5: Performance in Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
| Substrate | Catalyst System | Borylating Agent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 2-(Trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | HBPin | 80 | 12 | 6-Borylated | 85 | [12] |
| 3-(Trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | HBPin | 80 | 12 | 2,6-Diborylated | 89 | [12] |
| 4-(Trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | HBPin | 80 | 12 | 2-Borylated | 82 | [12] |
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[16][17] In the context of chloropyridine functionalization, this approach has been applied to C-H functionalization and coupling reactions, often in combination with another catalytic cycle (e.g., nickel or copper).[18][19]
Table 6: Examples of Photoredox-Mediated Functionalization
| Reaction Type | Substrate | Coupling Partner | Photocatalyst | Co-catalyst | Conditions | Yield (%) | Ref. |
| C-H Alkylation | N-Aryltetrahydroisoquinoline | 2-Chloroazole | fac-Ir(ppy)₃ | None | Blue LEDs, RT | ~70-90 | [20] |
| C-H Arylation | Ether (e.g., THF) | Aryl Bromide | Ir(ppy)₃ | NiCl₂·glyme / dtbbpy | Blue LEDs, RT | ~60-90 | [19] |
| C-H Functionalization | Cyclohexane | Benzalmalononitrile | Acridinium derivative | 2,6-Dichloropyridine N-oxide | Blue LEDs, RT | 73 | [18] |
Experimental Protocols
Reproducibility is key in scientific research. The following are representative, generalized protocols for common functionalization reactions.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling[5]
-
Reaction Setup : In a Schlenk flask, combine the chloropyridine (1.0 equiv.), arylboronic acid (1.1-1.2 equiv.), and base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction : Heat the mixture to the required temperature (e.g., 85-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination[6]
-
Catalyst Preparation : In a glovebox or under inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes.
-
Reagent Preparation : In a separate flask, add the chloropyridine (1.0 equiv.) and base (e.g., NaOtBu, 1.4 equiv.).
-
Reaction Assembly : Transfer the prepared catalyst solution to the flask containing the substrate and base. Add the amine (1.2 equiv.) via syringe.
-
Reaction : Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature. Quench by slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Catalytic Processes
Experimental Workflow
The following diagram outlines a typical experimental workflow for a transition metal-catalyzed cross-coupling reaction, from setup to product isolation.
Caption: General experimental workflow for catalytic cross-coupling.
Comparison of Functionalization Strategies
Different catalytic systems enable distinct strategies for modifying the chloropyridine core, primarily categorized by the type of bond being activated.
References
- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Photoredox-mediated C-H functionalization and coupling of tertiary aliphatic amines with 2-chloroazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Prediction of ADME Properties for Novel Pyridine Derivatives: A Comparative Guide
The development of novel pyridine derivatives as potential therapeutic agents necessitates a thorough evaluation of their pharmacokinetic profiles. In-silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties has become an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to identify candidates with favorable drug-like characteristics. This guide provides a comparative analysis of in-silico ADME predictions for various novel pyridine derivatives, supported by data from recent studies.
Comparative Analysis of Predicted ADME Properties
Recent research has focused on synthesizing and evaluating novel pyridine derivatives for a range of therapeutic applications, including as anticancer and antimicrobial agents. A crucial aspect of these studies is the computational assessment of their ADME profiles to predict their behavior in the human body. The following table summarizes the predicted ADME properties of several recently developed pyridine derivatives.
| Compound Class | Derivative Examples | Key Predicted ADME Properties | Computational Method/Tool | Reference |
| Pyrimidine and Pyridine Derivatives | Compound 8 | wlogP: 3.65, No BBB permeability, High GIT absorption, P-glycoprotein substrate (PGP+) | Not Specified | [1] |
| Compound 14 | wlogP: 3.24, No BBB permeability, High GIT absorption, Not a P-glycoprotein substrate | Not Specified | [1] | |
| Pyridine-4-Carbohydrazide Derivatives | Schiff Base Derivatives | Generally improved ADME profiles compared to parent compound. Some challenges with solubility, P-glycoprotein interactions, and CYP450 inhibition. | pkCSM-Pharmacokinetics, Molinspiration Cheminformatics, way2drug (PASS online tool) | [2][3] |
| Pyridine Derivatives of Nabumetone | Compounds 2a, 2b, 2e | Showed promising pharmacokinetic properties. | Not Specified | [4][5] |
| Substituted Pyridine Based Benzo-thiazol Derivatives | L1-L5 | Good drug-likeness and pharmacokinetic properties. | Not Specified | [6] |
| Pyridine and Thiophene Moiety-Containing Chalcones | Chalcone Derivatives | Satisfied ADME properties with no toxicological risks found. | Not Specified | [7] |
| 1,2,3-Triazolyl-Pyridine Hybrids | Compounds 7a-7g | Favorable pharmacokinetic properties, good drug-likeness, and optimal lipophilicity. | Not Specified | [8][9] |
Methodologies for In-Silico ADME Prediction
The prediction of ADME properties relies on a variety of computational models and software platforms. These tools utilize quantitative structure-activity relationship (QSAR) models, which establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties.[10][11][12]
Commonly Used Platforms and Methodologies:
-
pkCSM-Pharmacokinetics: This platform is frequently used to predict a wide range of ADME properties, including absorption (water solubility, intestinal absorption), distribution (BBB permeability, CNS permeability), metabolism (CYP450 inhibition), and excretion.[2][3]
-
Molinspiration Cheminformatics: This tool is often employed for the calculation of molecular properties and prediction of bioactivity.
-
PASS (Prediction of Activity Spectra for Substances) Online: This tool helps in predicting the biological activity spectrum of compounds.[2]
-
SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Molecular Docking Studies: While primarily used to predict the binding affinity and orientation of a ligand to a target protein, docking can also provide insights into metabolic stability by examining interactions with metabolic enzymes like Cytochrome P450.[8][9]
The general workflow for in-silico ADME prediction involves designing the chemical structures of the novel derivatives, followed by the use of computational tools to predict their physicochemical and pharmacokinetic properties. These predictions are then used to prioritize compounds for synthesis and further experimental testing.
In-Silico ADME Prediction Workflow
The following diagram illustrates a typical workflow for the in-silico prediction of ADME properties for novel compounds.
Caption: A generalized workflow for in-silico ADME prediction of novel compounds.
Conclusion
The use of in-silico models for ADME prediction is a powerful strategy in modern drug discovery, enabling researchers to screen and prioritize novel pyridine derivatives with a higher probability of success in later developmental stages. The studies highlighted in this guide demonstrate a clear trend towards the integration of computational predictions to guide the design and selection of promising drug candidates. While in-silico predictions provide valuable insights, it is crucial to note that these are predictive models and require experimental validation to confirm the actual pharmacokinetic behavior of the compounds. Future advancements in computational chemistry and machine learning will likely further enhance the accuracy and predictive power of these models.[13]
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone.: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. journaljpri.com [journaljpri.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chapter - Advances in ADMET Predictions and Modeling: Rapid Drug Discovery Efforts in 21st Centuries | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity Screening of 3-Chloro-5-(dimethoxymethyl)pyridine Analogs
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of over 7,000 pharmaceuticals.[1][2] As a privileged scaffold, its unique chemical properties—including its aromatic nature, ability to form hydrogen bonds, and versatile substitution patterns—make it a highly sought-after component in drug design.[3][4][5] Pyridine derivatives are foundational to a wide array of therapeutic agents, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory treatments.[5][6]
The parent compound, 3-Chloro-5-(dimethoxymethyl)pyridine, serves as a key synthetic intermediate. The chloro- and dimethoxymethyl- groups offer reactive sites for further functionalization, allowing medicinal chemists to systematically modify the structure to explore structure-activity relationships (SAR).[3] This guide provides a comprehensive framework for designing and executing a biological activity screening cascade for novel analogs derived from this pyridine core. The objective is to provide researchers with a logical, experimentally-grounded workflow to identify and characterize promising "hit" compounds for further development.
A Tiered Strategy for High-Throughput Biological Screening
A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify potent and selective compounds from a large library.[7][8][9] This tiered approach, often called a screening cascade, minimizes resource expenditure by using broad, high-throughput assays initially to identify any form of biological activity, followed by more specific, lower-throughput assays to confirm and characterize the "hits."
The causality behind this strategy is rooted in efficiency and statistical rigor. Primary screens are designed for speed and scale, capable of testing thousands of compounds quickly.[7][10] Their purpose is not to define mechanism, but to flag any compound that perturbs the biological system. Subsequent secondary and tertiary assays then provide deeper insights into the potency, selectivity, and mechanism of action for this much smaller, enriched subset of initial hits.
Caption: A tiered high-throughput screening workflow.
Primary Screening Protocols: Establishing a Baseline of Activity
The first tier of screening aims to answer a simple question: does a compound have any measurable biological effect? Here, we present two standard, robust, and high-throughput compatible protocols to assess general cytotoxicity and antimicrobial activity.
Protocol: General Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.
Objective: To identify analogs that exhibit cytotoxic effects against a representative human cell line.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK 293) into 96-well flat-bottom plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the parent compound and each analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle-only" (e.g., DMSO) controls and "no-cell" blank controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol: Antimicrobial Susceptibility Screening via Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[13] This method is highly adaptable for screening multiple compounds against various bacterial or fungal strains.[13][14]
Objective: To identify analogs with inhibitory activity against representative Gram-positive and Gram-negative bacteria.
Methodology:
-
Inoculum Preparation: Culture a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in MHB. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.[14]
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only) for each plate.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[13]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which no visible growth (cloudiness) is observed.[13]
Data Analysis and Hit Prioritization
Raw data from primary screens must be processed and normalized to allow for meaningful comparison. For hit prioritization, the concept of the half-maximal inhibitory concentration (IC50) is critical. The IC50 is a quantitative measure indicating the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[15][16]
Calculating IC50 from Cytotoxicity Data:
-
Normalize Data: Convert the raw absorbance readings to a percentage of viability relative to the vehicle-only control wells.
-
% Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[17][18] The software will calculate the IC50 value from this curve.
Comparative Data Summary:
The ultimate goal is to compare the activity of the analogs against the parent compound. A lower IC50 or MIC value indicates greater potency.
| Compound ID | Parent/Analog | Structure Modification | Cytotoxicity IC50 (µM) vs. HEK 293 | Antimicrobial MIC (µg/mL) vs. S. aureus | Antimicrobial MIC (µg/mL) vs. E. coli |
| REF-001 | Parent | 3-Cl, 5-CH(OMe)₂ | > 100 | > 128 | > 128 |
| ANA-002 | Analog | Modification A | 15.2 | > 128 | > 128 |
| ANA-003 | Analog | Modification B | > 100 | 32 | 64 |
| ANA-004 | Analog | Modification C | 8.7 | 16 | 32 |
This table is a template for presenting experimental results. Data shown is hypothetical.
Secondary Screening: Investigating Mechanism of Action
A "hit" from a primary screen, particularly a cytotoxic one, requires further investigation to understand its mechanism and potential for therapeutic application.[19] If an analog shows potent cytotoxicity, a logical next step is to screen it against a panel of cancer cell lines and investigate its effect on key signaling pathways frequently dysregulated in cancer, such as the MAPK/ERK pathway.[20][21]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[22] Its aberrant activation is a common hallmark of many cancers, making it a prime target for anticancer drug development.[20][22]
Caption: Hypothetical inhibition of the MAPK signaling pathway.
This secondary phase aims to determine if a cytotoxic hit has selectivity for cancer cells over normal cells and to begin elucidating the molecular target responsible for its activity. This information is critical for advancing a compound from a "hit" to a "lead candidate."
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. courses.edx.org [courses.edx.org]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. lifechemicals.com [lifechemicals.com]
A Researcher's Guide to Pyridine Synthesis: Benchmarking Efficiency Against Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, found in a vast array of pharmaceuticals and functional materials. The efficient construction of this vital heterocycle is therefore a critical consideration in the design and execution of synthetic strategies. This guide provides an objective comparison of the performance of various pyridine building blocks and synthetic methodologies, supported by experimental data, to empower researchers in selecting the optimal route for their target molecules.
Comparing Synthetic Strategies: De Novo Synthesis vs. Functionalization of Pre-functionalized Pyridines
Two primary strategies dominate the synthesis of substituted pyridines: de novo synthesis from acyclic precursors and the functionalization of existing pyridine rings. The choice between these approaches depends on factors such as the desired substitution pattern, the availability and cost of starting materials, and the required overall efficiency.
De novo synthesis , which involves the construction of the pyridine ring from simpler, acyclic building blocks, offers significant flexibility in introducing a wide range of substituents. Classic named reactions such as the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses fall into this category. These methods are often praised for their ability to generate complex and highly functionalized pyridines in a single or few steps from readily available starting materials.
In contrast, the functionalization of pre-functionalized pyridine building blocks offers a more direct route to certain target molecules, particularly when a specific substitution pattern is desired and a suitable starting pyridine is commercially available. This approach often involves transition-metal-catalyzed cross-coupling reactions to introduce new substituents onto the pyridine core. While this can be highly efficient for specific transformations, it is inherently limited by the availability and cost of the starting functionalized pyridines.
Quantitative Comparison of Key Pyridine Synthesis Methodologies
The following tables summarize quantitative data for several common pyridine synthesis methods, providing a comparative overview of their efficiency in terms of reaction time and yield under various conditions.
Table 1: Comparison of Classical Pyridine Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hantzsch | Aldehyde, 2x β-ketoester, Ammonia source | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96[1] |
| Hantzsch | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Reflux | Ethanol | Reflux | 4-6 | ~85 |
| Kröhnke | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | Reflux | Glacial Acetic Acid | Reflux | 4 | ~90 |
| Bohlmann-Rahtz | Enamine, Alkynone | Acetic Acid | Toluene | Reflux | 5.5 | 85[2] |
| Guareschi-Thorpe | Ethyl cyanoacetate, Diethyl malonate, Ammonium acetate | Reflux | Acetic acid/Benzene/Water | Reflux | 45 | High |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridine Synthesis
| Synthesis Type | Heating Method | Reaction Time | Yield (%) |
| Hantzsch Dihydropyridine | Conventional | 30 min | Not specified (can take hours)[3] |
| Hantzsch Dihydropyridine | Microwave | 7 min | High[3] |
| Bohlmann-Rahtz | Conventional | - | - |
| Bohlmann-Rahtz | Microwave (170 °C) | 10-20 min | up to 98[4] |
Experimental Protocols
This section provides detailed methodologies for key pyridine synthesis reactions.
Hantzsch Pyridine Synthesis: Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Materials:
-
Aqueous formaldehyde (37% in water)
-
Ethyl acetoacetate
-
Concentrated aqueous ammonia (25% in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (6.2 mL, 82.97 mmol) in ethanol (2.0 mL).[3]
-
Heat the reaction mixture at reflux for 30 minutes.[3]
-
After cooling the mixture to room temperature, collect the precipitate by filtration.[3]
-
Rinse the collected solid with chilled ethanol (0–5 °C) and recrystallize from ethanol to yield the pure product.[3]
Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine
Materials:
-
N-phenacylpyridinium bromide
-
Chalcone
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve chalcone (1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid.
-
Add N-phenacylpyridinium bromide (1.0 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration.
Bohlmann-Rahtz Pyridine Synthesis (One-Pot Microwave-Assisted)
Materials:
-
Ethyl β-aminocrotonate
-
Alkynone (e.g., phenylpropynone)
-
Toluene
-
Acetic acid
Procedure:
-
In a sealed microwave tube, prepare a solution of ethyl β-aminocrotonate and the alkynone in a mixture of toluene and acetic acid (5:1).
-
Place the sealed tube in a microwave synthesizer and irradiate at 140 °C for 5 minutes.[2]
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography.
Visualizing Synthetic Pathways and Biological Interactions
The following diagrams, created using the DOT language, illustrate a representative synthetic workflow and a key signaling pathway where pyridine-containing molecules play a crucial role.
Caption: General workflow for the Kröhnke Pyridine Synthesis.
A significant application of pyridine-containing molecules is in the modulation of biological signaling pathways. For instance, certain pyridine derivatives have been identified as inhibitors of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Unknown Pyridine Derivatives Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The structural determination of novel or unknown compounds is a cornerstone of chemical research and drug development. For nitrogen-containing heterocyclic compounds like pyridine derivatives, which form the backbone of many pharmaceuticals, a precise understanding of their molecular structure is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose, offering an unparalleled view of atomic connectivity.
This guide provides a comparative analysis of the structural elucidation of two novel, unknown pyridine alkaloids, designated as Compound 4 and Compound 5 , isolated from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. By presenting the experimental data and the logical workflow, this guide aims to illustrate how a suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—are synergistically employed to piece together complex molecular puzzles.
Comparative Structural Elucidation of Two Novel Pyridine Alkaloids
The structural elucidation of Compound 4 and Compound 5 serves as an excellent case study for comparing the application of 2D NMR to closely related, yet distinct, molecular architectures. Both compounds were identified as novel pyridine alkaloids, and their structures were determined through a combination of 1D and 2D NMR experiments, alongside mass spectrometry.
Compound 4: A Polycyclic Pyridine Alkaloid
The initial analysis of Compound 4 by mass spectrometry suggested a molecular formula of C₁₅H₁₇NO₄. The subsequent application of a series of 2D NMR experiments allowed for the complete assignment of its proton and carbon signals and the determination of its connectivity.
Table 1: ¹H and ¹³C NMR Data and Key HMBC and COSY Correlations for Compound 4
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (C → H) | Key COSY Correlations (H ↔ H) |
| 1 | 75.6 | 4.95 (d, 4.0) | H-3, H-5, H-6, H-9 | H-9 |
| 3 | 148.8 | 8.45 (s) | H-1, H-4, H-5 | - |
| 4 | 125.7 | - | H-3, H-5 | - |
| 4a | 128.9 | - | H-3, H-5, H-6 | - |
| 5 | 135.2 | 7.28 (d, 7.8) | H-3, H-6 | H-6 |
| 6 | 122.1 | 7.05 (d, 7.8) | H-4a, H-5, H-8 | H-5 |
| 8 | 158.3 | - | H-1, H-6, H-9 | - |
| 8a | 108.9 | - | H-1, H-5, H-6, H-9 | - |
| 9 | 45.3 | 3.15 (m) | H-1, H-8, H-10 | H-1, H-10 |
| 10 | 28.1 | 1.95 (m), 2.10 (m) | H-9, H-11 | H-9, H-11 |
| 11 | 208.5 | - | H-10, H-12 | - |
| 12 | 48.2 | 2.85 (s, 3H) | H-11 | - |
| 1' | 170.2 | - | H-1 | - |
| 2' | 20.9 | 2.15 (s, 3H) | - | - |
The elucidation process for Compound 4 followed a logical progression, as illustrated in the workflow below. Key COSY correlations established the proton-proton coupling networks, while HMBC spectra were crucial for connecting these fragments and identifying quaternary carbons. NOESY data provided through-space correlations, confirming the relative stereochemistry.
Compound 5: A Structurally Related Alkaloid
Compound 5 was found to have the same molecular formula as Compound 4 (C₁₅H₁₇NO₄), suggesting it was an isomer. The 2D NMR data was instrumental in pinpointing the structural differences between the two compounds.
Table 2: ¹H and ¹³C NMR Data and Key HMBC and COSY Correlations for Compound 5
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (C → H) | Key COSY Correlations (H ↔ H) |
| 1 | 76.1 | 5.01 (d, 4.2) | H-3, H-5, H-9 | H-9 |
| 3 | 149.1 | 8.50 (s) | H-1, H-4, H-5 | - |
| 4 | 126.0 | - | H-3, H-5 | - |
| 4a | 129.2 | - | H-3, H-5, H-6 | - |
| 5 | 135.8 | 7.32 (d, 7.5) | H-3, H-6 | H-6 |
| 6 | 122.5 | 7.09 (d, 7.5) | H-4a, H-5, H-8 | H-5 |
| 8 | 158.7 | - | H-1, H-6, H-9 | - |
| 8a | 109.1 | - | H-1, H-5, H-6, H-9 | - |
| 9 | 42.1 | 3.25 (m) | H-1, H-8, H-10 | H-1, H-10 |
| 10 | 35.4 | 2.20 (m), 2.35 (m) | H-9, H-11, H-12 | H-9, H-11, H-12 |
| 11 | 45.2 | 2.90 (m) | H-10, H-12 | H-10, H-12 |
| 12 | 29.8 | 1.25 (d, 6.8) | H-10, H-11 | H-11 |
| 1' | 170.5 | - | H-1 | - |
| 2' | 21.2 | 2.18 (s, 3H) | - | - |
The logical process for elucidating the structure of Compound 5 was similar to that of Compound 4. However, careful analysis of the HMBC and COSY correlations revealed a different arrangement of the side chain attached to the pyridine core, distinguishing it from its isomer.
Safety Operating Guide
Proper Disposal of 3-Chloro-5-(dimethoxymethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-5-(dimethoxymethyl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and requires careful handling in a controlled laboratory setting.[1]
Personal Protective Equipment (PPE): All personnel handling this chemical must use appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors that can cause eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation. |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic waste .[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."[2][3]
-
Crucially, do not mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][4]
-
Avoid mixing with incompatible materials such as strong acids or bases.[2]
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[2]
-
The label must include:
3. Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]
-
Keep the container closed at all times, except when adding waste.[2]
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[2]
4. Arranging for Final Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2]
-
Complete all required waste pickup forms accurately.
Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the safety table.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated, sealed container for hazardous waste.[2] This waste should be labeled and disposed of as "Halogenated Organic Waste."
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Immediate actions for a this compound spill.
References
Essential Safety and Operational Guide for 3-Chloro-5-(dimethoxymethyl)pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-5-(dimethoxymethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Chemical Data
| Property | Value |
| CAS Number | 879326-81-5 |
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.63 g/mol |
| Hazard Identification | Irritant |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory.[1] A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridines.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[1] For prolonged contact, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. Clothing worn underneath should ideally be made of natural fibers like cotton.[4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][4] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory. Perforated shoes, sandals, and open-toed footwear are not permitted.[4] |
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Safe Handling Protocol:
-
Preparation : Before handling the compound, ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5] Verify that an emergency eyewash station and safety shower are accessible.[5] All necessary PPE should be inspected for integrity and worn correctly.
-
Handling : Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2][3][5] Avoid direct contact with skin and eyes.[1]
-
Post-Handling : After handling, decontaminate all work surfaces and equipment used. Remove PPE carefully to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[7]
-
Waste Collection : Collect waste in a designated, properly labeled, and sealed container.[5]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]
-
Disposal : Dispose of hazardous waste through an approved waste disposal program, following all local, state, and federal regulations.[7][8]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
References
- 1. echemi.com [echemi.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

